Methyl 3-bromo-2-hydroxybenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHOTUVSKJWGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90706842 | |
| Record name | Methyl 3-bromo-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90706842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28165-45-9 | |
| Record name | Methyl 3-bromo-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90706842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 3-bromo-2-hydroxybenzoate chemical properties
An In-depth Technical Guide to Methyl 3-bromo-2-hydroxybenzoate
Introduction
This compound, identified by CAS Number 28165-45-9, is a halogenated derivative of methyl salicylate.[1] It serves as a pivotal intermediate and building block in the field of organic synthesis.[2] With the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol , its structure incorporates a methyl ester, a phenolic hydroxyl group, and a bromine atom on a benzene ring.[3] This strategic arrangement of functional groups imparts a versatile reactivity profile, making it a valuable precursor in the synthesis of complex molecules, particularly within the pharmaceutical and material science sectors.[2] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and safe handling protocols, tailored for researchers and professionals in drug development.
Physicochemical and Spectroscopic Profile
The precise characterization of a chemical entity is fundamental to its application in research and development. The properties of this compound are summarized below.
Core Chemical Properties
A compilation of the key identifiers and physical properties for this compound is presented in the table below. It is important to note that while some physical properties like melting and boiling points are not consistently reported across all databases, the available data provides a foundational reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | Methyl 3-Bromosalicylate, 3-Bromo-2-Hydroxybenzoic Acid Methyl Ester | [3] |
| CAS Number | 28165-45-9 | [1] |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| Monoisotopic Mass | 229.95786 Da | [4] |
| Appearance | Solid | [5] |
| Melting Point | 277-278 °C | [2] |
| Predicted XlogP | 3.0 | [4] |
Note: The reported melting point of 277-278 °C appears unusually high and may require experimental verification.
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. While experimental spectra are lot-specific, the following section details the expected spectroscopic characteristics based on its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons.
-
-OCH₃ (Methyl Ester): A singlet peak expected around 3.9 ppm.
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (approx. 6.8-7.8 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) depend on the electronic effects of the hydroxyl, bromo, and ester groups. For the parent compound, methyl 2-hydroxybenzoate, these protons resonate between 6.8 and 7.8 ppm.[6]
-
-OH (Phenolic Hydroxyl): A broad singlet that can appear over a wide chemical shift range, often downfield, and its position is concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton.
-
C=O (Ester Carbonyl): Expected to be the most downfield signal, typically in the range of 165-175 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the 110-160 ppm region. The carbon attached to the hydroxyl group will be shifted downfield, while the carbon bearing the bromine atom will also show a characteristic shift.
-
-OCH₃ (Methyl Carbon): A signal expected in the upfield region, around 50-55 ppm.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.
-
O-H Stretch (Phenolic): A broad absorption band is expected in the region of 3100-3500 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[7]
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group is expected just below 3000 cm⁻¹ (e.g., ~2955 cm⁻¹).[7]
-
C=O Stretch (Ester): A strong, sharp absorption band is anticipated in the range of 1680-1730 cm⁻¹, which is characteristic of an α,β-unsaturated or aromatic ester.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ester and Phenol): Strong bands are expected between 1000-1300 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation of the molecule.
-
Molecular Ion Peak: The spectrum will show a characteristic pair of peaks for the molecular ion due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance. These peaks will appear at m/z values corresponding to [C₈H₇⁷⁹BrO₃]⁺ and [C₈H₇⁸¹BrO₃]⁺.[4]
-
Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Synthesis and Reactivity
Understanding the synthesis and reactivity of this compound is key to its effective use as a chemical intermediate.
Synthetic Pathways
The primary route for synthesizing this compound involves the esterification of its parent carboxylic acid, 3-bromo-2-hydroxybenzoic acid. An alternative approach is the direct, regioselective bromination of methyl salicylate.
Caption: Synthetic routes to this compound.
The hydroxyl group of methyl salicylate is a strongly activating ortho-, para-director, while the methyl ester is a deactivating meta-director. The combined influence directs the incoming bromine electrophile to the positions ortho and para to the hydroxyl group. The 3-position is one of the activated sites, leading to the desired product.
Key Chemical Reactivity
The molecule's functionality allows for a range of chemical transformations, making it a versatile building block.
-
Phenolic Hydroxyl Group: Can undergo O-alkylation or O-acylation to introduce various substituents. It also imparts slight acidity to the molecule.
-
Ester Group: Susceptible to hydrolysis (acidic or basic) to yield the parent carboxylic acid. It can also be converted to amides via aminolysis or reduced to an alcohol.
-
Aromatic Ring & C-Br Bond: The electron-rich aromatic ring can undergo further electrophilic substitution, although the existing substituents will influence the position and reactivity. The carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.
Caption: Principal reactivity pathways for this compound.
Applications in Drug Development and Research
As a fine chemical intermediate, this compound is primarily utilized in the synthesis of more complex molecules.[2] Its utility in drug discovery stems from its capacity to serve as a scaffold that can be elaborated through reactions at its three distinct functional sites. The presence of the bromine atom is particularly significant, as it allows for the introduction of diverse molecular fragments via cross-coupling reactions, a common strategy for building libraries of potential drug candidates and for the synthesis of active pharmaceutical ingredients (APIs).
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazard statements.
GHS Hazard Information
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3][8]
-
GHS Pictogram: GHS07 (Exclamation Mark).[3]
-
Signal Word: Warning.[3]
Recommended Safety Protocols
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[9]
-
Handling: Avoid breathing dust, fumes, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8][9]
-
Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and store locked up.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]
Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and scales.
Protocol 1: Synthesis via Fischer Esterification
Objective: To synthesize this compound from 3-bromo-2-hydroxybenzoic acid.
Materials:
-
3-bromo-2-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask, add 3-bromo-2-hydroxybenzoic acid (1.0 eq).
-
Add an excess of anhydrous methanol (e.g., 10-20 eq) to serve as both reagent and solvent.
-
While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Protocol 2: Synthesis via Bromination of Methyl Salicylate
Objective: To synthesize this compound by direct bromination.
Materials:
-
Methyl 2-hydroxybenzoate (methyl salicylate)
-
Liquid bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Solvent (e.g., glacial acetic acid or dichloromethane)
-
Sodium thiosulfate solution
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Dissolve methyl salicylate (1.0 eq) in the chosen solvent (e.g., glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise over 30-60 minutes, maintaining the low temperature. A patent for a similar reaction suggests a temperature range of -10 °C to 50 °C.[10]
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Proceed with an aqueous workup. If dichloromethane was used, wash the organic layer with water and brine. If acetic acid was used, it may need to be neutralized and the product extracted with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product, which may contain isomers, by column chromatography or recrystallization.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. americanelements.com [americanelements.com]
- 4. PubChemLite - this compound (C8H7BrO3) [pubchemlite.lcsb.uni.lu]
- 5. 3-Bromo-2-hydroxy-5-methylbenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 3-bromo-2-hydroxybenzoate
Foreword: Unveiling a Versatile Synthetic Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a molecule is often defined by its functional group tolerance and its capacity to serve as a versatile scaffold for diversification. Methyl 3-bromo-2-hydroxybenzoate (CAS No. 28165-45-9) stands as a prime exemplar of such a building block. Its deceptively simple structure, a substituted salicylic acid derivative, belies a rich chemical reactivity profile. The orthogonal nature of its three key functional groups—a phenolic hydroxyl, a methyl ester, and an aryl bromide—provides chemists with a powerful tool for constructing complex molecular architectures. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this compound, moving beyond mere data recitation to explain the causal relationships that govern its synthesis, reactivity, and application.
Core Physicochemical & Structural Characteristics
This compound is a solid at room temperature, a characteristic that simplifies handling and weighing operations in a laboratory setting.[1] Its core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 28165-45-9 | [2][3][4] |
| Molecular Formula | C₈H₇BrO₃ | [2][4] |
| Molecular Weight | 231.04 g/mol | [1][2][4] |
| Appearance | Solid | [1] |
| Melting Point | 277-278 °C | [1][5] |
| Boiling Point | 238.8 ± 20.0 °C (Predicted) | [5] |
| Storage | Room temperature, in a well-ventilated, dry place | [2][6] |
Structural Representation
The molecule's architecture is key to its utility. The intramolecular hydrogen bond between the phenolic hydroxyl group and the ester's carbonyl oxygen imparts significant conformational rigidity and influences the molecule's electronic properties.
Caption: Chemical structure of this compound.
Spectroscopic Profile: A Guide to Characterization
Confirming the identity and purity of this compound is paramount. The following analysis provides an expert interpretation of its expected spectroscopic signatures, which serves as a self-validating system for experimental characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. The methyl ester protons (-OCH₃) will appear as a sharp singlet, typically around δ 3.9 ppm.[7] The phenolic hydroxyl proton (-OH) will be a broad singlet at a significantly downfield shift (potentially > δ 10 ppm) due to intramolecular hydrogen bonding and its acidic nature.[8] The three aromatic protons will appear in the δ 6.8-8.0 ppm region, with splitting patterns dictated by their coupling constants (ortho, meta).
-
¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals. The ester carbonyl carbon will be the most downfield signal, typically around δ 165-170 ppm. The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon attached to the hydroxyl group being the most deshielded among the ring carbons. The methyl carbon of the ester will be the most upfield signal, around δ 52 ppm.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the key functional groups.
-
O-H Stretch: A very broad absorption band is expected in the range of 3200-2600 cm⁻¹ due to the strongly hydrogen-bonded phenolic hydroxyl group.[9]
-
C-H Stretch: A peak around 2955 cm⁻¹ will correspond to the C-H stretching of the methyl group.[9]
-
C=O Stretch: The ester carbonyl stretch will appear as a strong, sharp peak. Due to conjugation with the aromatic ring and the intramolecular hydrogen bond, this peak is shifted to a lower wavenumber, typically around 1680 cm⁻¹.[9]
-
C-O Stretch: Multiple C-O stretching bands will be visible between 1300-1100 cm⁻¹.[9]
-
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ will be observed at m/z 231. A characteristic [M+2]⁺ peak of nearly equal intensity at m/z 233 will also be present, which is the definitive signature of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Common fragmentation pathways include the loss of the methoxy radical (•OCH₃) to give a peak at m/z 200/202 and the loss of the entire methoxycarbonyl group (•COOCH₃) to yield a fragment at m/z 172/174.
Synthesis & Reactivity: A Chemist's Perspective
Understanding the synthesis and reactivity of this compound is crucial for its effective utilization. The causality behind synthetic choices and the molecule's predictable reactivity patterns are key to its role as a building block.
Synthetic Pathways
There are two primary and logical routes to synthesize this compound, each starting from a readily available precursor.
-
Electrophilic Bromination of Methyl Salicylate: This is arguably the most direct approach. The hydroxyl group of methyl 2-hydroxybenzoate (methyl salicylate) is a powerful ortho-, para-directing and activating group for electrophilic aromatic substitution. The ester group is a meta-directing deactivator. The combined electronic effects strongly favor substitution at the positions ortho and para to the hydroxyl group. Since the para position (C-5) is sterically more accessible, it is also a potential site of reaction. However, careful control of reaction conditions allows for selective bromination at the C-3 position.
-
Fischer Esterification of 3-Bromo-2-hydroxybenzoic Acid: This classic method involves reacting the parent carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[10] The reaction is an equilibrium process, and is typically driven to completion by using a large excess of methanol.[10]
References
- 1. nbinno.com [nbinno.com]
- 2. calpaclab.com [calpaclab.com]
- 3. americanelements.com [americanelements.com]
- 4. scbt.com [scbt.com]
- 5. Lachin this compound CAS:28165-45-9 Konpayi fabrikasyon - Egzanp gratis - Alfa Chimik [ht.alfachemsp.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. rsc.org [rsc.org]
- 8. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to Methyl 3-bromo-2-hydroxybenzoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-2-hydroxybenzoate is a halogenated derivative of methyl salicylate, a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom ortho to the ester and meta to the hydroxyl group, imparts specific reactivity and properties that make it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. The strategic placement of the bromine atom allows for further functionalization through various cross-coupling reactions, while the phenolic hydroxyl and methyl ester groups offer sites for a range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its current and potential applications in drug discovery and development.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. While experimental data for this specific isomer is not extensively reported, properties can be inferred from structurally related compounds and supplier specifications.
| Property | Value | Source/Notes |
| Molecular Formula | C₈H₇BrO₃ | [1][2] |
| Molecular Weight | 231.04 g/mol | [1][2] |
| CAS Number | 28165-45-9 | [1] |
| Appearance | White to off-white or pale yellow solid | General observation for similar aromatic compounds. |
| Melting Point | Data not consistently available. The related isomer, Methyl 3-bromo-4-hydroxybenzoate, has a melting point of 104.0-110.0 °C.[3] | It is crucial to determine the melting point of a specific batch experimentally for characterization. |
| Boiling Point | Not reported. Expected to be high due to the molecular weight and polar functional groups. | Decomposition may occur at high temperatures. |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, acetone, ethyl acetate, and dichloromethane. Sparingly soluble in water. | Based on the properties of methyl salicylate and other substituted benzoates.[4] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Bromo-2-hydroxybenzoic acid methyl ester, Methyl 3-bromosalicylate | [2] |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton.
-
Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex splitting pattern in the aromatic region (typically δ 6.8 - 8.0 ppm). The exact chemical shifts and coupling constants will depend on the electronic effects of the bromine, hydroxyl, and methyl ester groups.
-
Methyl Protons (3H): A singlet corresponding to the three protons of the methyl ester group will be observed, likely in the range of δ 3.8 - 4.0 ppm.
-
Hydroxyl Proton (1H): A broad singlet for the phenolic hydroxyl proton is expected. Its chemical shift can vary significantly (δ 5.0 - 12.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet at a downfield chemical shift, typically in the range of δ 165 - 175 ppm.
-
Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group will be shifted downfield (δ 150 - 160 ppm), while the carbon attached to the bromine atom will also be influenced.
-
Methyl Carbon: The carbon of the methyl ester group will resonate at approximately δ 50 - 55 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.[5]
-
C-H Stretch (aromatic and aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.[6]
-
C=O Stretch: A strong, sharp absorption band corresponding to the ester carbonyl group will be present in the range of 1680-1740 cm⁻¹.
-
C=C Stretch (aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.
-
C-O Stretch: The C-O stretching vibrations of the ester and the phenol will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption in the lower frequency region of the fingerprint region (typically 500-700 cm⁻¹) can be attributed to the carbon-bromine bond.
Synthesis and Reactivity
This compound can be synthesized through several routes, primarily involving the bromination of a suitable precursor or the esterification of the corresponding carboxylic acid.
Proposed Synthesis: Esterification of 3-Bromo-2-hydroxybenzoic Acid
A straightforward and common method for the synthesis of this compound is the Fischer-Speier esterification of 3-Bromo-2-hydroxybenzoic acid. This acid-catalyzed reaction with methanol provides the desired methyl ester.
References
- 1. scbt.com [scbt.com]
- 2. americanelements.com [americanelements.com]
- 3. Methyl 3-bromo-4-hydroxybenzoate, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Methyl 3-bromo-2-hydroxybenzoate for Advanced Research
Abstract
This technical guide provides a comprehensive overview of Methyl 3-bromo-2-hydroxybenzoate, a key chemical intermediate in organic synthesis and pharmaceutical development. The document delineates the compound's definitive nomenclature, physicochemical properties, validated synthesis protocols, and detailed spectroscopic characterization. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a practical and trustworthy resource for professionals in the field. It includes detailed experimental workflows, tabulated data for easy reference, and visual diagrams to clarify complex processes, ensuring both scientific rigor and practical applicability.
Nomenclature and Structural Elucidation
The unequivocal identification of a chemical entity is foundational to all subsequent research. The compound commonly referred to as this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.
IUPAC Name: This compound [1][2]
This name is derived by identifying the parent structure as benzoic acid, which is esterified with methanol (giving "methyl benzoate"). The principal functional group, the ester, dictates the suffix. The substituents on the benzene ring are then named and numbered, with the carbon attached to the ester group designated as position 1. This results in the hydroxyl group (-OH) at position 2 and the bromine atom (-Br) at position 3.
Chemical Structure:
Caption: 2D representation of this compound.
Physicochemical and Safety Data
A thorough understanding of a compound's physical properties and safety profile is critical for its effective and safe handling in a laboratory setting. This data informs decisions on storage, solvent selection, and personal protective equipment (PPE).
Key Properties
The properties of this compound are summarized below. This compound typically presents as a solid at room temperature.[3]
| Property | Value | Source |
| CAS Number | 28165-45-9 | [1][3][4] |
| Molecular Formula | C₈H₇BrO₃ | [1][5] |
| Molecular Weight | 231.04 g/mol | [5][6] |
| Physical Form | White to Gray to Yellow Solid | [3] |
| Purity | Typically ≥98% | [3] |
| Storage | Sealed in dry, room temperature conditions | [3] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Exposure Protocol:
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice.[8]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Synthesis Protocol: Fischer-Speier Esterification
The most direct and widely adopted method for synthesizing this compound is through the acid-catalyzed esterification of its carboxylic acid precursor, 3-bromo-2-hydroxybenzoic acid. This reaction, a classic Fischer-Speier esterification, is reliable and scalable.
Reaction: 3-bromo-2-hydroxybenzoic acid + Methanol --(H₂SO₄)--> this compound + Water
Causality of Experimental Design:
-
Reactant Choice: Starting with the corresponding carboxylic acid (3-Bromo-2-hydroxybenzoic Acid, CAS 3883-95-2) is the most convergent approach.[9]
-
Reagent (Methanol): Methanol serves as both the reactant and the solvent. Using it in large excess drives the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.
-
Catalyst (H₂SO₄): A strong acid catalyst like concentrated sulfuric acid is essential to protonate the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a practical rate. The reflux condenser prevents the loss of the volatile methanol solvent.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).
-
Catalyst Addition: Place the flask in an ice-water bath. Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water. The product may precipitate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of methanol used).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a heptane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Spectroscopic Characterization
Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. The expected data for this compound are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): The proton NMR spectrum will show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| -OH | ~10.5-11.5 | Singlet (broad) | 1H | Deshielded phenolic proton, often broad due to exchange. |
| Ar-H (ortho to -Br) | ~7.8 - 8.0 | Doublet (d) | 1H | Deshielded by adjacent electron-withdrawing bromine and ester. |
| Ar-H (para to -Br) | ~7.4 - 7.6 | Triplet (t) | 1H | Influenced by coupling to two adjacent aromatic protons. |
| Ar-H (ortho to -OH) | ~6.9 - 7.1 | Doublet (d) | 1H | Shielded by the electron-donating hydroxyl group. |
| -COOCH₃ | ~3.9 | Singlet (s) | 3H | Characteristic region for methyl ester protons; no adjacent protons to couple with.[11] |
¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.
| Carbon Assignment | Expected δ (ppm) | Rationale |
| C =O (Ester) | ~168-172 | Typical chemical shift for an ester carbonyl carbon. |
| Ar-C -OH | ~155-160 | Aromatic carbon attached to the highly electronegative oxygen. |
| Ar-C -COOCH₃ | ~115-120 | Quaternary carbon attached to the ester group. |
| Ar-C -Br | ~110-115 | Aromatic carbon directly bonded to bromine. |
| Ar-C H | ~120-138 | Three distinct signals for the aromatic CH carbons. |
| -COOC H₃ | ~52-55 | Characteristic region for the methyl carbon of a methyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
| Functional Group | Wavenumber (cm⁻¹) | Appearance | Rationale |
| O-H Stretch (Phenol) | 3100-3400 | Broad | Broadness is due to hydrogen bonding.[12] |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp | Characteristic of sp² C-H bonds. |
| C-H Stretch (Aliphatic) | 2850-3000 | Sharp | From the methyl ester group.[13] |
| C=O Stretch (Ester) | 1680-1710 | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency from a typical ester (~1740 cm⁻¹). |
| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong | Multiple bands are characteristic of the benzene ring. |
| C-O Stretch (Ester) | 1200-1300 | Strong | Asymmetric C-O-C stretch. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Parent Molecular Ion ([M]⁺): A prominent peak will be observed at m/z corresponding to the molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic M+2 peak will be present with nearly equal intensity to the M⁺ peak.
-
m/z for C₈H₇⁷⁹BrO₃⁺ ≈ 230
-
m/z for C₈H₇⁸¹BrO₃⁺ ≈ 232
-
-
Key Fragmentation Pattern: A common fragmentation is the loss of the methoxy radical (•OCH₃) from the parent ion.
-
[M - 31]⁺: A peak at m/z ≈ 199/201, corresponding to the [HOC₆H₃BrCO]⁺ acylium ion. This is often a very stable and abundant fragment ion.[14]
-
Applications in Research and Development
This compound is not an end product but a valuable building block in organic synthesis. Its utility stems from the orthogonal reactivity of its functional groups.
-
Pharmaceutical Synthesis: It serves as a precursor for more complex molecules, particularly in the synthesis of selective inhibitors and other biologically active compounds. The bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck) to build larger molecular scaffolds.
-
Material Science: The substituted benzene ring structure makes it a candidate for incorporation into polymers or functional materials where specific electronic or physical properties are desired.
-
Chemical Research: It is a versatile intermediate for developing novel synthetic methodologies and exploring structure-activity relationships in medicinal chemistry.[15]
Conclusion
This compound is a well-defined chemical intermediate with established protocols for its synthesis and characterization. This guide has provided a detailed, scientifically-grounded framework for its use in a research setting. By understanding its nomenclature, properties, synthesis logic, and spectroscopic signatures, researchers can confidently and safely incorporate this compound into their synthetic workflows to advance projects in drug discovery, material science, and beyond. Adherence to the safety protocols outlined is paramount for responsible laboratory practice.
References
- 1. americanelements.com [americanelements.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 28165-45-9 [sigmaaldrich.com]
- 4. This compound | 28165-45-9 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 28165-45-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 11. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
- 14. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl 3-bromo-2-hydroxybenzoate, a valuable intermediate in the pharmaceutical and fine chemical industries. This document explores the primary synthetic pathways, delving into the mechanistic intricacies that govern regioselectivity. Detailed, field-proven protocols for the synthesis of the precursor, 3-bromo-2-hydroxybenzoic acid, via a regioselective Sandmeyer reaction, and its subsequent esterification are presented. Furthermore, this guide includes a thorough characterization of the final product, process optimization insights, and critical safety considerations.
Introduction
This compound, also known as methyl 3-bromosalicylate, is a key building block in the synthesis of a variety of more complex organic molecules. Its utility is prominent in the development of novel pharmaceutical agents and other specialty chemicals. The precise placement of the bromine atom at the 3-position of the salicylic acid framework is crucial for its subsequent reactivity and the final structure of the target molecules.
This guide focuses on a reliable and regioselective synthetic approach, eschewing methods that yield isomeric mixtures. The primary strategy detailed herein involves a two-step process: the synthesis of 3-bromo-2-hydroxybenzoic acid followed by its esterification. This approach offers superior control over the final product's constitution.
Strategic Synthesis Overview
The synthesis of this compound can be approached through two main retrosynthetic pathways. However, as will be discussed, one route provides a more controlled and regioselective outcome.
Figure 1: Retrosynthetic analysis of this compound highlighting the two primary synthetic routes.
Direct bromination of methyl salicylate (Route 2) often leads to a mixture of products, with the 5-bromo isomer being a significant byproduct due to the directing effects of the hydroxyl and ester groups. Therefore, this guide will focus on the more regioselective approach outlined in Route 1.
Synthesis of 3-Bromo-2-hydroxybenzoic Acid via Sandmeyer Reaction
The key to a successful synthesis of the target ester is the regioselective preparation of the 3-bromo-2-hydroxybenzoic acid precursor. Direct bromination of salicylic acid is often unselective. A more controlled approach involves the use of a Sandmeyer reaction starting from 3-amino-2-hydroxybenzoic acid.[1][2]
Mechanism of the Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group with a variety of nucleophiles, including halides, via a diazonium salt intermediate.[3][4] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[3]
-
Diazotization: The primary aromatic amine is treated with a nitrous acid source (typically sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
-
Radical Formation: A copper(I) halide catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.
-
Halogen Transfer: The aryl radical then abstracts a halogen atom from a copper(II) halide species, yielding the desired aryl halide and regenerating the copper(I) catalyst.
Figure 2: Mechanism of the Sandmeyer reaction for the synthesis of 3-bromo-2-hydroxybenzoic acid.
Detailed Experimental Protocol for 3-Bromo-2-hydroxybenzoic Acid
Materials:
-
3-Amino-2-hydroxybenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Distilled water
-
Ice
-
Sodium bisulfite
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-amino-2-hydroxybenzoic acid (1 equivalent) in a mixture of hydrobromic acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. The temperature should be maintained below 10 °C initially and then allowed to warm to room temperature.
-
Nitrogen gas evolution should be observed. Continue stirring for 1-2 hours at room temperature after the addition is complete.
-
-
Work-up and Purification:
-
Heat the reaction mixture to 50-60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.
-
Cool the mixture to room temperature and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with a dilute solution of sodium bisulfite to remove any excess bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-2-hydroxybenzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.
-
Synthesis of this compound via Fischer Esterification
With the regioselectively synthesized 3-bromo-2-hydroxybenzoic acid in hand, the final step is the esterification to yield the methyl ester. The Fischer esterification is a classic and effective method for this transformation.[1][5][6]
Mechanism of Fischer Esterification
Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[6]
-
Protonation of the Carbonyl: The carboxylic acid is protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Figure 3: Mechanism of the Fischer esterification.
Detailed Experimental Protocol for this compound
Materials:
-
3-Bromo-2-hydroxybenzoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Ethyl acetate or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 3-bromo-2-hydroxybenzoic acid (1.0 equivalent) in a large excess of anhydrous methanol (which also serves as the solvent).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) with stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate or diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer carefully with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.[7]
-
Wash the organic layer with brine, then dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure product.[8]
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₈H₇BrO₃[8] |
| Molecular Weight | 231.04 g/mol [8] |
| Appearance | White to off-white solid |
| Melting Point | 65-68 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~10.8 (s, 1H, -OH), 7.85 (dd, 1H, Ar-H), 7.50 (dd, 1H, Ar-H), 6.90 (t, 1H, Ar-H), 3.95 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~170.0 (C=O), 158.0 (C-OH), 138.0 (Ar-CH), 128.0 (Ar-CH), 120.0 (Ar-CH), 115.0 (C-Br), 113.0 (C-COOCH₃), 52.5 (-OCH₃) |
| IR (KBr, cm⁻¹) | ~3200 (br, O-H), ~2950 (C-H), ~1680 (C=O, ester), ~1250 (C-O)[9] |
| Mass Spec (EI) | m/z 230/232 (M⁺), 199/201 (M⁺ - OCH₃) |
Note: NMR and IR spectral data are approximate and may vary slightly based on the solvent and instrument used.
Process Optimization and Safety Considerations
Optimization
-
Esterification: To drive the Fischer esterification towards completion, a large excess of methanol is used. Alternatively, water can be removed azeotropically using a Dean-Stark apparatus with a suitable solvent like toluene, although this complicates the workup.[5]
-
Catalyst: While sulfuric acid is a common and effective catalyst for Fischer esterification, other acid catalysts such as p-toluenesulfonic acid (p-TsOH) can also be used.[7]
-
Purification: For high purity, column chromatography is recommended. Recrystallization is a viable alternative for larger-scale purification.
Safety Considerations
-
Bromine and Hydrobromic Acid: These are highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium Nitrite: This is an oxidizing agent and is toxic if ingested. Avoid contact with acidic solutions, which can release toxic nitrogen oxides.
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive. Add it slowly and carefully to methanol, as the dilution is exothermic.
-
Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
-
Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use. Dichloromethane is a suspected carcinogen and should be handled with care in a fume hood.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process involving the regioselective synthesis of 3-bromo-2-hydroxybenzoic acid via a Sandmeyer reaction, followed by Fischer esterification. This approach provides excellent control over the regiochemistry, leading to a high-purity product. The detailed protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to successfully synthesize this important chemical intermediate. Adherence to the outlined safety precautions is paramount throughout the synthetic process.
References
- 1. prepchem.com [prepchem.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 5-Bromosalicylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. benchchem.com [benchchem.com]
- 9. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comprehensive Technical Guide to Methyl 3-bromo-2-hydroxybenzoate: Synthesis, Characterization, and Synthetic Utility
Abstract
Methyl 3-bromo-2-hydroxybenzoate, identified by CAS Number 28165-45-9, is a polysubstituted aromatic compound of significant interest to the chemical research and drug development sectors.[1][2] Its unique arrangement of a methyl ester, a phenolic hydroxyl group, and a bromine atom on a benzene ring makes it a versatile and valuable building block for the synthesis of more complex molecular architectures.[2] This guide provides an in-depth analysis of its structural formula, physicochemical properties, reliable synthetic protocols, and comprehensive characterization data. Furthermore, it explores the compound's reactivity profile and highlights its application as a key intermediate, particularly in the synthesis of medicinally relevant scaffolds such as substituted benzophenones. This document is intended for researchers, chemists, and drug development professionals seeking a detailed technical understanding of this important chemical entity.
Core Compound Identity and Physicochemical Properties
This compound is a solid, crystalline compound at room temperature.[3] The strategic placement of its functional groups—an ortho-hydroxyl group to the ester, and a meta-bromo substituent—governs its chemical behavior and synthetic potential. The ortho-hydroxyl group can engage in intramolecular hydrogen bonding with the ester's carbonyl oxygen, influencing its physical properties and reactivity.
Table 1: Key Identifiers and Physicochemical Data
| Parameter | Value | Reference(s) |
| CAS Number | 28165-45-9 | [1][3][4] |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Synonyms | 3-Bromo-2-hydroxybenzoic acid methyl ester | [3] |
| Physical Form | White to yellow solid/powder | |
| Melting Point | 277-278 °C | [2] |
| Storage | Sealed in dry, room temperature conditions | [3][4] |
Structural Formula:
Figure 1: Structural formula of this compound.
Synthesis and Purification
The most direct and reliable synthesis of this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid, 3-bromo-2-hydroxybenzoic acid. This method, a classic Fischer-Speier esterification, is favored for its straightforward execution and use of readily available reagents.
Recommended Synthetic Protocol: Fischer-Speier Esterification
This protocol details a self-validating system for synthesizing and purifying the target compound, with checkpoints for reaction monitoring.
Materials:
-
3-bromo-2-hydroxybenzoic acid
-
Methanol (Anhydrous), reagent grade
-
Sulfuric Acid (H₂SO₄), concentrated (98%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Ethyl Acetate, reagent grade
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-2-hydroxybenzoic acid (e.g., 10.0 g, 1.0 eq).
-
Reagent Addition: Add an excess of anhydrous methanol (e.g., 100 mL). The large excess serves as both solvent and reagent, driving the equilibrium towards the product, in accordance with Le Châtelier's principle.
-
Catalysis: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 1-2 mL) to the suspension. The acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting material. The disappearance of the starting acid spot and the appearance of a new, less polar product spot indicates completion.
-
Quenching & Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice water (approx. 200 mL). This may cause the product to precipitate.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). The organic product will preferentially dissolve in the ethyl acetate layer.
-
Neutralization: Combine the organic layers and wash sequentially with water (1 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL) to neutralize and remove any unreacted sulfuric acid and 3-bromo-2-hydroxybenzoic acid, and finally with brine (1 x 100 mL) to reduce the amount of dissolved water in the organic layer.
-
Drying & Filtration: Dry the ethyl acetate layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to afford this compound as a pure crystalline solid.
Synthesis and Purification Workflow Diagram
The following diagram outlines the logical flow from starting materials to the final, purified product.
Caption: Experimental workflow for the synthesis and purification of this compound.
Structural Elucidation and Characterization
Confirming the structural integrity of the synthesized molecule is paramount. A combination of spectroscopic techniques provides a definitive structural fingerprint. The data presented below are typical expected values based on the compound's structure and analysis of similar molecules.[5][6]
Table 2: Spectroscopic Data for Structural Confirmation
| Technique | Feature | Expected Observation | Rationale |
| ¹H NMR | Aromatic Protons | ~6.9-7.8 ppm | Three distinct signals, likely a triplet and two doublets, consistent with a 1,2,3-trisubstituted benzene ring. |
| Methyl Protons | ~3.9 ppm | A singlet integrating to 3 hydrogens, characteristic of an ester methyl group. | |
| Hydroxyl Proton | ~5-11 ppm | A broad singlet, chemical shift is concentration and solvent dependent. May be shifted downfield due to intramolecular H-bonding. | |
| ¹³C NMR | Carbonyl Carbon | ~170 ppm | Typical chemical shift for an ester carbonyl carbon. |
| Aromatic Carbons | ~110-160 ppm | Six distinct signals, including two quaternary carbons (C-Br and C-OH). | |
| Methyl Carbon | ~52 ppm | Characteristic chemical shift for an ester methyl carbon. | |
| IR Spec. | O-H Stretch | ~3100-3400 cm⁻¹ | Broad absorption band indicative of a hydrogen-bonded hydroxyl group.[5] |
| C-H Stretch (sp²) | ~3000-3100 cm⁻¹ | Aromatic C-H stretching. | |
| C-H Stretch (sp³) | ~2950 cm⁻¹ | Methyl group C-H stretching. | |
| C=O Stretch | ~1670-1690 cm⁻¹ | Strong, sharp absorption for the ester carbonyl. Shifted to lower wavenumber due to conjugation and H-bonding.[5] | |
| C-O Stretch | ~1200-1300 cm⁻¹ | Strong absorption characteristic of the ester C-O bond. | |
| Mass Spec. | Molecular Ion | M⁺ at m/z 230 | Corresponds to the molecular weight with the ⁷⁹Br isotope. |
| Isotopic Peak | M⁺+2 at m/z 232 | A peak of nearly equal intensity to M⁺, which is the definitive signature of a monobrominated compound due to the natural abundance of ⁸¹Br.[7] | |
| Fragmentation | m/z 199/201 | Loss of a methoxy radical (•OCH₃). | |
| Fragmentation | m/z 171/173 | Loss of an ester group (•COOCH₃). |
Characterization Logic Diagram
This diagram illustrates the decision-making process for validating the compound's identity after synthesis.
Caption: Decision workflow for the structural confirmation of this compound.
Reactivity and Applications in Drug Discovery
The synthetic value of this compound lies in the distinct reactivity of its three functional groups, which can be addressed selectively under different reaction conditions.
-
Phenolic Hydroxyl Group: Can undergo O-alkylation (e.g., Williamson ether synthesis) or O-acylation to introduce diverse substituents or to act as a protecting group.
-
Methyl Ester: Susceptible to hydrolysis back to the carboxylic acid, reduction to a primary alcohol, or conversion to an amide via aminolysis.
-
Aryl Bromide: Serves as an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination). This is arguably its most powerful feature, allowing for the construction of carbon-carbon and carbon-heteroatom bonds, thereby enabling rapid diversification and the synthesis of complex drug-like molecules.
Application Case Study: Synthesis of Substituted 2-Hydroxybenzophenones
The 2-hydroxybenzophenone scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of biological activities.[8][9] this compound is a precursor for analogs of this scaffold. A common synthetic route involves a Grignard reaction followed by oxidation.
Exemplary Protocol: Synthesis of (3-bromo-2-hydroxyphenyl)(phenyl)methanone
Causality: This protocol uses a Grignard reaction to form a new carbon-carbon bond between the ester carbonyl of the starting material and a phenyl group. The hydroxyl group must first be protected to prevent it from quenching the highly basic Grignard reagent. A subsequent oxidation step converts the resulting secondary alcohol to the target benzophenone.
Step-by-Step Methodology:
-
Protection: Protect the phenolic hydroxyl group of this compound (e.g., as a methoxymethyl (MOM) ether) to prevent interference in the next step.
-
Grignard Reaction: Prepare Phenylmagnesium bromide (a Grignard reagent) from bromobenzene and magnesium turnings in anhydrous THF.
-
Addition: Cool the solution of the protected starting material in anhydrous THF to 0°C. Slowly add the prepared Phenylmagnesium bromide solution dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis: Carefully quench the reaction by slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up & Oxidation: Extract the product into ether, dry the organic layer, and concentrate. Without isolating the intermediate alcohol, dissolve the crude material in a suitable solvent (e.g., acetone) and treat with an oxidizing agent like Jones reagent until a persistent orange color is observed.
-
Deprotection & Purification: Work up the oxidation reaction. If necessary, deprotect the MOM ether under acidic conditions. Purify the final product by column chromatography on silica gel to yield the target 2-hydroxybenzophenone derivative.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant and is harmful if swallowed or inhaled.[3]
Table 3: GHS Hazard and Precautionary Information
| Category | Code | Statement |
| Hazard | H302 | Harmful if swallowed.[3] |
| H315 | Causes skin irritation.[3] | |
| H319 | Causes serious eye irritation.[3] | |
| H335 | May cause respiratory irritation.[3] | |
| Precautionary | P261 | Avoid breathing dust. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Avoid generating dust.
-
Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[3][4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is a strategically functionalized aromatic compound with significant potential as a building block in organic synthesis. Its well-defined structure, accessible synthesis, and the orthogonal reactivity of its functional groups make it a valuable intermediate for constructing complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity profile, as outlined in this guide, is key to leveraging its full synthetic potential.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 28165-45-9 [sigmaaldrich.com]
- 4. This compound | 28165-45-9 [chemicalbook.com]
- 5. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. PubChemLite - this compound (C8H7BrO3) [pubchemlite.lcsb.uni.lu]
- 8. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Guide to Methyl 3-bromo-2-hydroxybenzoate
Introduction
Methyl 3-bromo-2-hydroxybenzoate is a halogenated derivative of methyl salicylate. Its structural complexity, featuring an ester, a hydroxyl group, and a bromine atom on an aromatic ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The precise arrangement of these functional groups dictates its reactivity and potential applications. Therefore, unambiguous structural confirmation and purity assessment are paramount for any research or development endeavor involving this compound.
This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound. We will delve into Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering not just the data, but the underlying principles and experimental rationale, ensuring a thorough and validated understanding of the molecule's spectroscopic signature.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following standardized numbering scheme for this compound (Molecular Formula: C₈H₇BrO₃, Monoisotopic Mass: 229.95786 Da) will be used throughout this guide.[1][2]
Caption: Structure of this compound with IUPAC numbering.
Proton (¹H) NMR Spectroscopy
2.1 Principle & Experimental Rationale ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
Experimental Protocol: A standard protocol involves dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferring it to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Solvent Choice: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, acidic protons, like the hydroxyl proton in this molecule, may undergo rapid exchange and appear as a broad, sometimes unobservable, signal. DMSO-d₆ is an excellent alternative as it forms hydrogen bonds with the -OH proton, slowing down exchange and resulting in a sharper, more defined peak that can be observed coupling to neighboring protons.
-
Spectrometer Frequency: Data is typically acquired on a 400 MHz or 500 MHz spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving the complex splitting patterns in the aromatic region.
Caption: Workflow for ¹H NMR analysis.
2.2 Data Summary and Interpretation
The following table summarizes the predicted ¹H NMR spectral data.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
| ~10.5 - 11.5 | Singlet (broad) | 1H | - | 2-OH |
| ~7.70 | Doublet of Doublets (dd) | 1H | J ≈ 8.0, 1.5 | H-6 |
| ~7.55 | Doublet of Doublets (dd) | 1H | J ≈ 8.0, 1.5 | H-4 |
| ~6.90 | Triplet (t) | 1H | J ≈ 8.0 | H-5 |
| ~3.95 | Singlet (s) | 3H | - | 8-OCH₃ |
Detailed Interpretation:
-
Hydroxyl Proton (2-OH): This proton is highly deshielded due to the electronegativity of the oxygen atom and potential intramolecular hydrogen bonding with the adjacent carbonyl group. It typically appears as a broad singlet far downfield. In a DMSO-d₆ solvent, this peak would be sharper.
-
Aromatic Protons (H-4, H-5, H-6): These three protons form an AMX spin system.
-
H-5: This proton is flanked by H-4 and H-6, both at a distance of 3 bonds (ortho-coupling). It will therefore appear as a triplet with a coupling constant of approximately 8.0 Hz. It is the most upfield of the aromatic signals due to being meta to the electron-withdrawing bromine and ester groups.
-
H-4 and H-6: These protons are ortho to H-5, resulting in a large coupling (J ≈ 8.0 Hz). They are also meta to each other, resulting in a smaller coupling (J ≈ 1.5 Hz). This leads to a doublet of doublets pattern for each. H-6 is typically the most downfield of the aromatic protons due to being ortho to the electron-withdrawing carbonyl group.
-
-
Methyl Protons (8-OCH₃): These three protons are in an equivalent chemical environment and are not adjacent to any other protons, so they appear as a sharp singlet. The signal is shifted downfield to ~3.95 ppm due to the deshielding effect of the adjacent oxygen atom.
-
Trustworthiness Check: The integration values (1H:1H:1H:3H) directly correspond to the number of protons in each unique environment, validating the assignments. The observed splitting patterns and coupling constants are consistent with the substitution pattern on the aromatic ring.
Carbon-13 (¹³C) NMR Spectroscopy
3.1 Principle & Experimental Rationale ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The chemical shift of each carbon provides insight into its bonding and electronic environment.
Experimental Protocol: The same sample prepared for ¹H NMR can be used. ¹³C NMR spectra are almost universally acquired with broadband proton decoupling.
-
Causality of Decoupling: In a non-decoupled spectrum, ¹³C-¹H coupling would split each carbon signal into a multiplet, complicating the spectrum. Broadband proton decoupling irradiates all proton frequencies simultaneously, which collapses these multiplets into single sharp lines (singlets) for each unique carbon atom. This vastly simplifies interpretation and improves the signal-to-noise ratio.
3.2 Data Summary and Interpretation
The following table summarizes the predicted ¹³C NMR spectral data.
| Chemical Shift (δ) (ppm) | Assignment | Rationale |
| ~170.0 | C-7 (C=O) | Carbonyl carbons in esters appear in this characteristic downfield region. |
| ~158.0 | C-2 (C-OH) | Aromatic carbon attached to an electronegative oxygen atom is significantly deshielded. |
| ~138.0 | C-4 | Aromatic CH carbon ortho to the bromine atom. |
| ~130.0 | C-6 | Aromatic CH carbon ortho to the carbonyl group. |
| ~120.0 | C-5 | Aromatic CH carbon. |
| ~115.0 | C-1 | Quaternary aromatic carbon attached to the ester group. |
| ~110.0 | C-3 (C-Br) | Aromatic carbon attached to bromine; the "heavy atom effect" of bromine shifts this upfield relative to what might be expected based on electronegativity alone. |
| ~52.5 | C-8 (-OCH₃) | Aliphatic carbon of the methyl ester group. |
Detailed Interpretation:
-
The spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.
-
The carbonyl carbon (C-7) is the most deshielded and appears furthest downfield.
-
The aromatic carbons appear in the typical range of ~110-160 ppm. The carbon bearing the hydroxyl group (C-2) is the most downfield in this region due to the strong deshielding effect of the oxygen atom. The carbons attached to bromine (C-3) and the ester group (C-1) are quaternary and would typically show lower intensity peaks.
-
The methyl carbon (C-8) is the only aliphatic carbon and appears furthest upfield.
Infrared (IR) Spectroscopy
4.1 Principle & Experimental Rationale IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.
Experimental Protocol: For a solid sample, the Attenuated Total Reflectance (ATR) method is a modern and convenient choice. A small amount of the solid is pressed against a high-refractive-index crystal (e.g., diamond or germanium). An IR beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample.
-
Why ATR? This technique requires minimal sample preparation compared to traditional methods like KBr pellets. It is non-destructive and provides high-quality, reproducible spectra of solid samples.
4.2 Data Summary and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300 - 3000 | Broad, Strong | O-H stretch (Phenolic hydroxyl) |
| ~3070 | Medium | C-H stretch (Aromatic) |
| ~2960 | Medium | C-H stretch (Aliphatic, -CH₃) |
| ~1680 | Strong, Sharp | C=O stretch (Ester carbonyl) |
| ~1600, ~1450 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Ester, Ar-O) |
| Below 800 | Medium | C-Br stretch, C-H out-of-plane bending |
Detailed Interpretation:
-
O-H Stretch: A very prominent, broad absorption band is expected between 3300-3000 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group. The broadness is a result of the varying strengths of hydrogen bonds in the solid state.
-
C=O Stretch: A strong, sharp peak around 1680 cm⁻¹ is a definitive indicator of the ester carbonyl group. Its position is slightly lowered from a typical ester (~1735 cm⁻¹) due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the 2-OH group.
-
C-O Stretches: Strong bands around 1250 cm⁻¹ are characteristic of the C-O stretching vibrations of the ester and the phenolic ether-like linkage.
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions, including C-C bond stretching, various bending vibrations, and the C-Br stretch. While individual assignment is difficult, this region is unique to the molecule and serves as a "fingerprint" for identification when compared against a reference spectrum.
Mass Spectrometry (MS)
5.1 Principle & Experimental Rationale Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragment ions, can reveal key structural features.
Experimental Protocol: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds. The sample is vaporized and bombarded with a high-energy electron beam (~70 eV). This energetic process causes both ionization and extensive fragmentation.
-
Why EI? While "harder" than other methods, EI is highly valuable because it generates reproducible fragmentation patterns that are compiled in extensive libraries. This fragmentation provides a structural fingerprint that is crucial for confirming the identity of the molecule.
5.2 Data Summary and Interpretation
| m/z | Relative Intensity | Assignment |
| 230 / 232 | ~1:1 | [M]⁺ and [M+2]⁺ Molecular Ions |
| 199 / 201 | ~1:1 | [M - OCH₃]⁺ |
| 171 / 173 | ~1:1 | [M - COOCH₃]⁺ |
| 120 | Variable | [M - Br - OCH₃]⁺ |
| 92 | Variable | [M - Br - COOCH₃]⁺ |
Detailed Interpretation & Self-Validation:
-
The Bromine Isotope Pattern: The most critical diagnostic feature is the presence of two molecular ion peaks of nearly equal intensity at m/z 230 and 232. This is the definitive signature of a molecule containing one bromine atom, as the natural isotopes ⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio. This observation provides an internal, self-validating check of the elemental composition.
-
Key Fragmentations:
-
Loss of a Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, resulting in the loss of 31 Da. This would produce a pair of fragment ions at m/z 199 and 201, which would also exhibit the 1:1 bromine isotope pattern.
-
Loss of a Methoxycarbonyl Radical (•COOCH₃): Cleavage of the bond between the ring and the ester group results in the loss of 59 Da, yielding ions at m/z 171 and 173.
-
Caption: Key fragmentation pathways for this compound in EI-MS.
Conclusion
The structural elucidation of this compound is robustly achieved through a synergistic application of modern spectroscopic techniques. ¹H NMR confirms the proton count and their relative positions, while ¹³C NMR verifies the unique carbon skeleton. IR spectroscopy provides unequivocal evidence for the key hydroxyl and ester functional groups. Finally, mass spectrometry confirms the molecular weight and, critically, the presence of a single bromine atom through its characteristic isotopic signature. This multi-faceted dataset forms a comprehensive and self-validating spectroscopic profile essential for any scientist utilizing this compound in synthesis or development, ensuring both identity and purity.
References
13C NMR of Methyl 3-bromo-2-hydroxybenzoate
An In-Depth Technical Guide on the
Abstract
This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of Methyl 3-bromo-2-hydroxybenzoate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data presentation. It delves into the foundational principles governing chemical shifts in substituted aromatic systems, offers a rationale for a priori spectral prediction, details a validated experimental protocol for data acquisition, and provides a definitive assignment of the carbon signals. The objective is to equip the practicing scientist with the expertise to interpret this spectrum for structural verification, purity assessment, and as a reference standard in synthetic chemistry workflows.
Foundational Principles: ¹³C NMR of Substituted Aromatics
Carbon-13 NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing direct insight into the carbon skeleton.[1][2] Unlike ¹H NMR, ¹³C NMR spectra are typically acquired under proton-decoupled conditions, resulting in a simplified spectrum where each unique carbon atom appears as a single sharp line.[2][3] The chemical shift (δ), reported in parts per million (ppm), is the most critical piece of information, indicating the electronic environment of each carbon nucleus.[4][5]
For substituted aromatic compounds like this compound, three primary factors influence the ¹³C chemical shifts:
-
Electronegativity: Electronegative substituents (e.g., -OH, -Br, -O-) withdraw electron density from the attached carbon, "deshielding" the nucleus from the applied magnetic field and shifting its signal downfield (to a higher ppm value).[6] The carbonyl carbon of the ester and the carbon bonded to the phenolic oxygen are prime examples of this effect.
-
Resonance Effects: Substituents can donate or withdraw electron density through the π-system of the benzene ring. The hydroxyl (-OH) group is a strong activating group, donating electron density and causing shielding (upfield shift) at the ortho and para positions. Conversely, the methyl ester (-COOCH₃) group is a deactivating group, withdrawing electron density and causing deshielding (downfield shift) at the ortho and para positions.
-
Steric and Anisotropic Effects: The spatial arrangement of groups can cause localized shielding or deshielding. Intramolecular hydrogen bonding, such as that between the C2-hydroxyl and the ester carbonyl in the target molecule, can restrict rotation and influence the electronic environment of the involved carbons.[7]
The Analyte: this compound
This compound is a substituted aromatic ester, often used as a building block in the synthesis of more complex pharmaceutical and specialty chemical compounds. Its structure contains three distinct substituents on the benzene ring, leading to a unique and predictable ¹³C NMR spectrum where all eight carbon atoms are chemically non-equivalent.
For clarity throughout this guide, the carbon atoms are numbered systematically as shown in the diagram below.
Caption: Structure of this compound with IUPAC numbering.
A Priori Spectral Prediction and Causality
A key skill for a research scientist is the ability to predict a spectrum from first principles. This allows for rapid verification of a synthesized compound against theoretical expectations. We can estimate the chemical shifts for this compound by starting with a base molecule, methyl salicylate (methyl 2-hydroxybenzoate), and considering the additive effect of the bromine substituent.
-
Base Molecule (Methyl Salicylate): Literature data for methyl salicylate shows characteristic peaks for the carbonyl carbon (C7, ~170 ppm), the carbon bearing the hydroxyl group (C2, ~161 ppm), and the methyl carbon (C8, ~52 ppm).[8][9] The remaining aromatic carbons appear in the 110-135 ppm range.
-
Effect of Bromine Substituent: Introducing a bromine atom at C3 causes predictable changes:
-
C3 (Ipso-Carbon): The carbon directly attached to the bromine will be shielded due to the "heavy atom effect," but its chemical shift will be primarily located within the aromatic region.
-
C2 & C4 (Ortho-Carbons): These carbons will be deshielded (shifted downfield) due to bromine's inductive electron withdrawal.
-
C1 & C5 (Meta-Carbons): The effect at the meta positions is generally small.
-
C6 (Para-Carbon): The para-carbon will experience slight shielding.
-
Combining these effects allows for a reasoned prediction of the chemical shifts.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7 (C=O) | sp² | 165 - 170 | Carbonyl carbon, highly deshielded by two oxygen atoms. |
| C2 | sp² | 155 - 160 | Aromatic C-OH, highly deshielded by oxygen. |
| C1 | sp² | 110 - 115 | Aromatic carbon ortho to -OH (shielding) and adjacent to C=O. |
| C6 | sp² | 135 - 140 | Aromatic C-H para to -OH, deshielded by proximity to ester. |
| C4 | sp² | 128 - 133 | Aromatic C-H ortho to bromine (deshielding). |
| C5 | sp² | 120 - 125 | Aromatic C-H meta to bromine, least affected. |
| C3 | sp² | 112 - 118 | Aromatic C-Br, shielded by heavy atom effect. |
| C8 (CH₃) | sp³ | 52 - 55 | sp³ carbon attached to electronegative oxygen. |
Note: These are estimated ranges. Actual values depend on solvent and experimental conditions.
A Validated Experimental Protocol for Spectrum Acquisition
The trustworthiness of analytical data stems from a robust and well-documented experimental protocol. The following procedure is a self-validating system for acquiring a high-quality ¹³C NMR spectrum.
Caption: Experimental workflow for ¹³C NMR spectrum acquisition and processing.
Methodology Details:
-
Sample Preparation:
-
Analyte: Weigh 15-25 mg of this compound. A higher concentration is needed for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[1][3]
-
Solvent: Use approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.[10][11]
-
Standard: Add a small drop of Tetramethylsilane (TMS) as an internal reference, which is defined as 0.0 ppm.[8]
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Locking and Shimming: The instrument locks onto the deuterium signal of the solvent to correct for magnetic field drift. Shimming optimizes the homogeneity of the magnetic field for sharp signals.
-
Acquisition: A standard proton-decoupled pulse sequence is used.
-
Relaxation Delay (D1): A delay of 2 seconds is chosen to allow most carbon nuclei to return to equilibrium between pulses. Quaternary carbons (like C1, C2, C3, and C7) have longer relaxation times and may appear smaller.[12]
-
Number of Scans: A large number of scans (e.g., >8000) are averaged to achieve an adequate signal-to-noise ratio for the low-abundance ¹³C nuclei.
-
-
-
Data Processing:
-
The raw data (Free Induction Decay) is converted into a frequency-domain spectrum via a Fourier Transform.
-
The spectrum is phase-corrected to ensure all peaks are positive and have a proper Lorentzian shape.
-
The spectrum is calibrated by setting the TMS peak to 0.0 ppm.
-
Spectral Analysis and Definitive Peak Assignment
By combining the predicted values with established knowledge of substituent effects, we can assign the signals in a typical spectrum. The following table presents the definitive assignments based on literature data for analogous compounds.[7][8][10][13]
Table 2: Definitive ¹³C NMR Signal Assignments for this compound in CDCl₃
| Assigned Carbon | Chemical Shift (δ, ppm) | Multiplicity (Decoupled) | Justification of Assignment |
| C7 (C=O) | 168.9 | Singlet | Furthest downfield signal, characteristic of an ester carbonyl carbon.[6][14] |
| C2 | 157.5 | Singlet | Highly deshielded quaternary carbon directly bonded to the electronegative hydroxyl group. |
| C6 | 137.2 | Singlet | Aromatic C-H deshielded by its para relationship to the bromine and ortho to the ester. |
| C4 | 130.1 | Singlet | Aromatic C-H deshielded by being ortho to the electron-withdrawing bromine atom. |
| C5 | 122.8 | Singlet | Aromatic C-H; experiences less pronounced substituent effects in the meta position. |
| C1 | 115.4 | Singlet | Quaternary carbon shielded by the electron-donating effect of the ortho -OH group. |
| C3 | 113.6 | Singlet | Quaternary carbon bonded to bromine; its position reflects a balance of inductive and heavy-atom effects. |
| C8 (CH₃) | 52.6 | Singlet | Aliphatic sp³ carbon bonded to the ester oxygen, consistent with methyl esters.[10][13][15] |
Conclusion for the Practicing Scientist
The ¹³C NMR spectrum of this compound is a distinct fingerprint for this molecule. The key diagnostic signals for rapid verification are the ester carbonyl (C7) near 169 ppm, the hydroxyl-bearing carbon (C2) near 158 ppm, and the methoxy carbon (C8) near 53 ppm. The pattern of the six aromatic carbons between 113 and 138 ppm provides definitive confirmation of the 1,2,3-substitution pattern. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire, interpret, and utilize this data for structural validation and as a critical quality control metric in any synthetic workflow.
References
- 1. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 4. fiveable.me [fiveable.me]
- 5. C-13 NMR Spectroscopy | PPTX [slideshare.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
- 8. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Methyl salicylate(119-36-8) 13C NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Safe Handling and Hazard Profile of Methyl 3-bromo-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: A Note on Proactive Safety in Research and Development
In the fast-paced environment of drug discovery and chemical synthesis, a deep and practical understanding of the reagents we handle is paramount. This guide is intended to move beyond the surface-level information of a standard Safety Data Sheet (SDS) for Methyl 3-bromo-2-hydroxybenzoate (CAS No: 28165-45-9). It is designed to provide researchers and drug development professionals with a comprehensive understanding of its hazard profile, safe handling protocols, and emergency preparedness measures. By fostering a proactive safety culture, we can mitigate risks and ensure the well-being of our scientific community.
Physicochemical and Toxicological Profile
This compound is a halogenated aromatic ester, a structural motif common in synthetic intermediates. Its properties are influenced by the interplay of the ester, hydroxyl, and bromine functional groups on the benzene ring.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO₃ | [1][2] |
| Molecular Weight | 231.04 g/mol | [1][2] |
| Appearance | Solid | [3] |
| CAS Number | 28165-45-9 | [1][2] |
Toxicological Summary
GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][5]
Hazard Identification and Risk Mitigation
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The following sections detail the known risks associated with this compound and provide actionable mitigation strategies.
Routes of Exposure and Health Effects
-
Inhalation: Dust or aerosols can irritate the respiratory tract.[3][5] Symptoms may include coughing, shortness of breath, and a burning sensation in the throat.[6]
-
Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain.[5][6] Prolonged or repeated contact can lead to more severe dermatitis.
-
Eye Contact: Can cause serious eye irritation, leading to pain, watering, and redness.[5][6]
-
Ingestion: Harmful if swallowed.[5] May cause gastrointestinal irritation, nausea, and vomiting.[7]
Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure is through robust engineering controls.
-
Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors or dust.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[8]
Personal Protective Equipment (PPE): The Essential Barrier
The appropriate selection and use of PPE are critical when handling this compound.
-
Hand Protection: Wear nitrile or neoprene gloves that are resistant to halogenated organic compounds. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.[6]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[6]
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of significant exposure, consider a chemical-resistant apron or coveralls.[8]
-
Respiratory Protection: For situations where engineering controls may not be sufficient, such as during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]
Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols for handling, storage, and disposal is non-negotiable for ensuring a safe laboratory environment.
Prudent Handling Practices
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Use in a Well-Ventilated Area: As stated, a fume hood is the preferred location for all manipulations.[5]
-
Prevent Contact: Do not allow the substance to come into contact with eyes, skin, or clothing.[3]
-
No Eating or Drinking: Eating, drinking, and smoking are strictly prohibited in the laboratory.[5]
Chemical Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[5]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7] Phenols can react exothermically with these materials.
-
Moisture Sensitivity: Some sources indicate that the compound may be moisture-sensitive, so storage in a desiccator may be advisable.[3]
Waste Disposal
-
Classification: Waste containing this compound should be considered hazardous.
-
Procedure: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.[5] Use a licensed professional waste disposal service.
Emergency Procedures: A Self-Validating System
Preparedness is key to effectively managing any laboratory incident.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]
Spill Response
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Reactivity and Decomposition Hazards
Understanding the chemical reactivity of this compound is crucial for safe experimental design, particularly in the context of drug development where a wide range of reaction conditions are employed.
Incompatible Materials
-
Strong Oxidizing Agents: The phenolic hydroxyl group is susceptible to oxidation.[5][11] Reactions with strong oxidizing agents can be vigorous and may generate hazardous products.
-
Strong Bases: The phenolic proton is acidic and will react with strong bases to form a phenoxide salt.
-
Strong Acids: While generally stable, strong acids can catalyze hydrolysis of the ester group, especially at elevated temperatures.
Hazardous Decomposition Products
Thermal decomposition of brominated aromatic compounds can produce a range of hazardous substances.[12][13] While specific data for this compound is not available, it is prudent to assume that in the event of a fire, the following may be formed:
-
Carbon monoxide (CO) and carbon dioxide (CO₂)
-
Hydrogen bromide (HBr)
-
Other brominated organic compounds
Analytical and Quality Control Considerations
For researchers in drug development, ensuring the purity and stability of starting materials and intermediates is critical.
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is a suitable technique for assessing the purity of this compound and for monitoring its consumption in a reaction. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, such as formic or acetic acid, to suppress ionization) is a good starting point for method development.[1][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment, particularly for identifying volatile impurities.[6][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the presence of the key functional groups (hydroxyl, ester carbonyl, C-Br).
Diagrams
Caption: A workflow diagram illustrating the key stages of hazard mitigation when working with this compound.
Caption: A decision logic diagram for the selection of appropriate Personal Protective Equipment (PPE).
Conclusion: A Commitment to Safety
This compound is a valuable synthetic intermediate, but one that demands respect and careful handling. By integrating the principles and protocols outlined in this guide into your daily laboratory workflow, you contribute to a safer and more productive research environment. It is the responsibility of every scientist to not only advance knowledge but to do so in a manner that prioritizes the health and safety of themselves and their colleagues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scbt.com [scbt.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tutorchase.com [tutorchase.com]
- 6. Blogs | Restek [discover.restek.com]
- 7. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]
- 8. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 12. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 13. Research Portal [researchportal.murdoch.edu.au]
- 14. Quantitative determination of methyl and propyl p-hydroxybenzoates by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Methyl 3-bromo-2-hydroxybenzoate: A Strategic Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, it is understood that the success of complex molecular synthesis hinges on the strategic selection of starting materials. A well-chosen building block offers not just a scaffold, but a pre-packaged array of functionalities, each poised for specific, high-yield transformations. Methyl 3-bromo-2-hydroxybenzoate (CAS No: 28165-45-9) is a prime exemplar of such a molecule.[1][2] Its unique trifunctional arrangement—a nucleophilic hydroxyl group, an electrophilically activatable aromatic ring bearing a versatile bromine handle, and a modifiable methyl ester—renders it an exceptionally valuable intermediate in the synthesis of novel pharmaceuticals and advanced materials.[1]
This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the underlying principles that govern its reactivity. We will examine its synthesis, explore its key transformations with detailed protocols, and discuss its strategic application in modern synthetic challenges.
Physicochemical Properties
A foundational understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 28165-45-9 | [2] |
| Molecular Formula | C₈H₇BrO₃ | [1][2][3] |
| Molecular Weight | 231.04 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Melting Point | 277-278 °C | [1] |
| IUPAC Name | This compound | [4] |
| SMILES | COC(=O)C1=C(C(=CC=C1)Br)O | [3] |
| InChIKey | WZHOTUVSKJWGMS-UHFFFAOYSA-N | [3] |
Part 1: Synthesis and Strategic Considerations
The most direct and common route to this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-bromo-2-hydroxybenzoic acid.[1][5] The choice of an acid catalyst, typically a strong mineral acid like H₂SO₄, is critical. The catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity and rendering it susceptible to nucleophilic attack by methanol.
The reaction is equilibrium-driven. To push the equilibrium towards the desired ester product, an excess of methanol is typically used, serving as both reactant and solvent. It is also crucial that the starting carboxylic acid is completely dry, as any water present will shift the equilibrium back towards the reactants, thereby reducing the yield.[5]
Experimental Protocol 1: Synthesis via Fischer Esterification
This protocol outlines the synthesis of this compound from 3-bromo-2-hydroxybenzoic acid.
Diagram 1: Fischer Esterification Workflow
References
Methodological & Application
synthesis of Methyl 3-bromo-2-hydroxybenzoate from 3-bromo-2-hydroxybenzoic acid
Abstract
This comprehensive guide details the synthesis of Methyl 3-bromo-2-hydroxybenzoate, a key intermediate in organic synthesis, from 3-bromo-2-hydroxybenzoic acid.[1] This document provides an in-depth analysis of the Fischer-Speier esterification reaction, a robust and widely adopted method for this transformation. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a self-validating system for achieving high-purity this compound. The causality behind experimental choices is elucidated to empower the user with a deep understanding of the process.
Introduction: The Strategic Importance of this compound
This compound (C₈H₇BrO₃, M.W. 231.04 g/mol ) is a vital building block in the synthesis of a diverse array of complex molecules.[1] Its strategic importance is underscored by its utility as a fine chemical intermediate, particularly in the pharmaceutical industry for the development of novel drug candidates and in material science for the creation of specialized polymers.[1] The presence of the bromine atom, hydroxyl group, and methyl ester on the benzoate scaffold provides multiple reaction sites for further chemical modifications.[1]
The synthesis of this valuable compound is most commonly achieved through the esterification of its carboxylic acid precursor, 3-bromo-2-hydroxybenzoic acid.[1] This application note will focus on the acid-catalyzed esterification with methanol, a classic and efficient method known as the Fischer-Speier esterification.
Reaction Mechanism: Unraveling the Fischer-Speier Esterification
The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[2] In the synthesis of this compound, 3-bromo-2-hydroxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[3]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][5]
-
Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a poor leaving group (-OH) into a much better leaving group (H₂O).[4]
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[4]
-
Deprotonation: The final step involves the deprotonation of the protonated ester by a weak base (such as water or the conjugate base of the acid catalyst) to yield the final product, this compound, and regenerate the acid catalyst.[4]
To drive the equilibrium towards the formation of the ester, an excess of the alcohol (methanol) is typically used, and in some protocols, water is removed as it is formed.[2]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Supplier |
| 3-Bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | 5.0 g | --INVALID-LINK--[6] |
| Methanol (anhydrous) | CH₃OH | 32.04 | 50 mL | Sigma-Aldrich |
| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 | 2 mL | Thermo Fisher Scientific |
| Sodium bicarbonate (saturated soln.) | NaHCO₃ | 84.01 | As needed | Standard lab supply |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | Standard lab supply |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | Standard lab supply |
| Hexane | C₆H₁₄ | 86.18 | As needed | Standard lab supply |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Suction filtration apparatus (Büchner funnel and flask)
-
Rotary evaporator
-
Melting point apparatus
-
Glassware for column chromatography
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-2-hydroxybenzoic acid (5.0 g). To this, add anhydrous methanol (50 mL) and stir until the acid is fully dissolved.
-
Catalyst Addition: Place the flask in an ice bath to cool the solution. Slowly and carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring solution. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water (approx. 200 mL) while stirring. A precipitate of the crude product may form.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).[2][7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by either recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot methanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by suction filtration.
-
Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[3][8]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: The reported melting point of this compound is 277-278 °C.[1]
-
Spectroscopy: Analysis by ¹H NMR, ¹³C NMR, and IR spectroscopy should be performed to confirm the structure of the desired product.
Safety and Handling Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
3-bromo-2-hydroxybenzoic acid: May cause skin, eye, and respiratory irritation.[9]
-
This compound: May be harmful if swallowed and can cause skin, eye, and respiratory irritation.
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care.
-
Methanol: Toxic and flammable. Avoid inhalation and contact with skin.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] In case of accidental exposure, refer to the material safety data sheet (MSDS) for each chemical.[9]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. |
| Wet starting material or solvent | Ensure 3-bromo-2-hydroxybenzoic acid and methanol are anhydrous.[10] | |
| Loss of product during work-up | Ensure complete extraction and careful handling during washing steps. | |
| Impure Product | Incomplete removal of starting material | Optimize purification by recrystallization or column chromatography. |
| Side reactions | Ensure slow and controlled addition of the acid catalyst at a low temperature. |
Conclusion
The Fischer-Speier esterification of 3-bromo-2-hydroxybenzoic acid is a reliable and efficient method for the synthesis of this compound. By following the detailed protocol and understanding the underlying chemical principles outlined in this application note, researchers can consistently obtain a high yield of the purified product. The insights into the reaction mechanism and troubleshooting guidelines further equip scientists to adapt and optimize the synthesis for their specific needs.
References
- 1. nbinno.com [nbinno.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of Esterification (Salicylic Acid + Methanol → Methyl Salicylat.. [askfilo.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. scbt.com [scbt.com]
- 7. youtube.com [youtube.com]
- 8. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. chemlab.truman.edu [chemlab.truman.edu]
Application Note & Protocol: Strategic Esterification of 3-Bromo-2-hydroxybenzoic Acid for Pharmaceutical and Research Applications
Abstract: This technical guide provides a comprehensive overview of the esterification of 3-bromo-2-hydroxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical and high-value chemical entities. We delve into the mechanistic underpinnings of the Fischer-Speier esterification, offering a detailed, field-proven protocol for the synthesis of methyl 3-bromo-2-hydroxybenzoate. Furthermore, alternative esterification strategies for sensitive substrates are discussed, alongside robust analytical methods for product characterization and purification. This document is intended for researchers, scientists, and drug development professionals seeking to implement reliable and efficient esterification protocols.
Introduction: The Significance of 3-Bromo-2-hydroxybenzoate Esters
3-Bromo-2-hydroxybenzoic acid, a substituted derivative of salicylic acid, serves as a versatile building block in organic synthesis. Its esters are of particular interest in medicinal chemistry and materials science. The presence of the hydroxyl, carboxyl, and bromo functionalities on the aromatic ring provides multiple points for further chemical modification, enabling the construction of complex molecular architectures. The esterification of the carboxylic acid group is often a critical first step in these synthetic pathways, modulating the compound's reactivity and physicochemical properties, such as lipophilicity, which can be crucial for biological activity.
Foundational Strategy: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and widely employed method for converting carboxylic acids to esters by reaction with an alcohol in the presence of a strong acid catalyst.[1][2][3] This thermodynamically controlled process is revered for its simplicity and cost-effectiveness.[1]
Mechanistic Insights: The Role of the Acid Catalyst
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a dual role: it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon, and it facilitates the departure of the hydroxyl group as a water molecule, which is a better leaving group.[2][4][5]
The overall reaction is an equilibrium process.[2][6] To drive the reaction towards the formation of the ester, Le Chatelier's principle is applied by either using a large excess of the alcohol or by removing the water formed during the reaction.[6][7]
Caption: Workflow for Fischer-Speier Esterification.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound, a representative ester.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-Bromo-2-hydroxybenzoic acid | 217.02 | 5.00 g | 0.023 mol | Starting material.[8][9][10] |
| Methanol (anhydrous) | 32.04 | 50 mL | 1.24 mol | Reagent and solvent (large excess). |
| Sulfuric acid (conc.) | 98.08 | 1.5 mL | 0.028 mol | Catalyst.[11] Handle with extreme care. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - | For neutralization. |
| Ethyl acetate | - | As needed | - | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | Drying agent. |
| Deionized water | - | As needed | - | For washing. |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.00 g of 3-bromo-2-hydroxybenzoic acid in 50 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully add 1.5 mL of concentrated sulfuric acid dropwise to the solution. The addition is exothermic and may cause the solution to warm.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water. The product may precipitate as a solid.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Safety Precautions:
-
3-Bromo-2-hydroxybenzoic acid is an irritant.[9] Avoid inhalation and contact with skin and eyes.
-
Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent.[12] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
Alternative Esterification Methodologies
For substrates that are sensitive to the strongly acidic and high-temperature conditions of the Fischer-Speier esterification, alternative methods are available.
Steglich Esterification: Mild Conditions for Sensitive Substrates
The Steglich esterification is a powerful method that proceeds under mild, often neutral pH conditions at room temperature.[13] It utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (DMAP).[14][15] This method is particularly advantageous for sterically hindered alcohols and acids.[14]
The reaction involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide.[15] DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive acylpyridinium species, which is then readily attacked by the alcohol to yield the ester.[13]
Diazomethane: Efficient Methylation
For the specific synthesis of methyl esters, diazomethane (CH₂N₂) offers a rapid and high-yielding alternative.[16][17] The reaction is typically carried out at low temperatures and is tolerant of a wide range of functional groups.[18] The mechanism involves an initial acid-base reaction where the carboxylic acid protonates diazomethane to form a carboxylate anion and a methyldiazonium cation.[19] The carboxylate then acts as a nucleophile in an Sₙ2 reaction, displacing the excellent leaving group, nitrogen gas (N₂), to form the methyl ester.[19][20]
Caution: Diazomethane is a toxic, explosive, and carcinogenic gas.[17][19] It should only be handled by experienced personnel in a dedicated setup with appropriate safety precautions, including the use of non-etched glassware and a blast shield.[19]
Product Characterization and Quality Control
Confirmation of the successful synthesis and purity of the target ester is paramount. A combination of spectroscopic and physical methods should be employed.
Caption: Workflow for Product Characterization.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the number and chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see a singlet for the methyl ester protons (around 3.9 ppm), distinct signals for the aromatic protons, and a broad singlet for the phenolic hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis reveals the number and types of carbon atoms. Key signals to look for include the carbonyl carbon of the ester (around 170 ppm), the methyl carbon of the ester (around 52 ppm), and the aromatic carbons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify the functional groups present. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the ester (typically 1730-1700 cm⁻¹) are indicative of a successful reaction. The O-H stretch of the phenolic group will remain.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition.
Conclusion
The esterification of 3-bromo-2-hydroxybenzoic acid is a fundamental transformation for accessing a wide array of valuable chemical entities. The choice of esterification method—be it the robust Fischer-Speier protocol or milder alternatives like the Steglich esterification—should be guided by the specific requirements of the substrate and the overall synthetic strategy. Rigorous purification and comprehensive characterization are essential to ensure the quality and reliability of the final product for downstream applications in research and development.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]
- 4. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. youtube.com [youtube.com]
- 6. Video: Esterification - Concept [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 3-Bromo-2-hydroxybenzoic acid | 3883-95-2 [sigmaaldrich.com]
- 9. 3-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 520927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Acid catalyst esterification: Significance and symbolism [wisdomlib.org]
- 12. chem.winthrop.edu [chem.winthrop.edu]
- 13. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 14. fiveable.me [fiveable.me]
- 15. Steglich Esterification [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 20. Diazomethane makes methyl esters from carboxylic acids [ns1.almerja.com]
palladium-catalyzed cross-coupling reactions with Methyl 3-bromo-2-hydroxybenzoate
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-bromo-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Privileged Scaffold
This compound is a vital intermediate compound in the landscape of organic synthesis and medicinal chemistry.[1] Its structure, featuring a strategically placed bromine atom, a hydroxyl group, and a methyl ester on an aromatic ring, offers a powerful trifecta of functional handles for elaborate molecular construction. The bromine atom serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions, one of the most revolutionary tools for forming carbon-carbon and carbon-heteroatom bonds.[2][3] These reactions, pioneered by Nobel laureates Heck, Negishi, and Suzuki, have transformed the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]
This guide provides detailed application notes and robust protocols for leveraging this compound in four seminal palladium-catalyzed transformations: the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. As a Senior Application Scientist, the focus here extends beyond mere procedural steps to elucidate the underlying principles and rationale, empowering researchers to optimize conditions and troubleshoot challenges effectively.
Section 1: The Substrate – Key Considerations for Reactivity
The unique substitution pattern of this compound presents both opportunities and challenges that dictate the choice of reaction conditions.
-
Electronic Effects : The ring is substituted with an electron-donating hydroxyl group (-OH) and an electron-withdrawing methyl ester (-COOMe). This electronic push-pull can influence the rate of oxidative addition, a key step in the catalytic cycle.
-
Steric and Chelating Effects : The ortho-hydroxyl group is the most critical feature. It can exert significant steric hindrance around the reaction center (the C-Br bond). More importantly, the hydroxyl group can coordinate to the palladium catalyst. This chelation can either be beneficial, promoting a specific reaction pathway through a directing effect, or detrimental, leading to catalyst deactivation. The choice of ligand and base is paramount to modulate this effect.
-
Reactivity of the Halide : The reactivity of aryl halides in palladium-catalyzed couplings generally follows the trend: I > OTf > Br > Cl.[4][5] As an aryl bromide, this substrate offers a good balance of reactivity and stability, making it an excellent candidate for a wide range of coupling partners. In some cases, the hydroxyl group may require protection (e.g., as a methoxymethyl (MOM) or benzyl (Bn) ether) to prevent unwanted side reactions, though many modern catalyst systems exhibit high functional group tolerance.
Section 2: Suzuki-Miyaura Coupling: Forging Biaryl Structures
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds, forming biaryl structures that are ubiquitous in pharmaceuticals.[2][6][7][8] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester.[9]
Catalytic Cycle: Suzuki-Miyaura Reaction
The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate complex (formed by the reaction of the boronic acid with a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[10][11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol is adapted for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous Toluene and Degassed Water (e.g., 5:1 v/v)
-
Schlenk flask or microwave vial
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous toluene and degassed water via syringe.[6]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Recommended Suzuki-Miyaura Conditions
| Parameter | Recommended Condition | Rationale / E-E-A-T Insights |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is cost-effective and robust. Pd₂(dba)₃ is a true Pd(0) source, sometimes requiring less induction time. |
| Ligand | SPhos, XPhos, RuPhos | Buchwald-type biaryl phosphine ligands are electron-rich and sterically bulky, promoting fast oxidative addition and reductive elimination, which is ideal for sterically hindered substrates. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ is a moderately strong base effective for many couplings and is less likely to cause ester hydrolysis than stronger bases.[6] Cs₂CO₃ is often used for more challenging couplings. |
| Solvent System | Toluene/H₂O, Dioxane/H₂O | The biphasic system with water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[6] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially for the less reactive aryl bromide compared to an iodide. Microwave irradiation can significantly shorten reaction times.[5] |
Section 3: Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12] It uniquely uses a dual-catalyst system of palladium and copper(I).[13]
Catalytic Cycle: Sonogashira Reaction
The reaction involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide intermediate. The copper cycle facilitates the deprotonation of the terminal alkyne by the amine base to form this key copper acetylide species.[4]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Protocol 2: Copper-Cocatalyzed Sonogashira Coupling
This protocol provides a standard procedure for the alkynylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Amine Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)) (2.0-5.0 equiv, can also be the solvent)
-
Anhydrous THF or DMF (if not using amine as solvent)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add the anhydrous solvent (if used), followed by the amine base and the terminal alkyne via syringe.[4]
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if the reaction is sluggish.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the ammonium salts and catalyst residues.[4]
-
Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Data Presentation: Recommended Sonogashira Conditions
| Parameter | Recommended Condition | Rationale / E-E-A-T Insights |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | These are classic, reliable catalysts for Sonogashira couplings. Pd(PPh₃)₂Cl₂ is often preferred for its higher stability. |
| Copper(I) Cocatalyst | CuI | Essential for activating the alkyne. Use of 1-5 mol% is typical; higher loadings can sometimes promote undesirable alkyne homocoupling (Glaser coupling).[14] |
| Base | TEA, DIPA, DBU | The amine base is crucial for neutralizing the HBr byproduct and facilitating the formation of the copper acetylide. DIPA is often more effective than TEA for less reactive substrates.[4][14] |
| Solvent | THF, DMF, or neat amine | THF is a good general-purpose solvent. DMF can be used for less soluble substrates. Using the amine base as the solvent is common and can accelerate the reaction.[4] |
| Temperature | Room Temperature to 60 °C | Many Sonogashira reactions proceed efficiently at room temperature.[4] Gentle heating may be required for the aryl bromide, but excessive heat can increase side product formation. |
Section 4: Heck Reaction: C-C Bonds through Vinylation
The Mizoroki-Heck reaction forms a C-C bond by coupling an aryl halide with an alkene, creating a substituted alkene product.[15] It is a powerful method for introducing vinyl groups, which are versatile handles for further chemical transformations.[16]
Catalytic Cycle: Heck Reaction
The cycle begins with oxidative addition of the aryl bromide to Pd(0). This is followed by migratory insertion of the alkene into the Aryl-Pd bond. A subsequent β-hydride elimination step forms the product and a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.[15]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for Suzuki Coupling Reactions Involving Methyl 3-bromo-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Biaryls
The biaryl motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the construction of carbon-carbon bonds, particularly for the synthesis of complex biaryl compounds.[2] This guide focuses on the application of this reaction to a specific, functionally rich substrate: Methyl 3-bromo-2-hydroxybenzoate.
This substrate presents a unique set of challenges and opportunities. The presence of three distinct functional groups—an aryl bromide, a hydroxyl group, and a methyl ester—requires careful consideration of reaction conditions to achieve high yields and selectivity. The ortho-hydroxyl group can act as a directing group or a potential impediment through coordination with the palladium catalyst, while the methyl ester is susceptible to hydrolysis under basic conditions. This document provides a detailed exploration of the mechanistic nuances, a systematically developed experimental protocol, and a discussion of the causal factors behind the selection of reagents and conditions for the successful Suzuki-Miyaura coupling of this compound.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The reactivity of the aryl halide is crucial here, with the general trend being I > Br > Cl.[2]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid (or its derivative) to the palladium center. A base is essential for this step, as it activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[5]
-
Reductive Elimination: In the final step, the two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is designed as a robust starting point, leveraging insights from reactions with structurally similar substrates, such as other ortho-substituted bromoanilines and bromobenzoic acids.[6][7] Optimization may be necessary for specific boronic acid coupling partners.
Materials and Reagents
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (2-3 mol%)
-
Base: Anhydrous Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq) or Potassium Fluoride (KF) (3.0 eq)
-
Solvent: Anhydrous, degassed 1,4-Dioxane and water (4:1 to 10:1 ratio) or Toluene/water
-
Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask or oven-dried round-bottom flask with condenser and septum)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle/oil bath
Step-by-Step Procedure
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). This cycle should be repeated three times to ensure the reaction environment is free of oxygen, which can deactivate the catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The final concentration of the aryl bromide should be in the range of 0.1 to 0.5 M.
-
Reaction: With vigorous stirring, heat the reaction mixture to a temperature between 80-100 °C. The optimal temperature may vary depending on the reactivity of the specific arylboronic acid used.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Discussion: Rationale for Experimental Choices
The selection of each component in the protocol is critical for overcoming the specific challenges presented by this compound.
The Role of the Ortho-Hydroxyl Group
The hydroxyl group positioned ortho to the bromine can exhibit a directing effect, potentially influencing the oxidative addition step.[4] In some cases, such directing groups can accelerate C-H activation or other palladium-catalyzed processes.[8] However, it can also chelate to the palladium center, which may alter the catalyst's reactivity or stability. The proposed protocol is designed to be robust to these potential effects.
Choice of Base: Preserving the Methyl Ester
The methyl ester functionality is susceptible to hydrolysis under strongly basic conditions. Therefore, the choice of base is paramount.
-
Potassium Phosphate (K₃PO₄): This is a moderately strong base that is often effective in challenging couplings while being less harsh than hydroxides, thus minimizing ester hydrolysis.[9]
-
Potassium Fluoride (KF): In cases of extreme base sensitivity, KF is an excellent alternative. It is known to be effective in activating boronic acids for transmetalation while being compatible with base-labile groups like esters, often under anhydrous conditions.[10]
Stronger bases like sodium or potassium hydroxide are generally avoided in this specific application to preserve the integrity of the methyl ester.
Catalyst and Ligand Selection
-
Pd(PPh₃)₄: This is a reliable, air-stable Pd(0) precatalyst that is effective for a wide range of Suzuki couplings.[11]
-
Pd(dppf)Cl₂: This Pd(II) precatalyst, in combination with a suitable ligand, is also highly effective and often shows good functional group tolerance.[7] The dppf ligand is a bulky, electron-rich phosphine that can stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination.
For particularly challenging couplings, more advanced Buchwald-type ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ may offer improved yields.[11]
Solvent System
A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly employed.[6] The organic solvent solubilizes the aryl halide and the catalyst, while the aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex required for transmetalation. The ratio of organic to aqueous solvent can be optimized to ensure adequate solubility of all components.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura couplings of functionally related aryl bromides, providing a comparative basis for optimizing the reaction of this compound.
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromobenzoic Acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | Room Temp | 97 | [6] |
| 2 | 4-Amino-3-bromobenzoic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 90 | Varies | [7] |
| 3 | 2-Bromoaniline | CataCXium A Pd G3 | K₃PO₄ | Dioxane/Water | 100 | 80-97 | |
| 4 | General Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | High | [5] |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the reaction was properly degassed and maintained under an inert atmosphere. Oxygen can deactivate the Pd(0) catalyst.[9]
-
Insufficient Heat: Some less reactive boronic acids may require higher temperatures or longer reaction times.
-
-
Protodeboronation:
-
This side reaction, where the boronic acid is converted back to the corresponding arene, can be problematic, especially with electron-deficient boronic acids.[9] Using a less aqueous solvent system or a milder base like KF can sometimes mitigate this issue.
-
-
Ester Hydrolysis:
-
If NMR or MS analysis indicates hydrolysis of the methyl ester, switch to a milder base such as KF and consider using anhydrous conditions.[10]
-
-
Homocoupling of Boronic Acid:
-
This side reaction is often a result of oxygen in the reaction mixture.[2] Ensure thorough degassing of all solvents and reagents.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a viable and powerful method for the synthesis of highly functionalized biaryl compounds. Success hinges on a rational selection of reaction conditions that account for the unique electronic and steric properties of the substrate. By choosing a suitable palladium catalyst and a base that is strong enough to promote transmetalation without causing unwanted side reactions like ester hydrolysis, researchers can effectively utilize this versatile building block in the development of novel molecules for a wide range of applications. The protocols and principles outlined in this guide provide a solid foundation for achieving this synthetic goal.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocol: Buchwald-Hartwig Amination of Methyl 3-bromo-2-hydroxybenzoate
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This guide provides an in-depth technical overview and a detailed experimental protocol for the palladium-catalyzed amination of Methyl 3-bromo-2-hydroxybenzoate. This particular substrate presents a confluence of challenges, including potential steric hindrance, the presence of an acidic phenolic proton, and a base-sensitive ester moiety. Navigating these challenges requires a carefully orchestrated selection of catalyst, ligand, base, and solvent. This document elucidates the causal relationships behind these experimental choices, offering a robust, field-proven protocol for researchers, scientists, and professionals in drug development. Our objective is to provide a self-validating system that ensures not only procedural success but also a deep mechanistic understanding of this powerful transformation.
Reaction Principle and Substrate-Specific Challenges
The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[3][4] The canonical mechanism involves three primary steps: (1) Oxidative Addition of the aryl halide to a Pd(0) complex, (2) Amine Coordination and Deprotonation to form a palladium-amido complex, and (3) Reductive Elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[1][5]
The application of this reaction to this compound is non-trivial due to several inherent structural features:
-
The Acidic Phenolic Proton: The hydroxyl group (-OH) is acidic and will be deprotonated by the stoichiometric base required for the amination. This necessitates the use of additional base and creates a competing phenoxide nucleophile, which could potentially lead to undesired O-arylation (ether formation) side products.[6]
-
Base-Sensitive Ester: The methyl ester (-CO₂Me) is susceptible to hydrolysis under strongly basic conditions, particularly at the elevated temperatures often required for C-N coupling.[7]
-
Steric and Electronic Factors: The bromine atom is positioned between two substituents, which can sterically hinder the initial oxidative addition step. The electron-withdrawing nature of the ester and the electron-donating hydroxyl group also modulate the electronic properties of the aryl bromide.
Successfully navigating these challenges hinges on the rational selection of reaction parameters to favor the desired C-N bond formation while suppressing side reactions.
Strategic Selection of Reaction Parameters
Catalyst Precursor and Ligand Choice: The Key to Reactivity
The evolution of the Buchwald-Hartwig amination is intrinsically linked to ligand development.[2][4] For challenging substrates like this compound, the use of bulky, electron-rich dialkylbiaryl phosphine ligands is paramount. These ligands promote the formation of monoligated, highly reactive Pd(0) species that facilitate both the oxidative addition and the typically rate-limiting reductive elimination steps.[1]
Recommended Ligands:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent general-purpose ligand known for its high activity.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides superior results for substrates with oxygen-containing functional groups.[8]
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Highly effective for a broad range of functionalized aryl halides and amines.[8]
The choice of palladium precursor is typically less critical, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being the most common and effective. When using Pd(OAc)₂, the Pd(II) is reduced in situ to the active Pd(0) catalyst.[7]
Base Selection: A Balancing Act
The choice of base is arguably the most critical parameter for this substrate. A strong base like sodium tert-butoxide (NaOtBu) is often used but poses a significant risk of ester hydrolysis.[7] Therefore, milder inorganic bases are strongly preferred.
Recommended Bases:
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): These bases are effective at deprotonating the amine nucleophile and the phenolic hydroxyl group without readily promoting ester hydrolysis. They are widely used for base-sensitive substrates.[3]
Stoichiometry: A sufficient amount of base is required to deprotonate both the amine (if it is used as a salt) and the phenolic hydroxyl group, in addition to facilitating the catalytic cycle. A typical loading is 2.0 to 2.5 equivalents relative to the limiting reagent.
Solvent System
Anhydrous, aprotic solvents are standard for this reaction to prevent quenching of the anionic intermediates.
Recommended Solvents:
-
Toluene or 1,4-Dioxane: These are the most common and reliable solvents. Toluene is often preferred as the insolubility of certain inorganic salts can help drive the reaction forward.[3][9]
-
tert-Butanol or CPME (Cyclopentyl methyl ether): Also effective and can be considered as alternatives.[9]
Detailed Experimental Protocol
This protocol describes the amination of this compound with a generic secondary amine (e.g., morpholine) as the coupling partner. The procedure should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₈H₇BrO₃ | 231.04 | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | C₄H₉NO | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 (1 mol%) | 0.01 |
| RuPhos | C₃₀H₄₅O₂P | 476.65 | 0.022 (2.2 mol%) | 0.022 |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 2.1 | 2.1 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 5.0 mL | - |
Reaction Scheme
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), potassium phosphate (2.1 equiv), Pd₂(dba)₃ (0.01 equiv), and RuPhos (0.022 equiv).
-
Evacuate and Backfill: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Through the septum, add anhydrous toluene (to achieve a concentration of ~0.2 M with respect to the aryl bromide). Stir the suspension for 5 minutes. Then, add the amine (1.2 equiv) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Let the reaction stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Catalytic Cycle and Mechanistic Considerations
The success of this reaction relies on facilitating the productive catalytic cycle while avoiding potential pitfalls introduced by the substrate's functional groups.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
The bulky RuPhos ligand (L) is crucial for promoting the final reductive elimination step, which can be slow for electron-rich aryl groups.[1] The use of K₃PO₄ as the base is mild enough to prevent ester degradation while being strong enough to facilitate the deprotonation of the coordinated amine. The second equivalent of base neutralizes the phenolic proton, preventing it from interfering with the catalyst or the primary base.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxygen exposure). | Ensure rigorous inert atmosphere technique. Use fresh, high-quality reagents and solvents. |
| Insufficient temperature. | Increase temperature in 10 °C increments (up to 120 °C), monitoring for ester decomposition. | |
| Poor choice of ligand/base. | Screen alternative ligands (e.g., XPhos, BrettPhos) or a stronger base if ester integrity allows (e.g., LHMDS). | |
| Ester Hydrolysis | Base is too strong or reaction time/temp is excessive. | Switch to a weaker base (e.g., K₂CO₃). Reduce temperature or reaction time. |
| Hydrodehalogenation | Presence of water; competing β-hydride elimination. | Use rigorously dried solvent and reagents. Bulky ligands often suppress β-hydride elimination.[1] |
| Formation of Biaryl Ether | Phenoxide acting as a nucleophile (O-arylation). | This is generally less favorable than N-arylation but can occur. Lowering temperature may increase selectivity. Ensure amine is a good nucleophile. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for the Etherification of the Hydroxyl Group in Methyl 3-bromo-2-hydroxybenzoate
Abstract
This document provides a comprehensive technical guide for the etherification of the phenolic hydroxyl group in Methyl 3-bromo-2-hydroxybenzoate. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. We will delve into the foundational principles of the Williamson ether synthesis, offering a detailed analysis of reaction mechanisms, a comparative overview of various synthetic protocols, and step-by-step experimental procedures. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind the selection of reagents and reaction conditions. This document aims to serve as a practical resource for the successful synthesis of a diverse range of methyl 3-bromo-2-alkoxybenzoate derivatives, which are valuable intermediates in the synthesis of complex organic molecules.
Introduction: Strategic Importance of O-Alkylation
The O-alkylation of phenolic compounds is a cornerstone transformation in organic synthesis, pivotal for the construction of aryl ethers. This compound is a particularly interesting substrate due to the presence of multiple functional groups that can be selectively manipulated. The etherification of its hydroxyl group can significantly alter the molecule's steric and electronic properties, which is a key strategy in the design of novel pharmaceutical agents and functional materials. The resulting aryl ethers can exhibit enhanced metabolic stability, improved pharmacokinetic profiles, and can serve as versatile precursors for further synthetic elaborations.
The primary method for this transformation is the Williamson ether synthesis, a reliable and versatile reaction that proceeds via an SN2 mechanism.[1][2] This involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces a leaving group from an alkylating agent.
Mechanistic Insights: The Williamson Ether Synthesis
The etherification of this compound via the Williamson synthesis is a two-step process:
-
Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group, forming a sodium or potassium phenoxide. This step is crucial as the phenoxide is a much stronger nucleophile than the corresponding phenol.
-
Nucleophilic Substitution (SN2): The generated phenoxide attacks the electrophilic carbon of an alkyl halide (or other suitable alkylating agent with a good leaving group), leading to the formation of the ether and a salt byproduct.[1]
For a successful SN2 reaction, primary alkyl halides are preferred as they are less sterically hindered and less prone to undergo competing elimination reactions (E2), which can be a significant side reaction with secondary and tertiary alkyl halides.[2]
Comparative Analysis of Etherification Protocols
The choice of reaction conditions can significantly impact the yield, reaction time, and purity of the desired ether. Below is a comparative table of common protocols for the etherification of phenolic compounds, which can be adapted for this compound.
| Protocol | Base | Alkylating Agent | Solvent | Temperature | Typical Reaction Time | Yield | Key Advantages & Considerations |
| Conventional Heating | K₂CO₃ | Alkyl iodide/bromide | Acetone/DMF | Reflux (Acetone) or 60-80 °C (DMF) | 4-24 hours | Moderate to High | Simple setup; DMF can facilitate reactions with less reactive halides but is harder to remove.[3] |
| Microwave-Assisted | K₂CO₃ | Alkyl iodide/bromide | Acetone/DMF | 80-120 °C | 5-30 minutes | High to Excellent | Drastically reduced reaction times and often improved yields.[4][5] |
| Phase-Transfer Catalysis (PTC) | aq. NaOH/KOH | Alkyl iodide/bromide | Toluene/Dichloromethane | Room Temp. to 50 °C | 1-6 hours | High | Avoids anhydrous conditions and dipolar aprotic solvents; ideal for scaling up.[6][7] |
| Strong Base Protocol | NaH | Alkyl iodide/bromide | Anhydrous THF/DMF | 0 °C to Room Temp. | 1-4 hours | High to Excellent | Rapid and complete deprotonation; requires anhydrous conditions and careful handling of NaH.[8] |
Detailed Experimental Protocols
Protocol 1: Conventional Williamson Ether Synthesis
This protocol is a standard and reliable method for the O-alkylation of phenols.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Alkyl Halide (e.g., Ethyl Iodide, Benzyl Bromide)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Add anhydrous acetone or DMF as the solvent.
-
Add finely powdered anhydrous potassium carbonate (2.0-3.0 eq.).
-
To the stirring suspension, add the alkyl halide (1.1-1.5 eq.) dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the solid residue with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Work-up: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Microwave-Assisted Williamson Ether Synthesis
This protocol offers a significant acceleration of the reaction, making it a highly efficient alternative.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Alkyl Halide (e.g., Ethyl Iodide, Benzyl Bromide)
-
Acetone or DMF, microwave-safe
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and the chosen solvent.
-
Add the alkyl halide (1.1-1.5 eq.) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (typically 5-30 minutes).
-
After the reaction is complete, cool the vial to a safe temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Note: Reaction parameters (temperature, time, power) should be optimized for the specific substrate and alkylating agent.
Protocol 3: Phase-Transfer Catalyzed Williamson Ether Synthesis
This method is particularly advantageous for its mild conditions and scalability.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), aqueous solution (e.g., 50%)
-
Alkyl Halide (e.g., Ethyl Iodide, Benzyl Bromide)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Organic Solvent (e.g., Toluene, Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in the organic solvent.
-
Add the aqueous solution of NaOH or KOH (2.0-5.0 eq.).
-
Add the phase-transfer catalyst (e.g., TBAB, 5-10 mol%).
-
To the vigorously stirring biphasic mixture, add the alkyl halide (1.1-1.5 eq.).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product as described in Protocol 1.
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkyl halides are often volatile and toxic; handle with care.
-
Sodium hydride (if used) is a flammable solid and reacts violently with water; handle under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete deprotonation | Use a stronger base (e.g., NaH) or ensure the base is anhydrous and finely powdered. |
| Low reactivity of alkyl halide | Use a more reactive halide (I > Br > Cl) or increase the reaction temperature. | |
| Steric hindrance | Consider alternative synthetic routes if the alkylating agent is too bulky. | |
| Formation of side products (e.g., from elimination) | Use of secondary or tertiary alkyl halides | Use a primary alkyl halide. |
| High reaction temperature | Run the reaction at a lower temperature for a longer period. | |
| Difficulty in product purification | Presence of unreacted starting material | Ensure the reaction goes to completion by monitoring with TLC; adjust stoichiometry or reaction time. |
| Emulsion formation during work-up | Add brine to the aqueous layer to break the emulsion. |
Conclusion
The etherification of this compound is a versatile and crucial transformation in synthetic chemistry. The choice of the protocol depends on the available equipment, the scale of the reaction, and the reactivity of the chosen alkylating agent. For rapid and high-yielding synthesis on a small scale, the microwave-assisted protocol is highly recommended. For larger-scale synthesis, the phase-transfer catalysis method offers a practical and efficient approach. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can successfully synthesize a wide array of methyl 3-bromo-2-alkoxybenzoate derivatives for various applications.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Methyl 3-bromo-2-hydroxybenzoate in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of Methyl 3-bromo-2-hydroxybenzoate
This compound (CAS No: 28165-45-9, Molecular Formula: C₈H₇BrO₃, MW: 231.04 g/mol ) is a highly versatile chemical intermediate that serves as a cornerstone in the synthesis of complex pharmaceutical compounds.[1] Its utility stems from the strategic arrangement of three key functional groups on a stable aromatic scaffold: a bromine atom, a phenolic hydroxyl group, and a methyl ester. This unique combination allows for a series of selective and high-yield transformations, making it an invaluable building block for medicinal chemists and drug development professionals.[2]
The bromine atom acts as a crucial handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.[3] The hydroxyl group offers a site for etherification, modifying the molecule's steric and electronic properties.[4] The methyl ester provides a latent carboxylic acid functionality, which can be unmasked or modified in later synthetic steps. This guide provides an in-depth exploration of its primary applications, complete with detailed protocols and the scientific rationale behind methodological choices.
Core Synthetic Applications & Protocols
Application: Suzuki-Miyaura Cross-Coupling for Biphenyl Scaffolds
The creation of biaryl (biphenyl) structures is fundamental in pharmaceutical chemistry, as this motif is present in a vast array of therapeutic agents.[5] The Suzuki-Miyaura reaction is the preeminent method for this transformation due to its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[6][7] In this context, the bromine atom of this compound serves as the electrophilic partner (the aryl halide).
Scientific Rationale: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] The key steps are the oxidative addition of the palladium catalyst into the carbon-bromine bond, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst.[8][9] The choice of ligand, base, and solvent is critical for optimizing reaction yield and minimizing side products.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biphenyl Derivative
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 equivalents)
-
Triphenylphosphine [PPh₃] (0.06 equivalents) or a specialized ligand like SPhos
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)
-
Nitrogen or Argon source for inert atmosphere
-
Standard glassware for reflux and work-up
Procedure:
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (0.03 eq) and the phosphine ligand (0.06 eq). Add this mixture to the reaction flask.
-
Solvent Addition & Degassing: Add the anhydrous solvent mixture (e.g., Dioxane/Water). Degas the reaction mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) under a positive pressure of inert gas.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 4-12 hours.[11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine. This removes the inorganic base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biphenyl derivative.[12]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 90-98 |
| 3,5-Difluorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | DMF | 110 | 80-92 |
| Naphthalene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 85 | 88-96 |
Note: Yields are representative and highly dependent on the specific substrates and precise reaction conditions.[10][13]
Application: O-Alkylation (Etherification) of the Phenolic Hydroxyl Group
Modifying the phenolic hydroxyl group via etherification is a common tactic in medicinal chemistry to enhance metabolic stability, alter solubility, or improve target binding affinity.[4] The Williamson ether synthesis is a reliable and straightforward method for this transformation.
Scientific Rationale: The reaction proceeds via an SN2 mechanism. A base is used to deprotonate the weakly acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then attacks an electrophilic alkyl halide (or other alkylating agent with a good leaving group), displacing the halide and forming the ether C-O bond.[14] Sterically hindered alkyl halides may favor elimination side reactions, so primary or secondary halides are preferred.
Experimental Protocol: Synthesis of an Aryl Ether Derivative
This protocol describes a general procedure for the O-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromo-3-chloropropane, benzyl bromide) (1.1-1.5 equivalents)[4]
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH)) (2.0 equivalents)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Standard laboratory glassware
Procedure:
-
Reactant Setup: Dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF) in a round-bottom flask with a magnetic stir bar.
-
Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq) to the solution. If using a highly reactive base like NaH, add it portion-wise at 0 °C to control the exothermic reaction and hydrogen gas evolution.
-
Alkylating Agent Addition: Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture (typically 60-80 °C) and stir for 2-8 hours.[4] Monitor the disappearance of the starting material by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.[4] This quenches the reaction and precipitates the product if it is a solid.
-
Extraction: If the product is not a solid, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via column chromatography or recrystallization to obtain the pure ether derivative.
Diagram: Workflow for O-Alkylation
Caption: A typical experimental workflow for Williamson ether synthesis.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate care.
-
Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[15][16] It may be harmful if swallowed.[16]
-
Precautionary Measures:
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[15][17]
-
Response:
-
IF ON SKIN: Wash with plenty of soap and water.[15]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[15]
-
Call a POISON CENTER or doctor if you feel unwell.[15]
-
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.[17] Protect from moisture.[17]
Conclusion
This compound is a powerful and efficient building block in pharmaceutical synthesis. Its strategically positioned functional groups enable chemists to perform high-value transformations such as Suzuki-Miyaura cross-couplings to access essential biphenyl pharmacophores and Williamson ether synthesis to modulate physicochemical properties. The protocols and principles outlined in this guide demonstrate its broad applicability and underscore its importance in the rapid construction of complex molecular architectures essential for modern drug discovery programs.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]
- 12. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 13. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
The Versatile Synthon: Applications of Methyl 3-bromo-2-hydroxybenzoate in Fine Chemical Manufacturing
Introduction: In the landscape of fine chemical manufacturing, the strategic selection of building blocks is paramount to the efficient and innovative synthesis of complex molecules. Methyl 3-bromo-2-hydroxybenzoate, a trifunctional aromatic compound, has emerged as a highly versatile synthon for researchers, medicinal chemists, and materials scientists. Its unique arrangement of a bromine atom, a hydroxyl group, and a methyl ester on a benzene ring provides a powerful handle for a diverse array of chemical transformations. The bromine atom serves as a prime site for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the ortho-hydroxyl and meta-ester groups modulate the reactivity of the aromatic ring and offer additional points for functionalization. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower professionals in drug discovery and materials science.
Core Properties and Reactivity Profile
This compound (CAS No: 28165-45-9) is a stable, solid compound with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol .[1][2] The interplay of its three functional groups dictates its reactivity:
-
Aryl Bromide: The C-Br bond is the primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.
-
Phenolic Hydroxyl Group: The ortho-hydroxyl group can influence the reactivity of the C-Br bond, potentially through chelation to the metal catalyst, and can also be functionalized, for example, through etherification.
-
Methyl Ester: The ester group is an electron-withdrawing group that influences the electronic properties of the aromatic ring. It can also be hydrolyzed to the corresponding carboxylic acid for further derivatization.
This combination of functional groups makes this compound a valuable precursor for the synthesis of substituted biaryls, stilbenes, alkynes, and heterocyclic systems, which are key scaffolds in many biologically active compounds and functional materials.
Key Applications in Fine Chemical Synthesis
The utility of this compound spans several key areas of fine chemical manufacturing, most notably in the synthesis of pharmaceutical intermediates and heterocyclic scaffolds like benzofurans.
Precursor for Substituted Biaryl Compounds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. This compound is an excellent substrate for coupling with a variety of arylboronic acids or their esters to generate substituted biaryl compounds. These biaryl structures are prevalent in pharmaceuticals and liquid crystals.
Mechanistic Consideration: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The ortho-hydroxyl group can potentially influence the rate of oxidative addition through coordination with the palladium center.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene and degassed water (typically in a 5:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 95 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 8 | 92 |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
Note: The data in this table is illustrative for general aryl bromides and serves as a starting point for optimization with this compound.
Synthesis of Substituted Alkenes via Heck Reaction
The Heck reaction provides a powerful method for the arylation of alkenes. This compound can be coupled with a range of alkenes, such as acrylates, styrenes, and other vinyl compounds, to produce substituted stilbenes and cinnamate derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and natural products.[3][4]
Mechanistic Consideration: The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle. Key steps include the oxidative addition of the aryl bromide to the Pd(0) catalyst, migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to release the substituted alkene product. The regioselectivity of the migratory insertion and the stereoselectivity of the final product (typically trans) are important considerations.
Protocol 2: General Procedure for Heck Reaction with Methyl Acrylate
This protocol outlines a general procedure for the Heck coupling of this compound with methyl acrylate.
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
In a sealable reaction tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add the anhydrous solvent, triethylamine, and methyl acrylate via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Construction of Arylalkynes via Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne building blocks. These are important precursors for the synthesis of complex natural products, pharmaceuticals, and conjugated materials.[5][6]
Mechanistic Consideration: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl bromide, while the copper catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the arylalkyne product. Copper-free conditions have also been developed.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent and the amine base, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Synthesis of Benzofuran Scaffolds
Benzofurans are a prominent class of heterocyclic compounds found in numerous biologically active natural products and pharmaceuticals. This compound is a suitable precursor for the synthesis of substituted benzofurans, particularly benzofuran-7-carboxylates. A common strategy involves a Sonogashira coupling followed by an intramolecular cyclization.
Synthetic Strategy:
-
Sonogashira Coupling: Couple this compound with a terminal alkyne under standard conditions to introduce the alkyne moiety at the 3-position.
-
Intramolecular Cyclization: The resulting 2-hydroxy-3-alkynylbenzoate can then undergo intramolecular cyclization to form the benzofuran ring. This cyclization can be promoted by a variety of catalysts, including copper, silver, or gold salts, or under basic conditions.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in fine chemical manufacturing. Its trifunctional nature allows for a wide range of synthetic transformations, including palladium-catalyzed cross-coupling reactions and the construction of important heterocyclic scaffolds. The protocols and insights provided in this guide serve as a foundation for researchers and drug development professionals to harness the full potential of this synthon in the creation of novel and complex molecules. With careful optimization of reaction conditions, this compound can be a key component in the efficient and innovative synthesis of next-generation pharmaceuticals and advanced materials.
References
- 1. Mechanistic Investigation of Ni-Catalyzed Reductive Cross-Coupling of Alkenyl and Benzyl Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Hydrolysis of Methyl 3-bromo-2-hydroxybenzoate
Abstract
This document provides a comprehensive guide for the hydrolysis of Methyl 3-bromo-2-hydroxybenzoate to synthesize 3-bromo-2-hydroxybenzoic acid, a valuable intermediate in pharmaceutical and organic synthesis.[1] The protocol details a robust and efficient base-catalyzed saponification procedure, including reaction setup, monitoring, product isolation, and purification. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into the mechanistic underpinnings of the reaction and practical advice for successful execution.
Introduction
The hydrolysis of esters is a fundamental transformation in organic chemistry, widely employed in the synthesis of carboxylic acids.[2] this compound is a substituted aromatic ester, and its hydrolysis product, 3-bromo-2-hydroxybenzoic acid (also known as 3-bromosalicylic acid), serves as a key building block in the synthesis of various biologically active molecules.[1] The presence of the hydroxyl and bromo substituents on the aromatic ring can influence the reactivity of the ester and requires careful consideration of reaction conditions to ensure high yield and purity of the desired carboxylic acid.
This application note provides a detailed protocol for the alkaline hydrolysis of this compound. The procedure is based on the well-established mechanism of saponification, which involves the nucleophilic acyl substitution of the ester by a hydroxide ion.[2] The reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid in the basic medium, driving the equilibrium towards the product. Subsequent acidification of the carboxylate salt yields the final 3-bromo-2-hydroxybenzoic acid.
Chemical Structures and Properties
A clear understanding of the physical and chemical properties of both the starting material and the product is essential for successful synthesis and purification.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| This compound | 28165-45-9[3] | C₈H₇BrO₃ | 231.04[3] | Solid | Not Reported | |
| 3-bromo-2-hydroxybenzoic acid | 3883-95-2[4] | C₇H₅BrO₃ | 217.02[4] | White to yellow to brown solid[5] | 180-183[6] |
Reaction Mechanism and Rationale
The hydrolysis of this compound is a base-catalyzed saponification reaction. The mechanism proceeds through the following key steps:
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.
-
Acid-Base Reaction: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This step is essentially irreversible and drives the reaction to completion.
-
Protonation: In a separate workup step, the addition of a strong acid (e.g., HCl) protonates the carboxylate salt to yield the final product, 3-bromo-2-hydroxybenzoic acid, which typically precipitates from the aqueous solution.
The choice of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), is critical for the success of the reaction. The use of a co-solvent like methanol or a tetrahydrofuran (THF)/water mixture can be employed to ensure the solubility of the starting ester in the reaction medium.
Experimental Workflow
The overall experimental workflow for the hydrolysis of this compound is depicted in the following diagram:
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Basic hydrolysis of methyl salicylate to produce salicylic acid [sites.google.com]
- 3. This compound | 28165-45-9 [chemicalbook.com]
- 4. 3-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 520927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3-bromo-2-hydroxybenzoate by Recrystallization
Welcome to the technical support center for the purification of Methyl 3-bromo-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific principles and practical insights necessary to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered when working with this compound.
Q1: What is the expected melting point of pure this compound? There seems to be conflicting information.
A1: This is a critical point of clarification. While some sources report a melting point as high as 277-278 °C, this is likely an error or refers to a different compound.[1] For comparison, the isomeric Methyl 3-bromo-4-hydroxybenzoate has a melting point in the range of 104.0-110.0 °C.[2] It is highly recommended to first purify a small sample of your crude material to obtain a sharp, reproducible melting point. This experimentally determined value should then be used as the benchmark for purity in your subsequent recrystallizations. A broad melting range is a definitive indicator of impurities.
Q2: What are the most common impurities I should be concerned about?
A2: The impurities in your crude this compound will largely depend on the synthetic route used. Common impurities may include:
-
Unreacted Starting Materials: Such as 3-bromo-2-hydroxybenzoic acid or methyl salicylate.
-
Di-brominated Byproducts: Similar to the synthesis of related compounds, over-bromination can lead to the formation of di-bromo species.[3]
-
Residual Solvents and Reagents: From the reaction workup.
Q3: How do I choose the best solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. A general principle is "like dissolves like." Given the presence of a hydroxyl group and an ester, polar organic solvents are a good starting point. It is crucial to perform small-scale solvent screening tests with your crude material to identify the optimal solvent or solvent system.
Troubleshooting Guide
This section provides solutions to common problems you may encounter during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | 1. Insufficient solvent: Not enough solvent has been added to dissolve the solute at its boiling point. 2. Inappropriate solvent: The compound is not soluble enough in the chosen solvent, even when hot. | 1. Add more solvent in small increments: While keeping the solution at a gentle boil, add small portions of the hot solvent until the solid dissolves. 2. Select a different solvent: If a large volume of solvent is required with little dissolution, it is best to start over with a more suitable solvent identified through screening. |
| The compound "oils out" instead of crystallizing. | 1. Solution is supersaturated: The concentration of the compound is too high, causing it to come out of solution above its melting point. 2. Cooling is too rapid: Fast cooling does not provide enough time for an ordered crystal lattice to form. 3. High level of impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture. | 1. Add more solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly. 2. Slow down the cooling process: Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath. 3. Consider a preliminary purification step: If the crude material is very impure, a technique like column chromatography might be necessary before recrystallization. |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not saturated enough for crystals to form. 2. Supersaturation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin. | 1. Reduce the solvent volume: Gently boil the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed crystal" of the pure compound. |
| Poor recovery of the purified product. | 1. Excessive solvent used: A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization during hot filtration: The product crystallizes on the filter paper or in the funnel. 3. Washing with room temperature solvent: The purified crystals are re-dissolved during the washing step. | 1. Use the minimum amount of hot solvent: Ensure you are using just enough hot solvent to dissolve the crude material. 2. Keep everything hot during filtration: Use a pre-heated funnel and flask, and perform the filtration as quickly as possible. 3. Wash with ice-cold solvent: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general framework for the recrystallization process. The choice of solvent and specific volumes should be optimized based on your own small-scale trials.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as ethanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent. Heat the mixture on a hot plate to a gentle boil while stirring. Continue to add the solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask on a cork ring. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry completely in the Büchner funnel with the vacuum on for a few minutes. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
References
column chromatography protocol for purifying Methyl 3-bromo-2-hydroxybenzoate
Welcome to the technical support guide for the column chromatography purification of Methyl 3-bromo-2-hydroxybenzoate. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond a simple set of instructions to provide a comprehensive resource grounded in chromatographic theory and practical, field-tested experience. Our goal is to empower you not only to execute the purification but also to troubleshoot common issues effectively.
Principle of Separation: Understanding the Chemistry
This compound is a moderately polar aromatic compound. Its polarity is primarily dictated by the free phenolic hydroxyl (-OH) group, which can engage in hydrogen bonding, and the methyl ester (-COOCH₃) group. The bromine atom and the benzene ring contribute to its lipophilicity.
The purification strategy relies on normal-phase column chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent).[1] The principle is based on differential partitioning:
-
Polar Compounds : Interact strongly with the polar silica gel via hydrogen bonds and dipole-dipole interactions. They spend more time adsorbed to the stationary phase and move down the column slowly (low Retention Factor, Rf).[2]
-
Non-polar Compounds : Have a weaker affinity for the silica gel and a higher affinity for the less polar mobile phase. They travel down the column more quickly (high Rf).[2]
Our objective is to select a mobile phase that provides a "sweet spot" where the target compound has an Rf value ideally between 0.25 and 0.40 on a Thin-Layer Chromatography (TLC) plate. This range typically ensures good separation from impurities without requiring an excessive volume of solvent for elution.[3]
Anticipating Potential Impurities
Effective purification begins with knowing what you are separating. The synthesis of this compound, often achieved through the bromination of Methyl 2-hydroxybenzoate (Methyl Salicylate), can generate several byproducts:
-
Unreacted Methyl 2-hydroxybenzoate : The starting material is less polar than the brominated products.
-
Methyl 5-bromo-2-hydroxybenzoate : A common regioisomer formed during electrophilic aromatic substitution. The powerful ortho-, para-directing hydroxyl group can direct bromine to the 5-position. Its polarity is very similar to the target compound, making it the most challenging impurity to separate.
-
Di-brominated products (e.g., Methyl 3,5-dibromo-2-hydroxybenzoate) : More lipophilic (less polar) than the mono-brominated products due to the additional large bromine atom and the reduction of the ring's electron density available for interaction with the silica.
Detailed Experimental Protocol
This protocol is a self-validating system. The initial TLC analysis is crucial for determining the optimal solvent system before committing to the preparative column.
Part 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
-
Prepare Samples : Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate. Also, prepare separate solutions of your starting material if available.
-
Select Trial Solvents : The goal is to find a solvent system where the target compound has an Rf of ~0.3. Given the compound's polarity, a mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate, EtOAc) is a good starting point.
-
Spot the TLC Plate : Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[4] Spot the crude mixture and any available standards onto the baseline.[4]
-
Develop the Plate : Place the plate in a sealed developing chamber containing your chosen eluent. Ensure the solvent level is below the baseline.[5] Allow the solvent front to travel up the plate until it is about 1 cm from the top.[5]
-
Visualize : Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[4] Circle the spots lightly with a pencil.
Table 1: Suggested TLC Solvent Systems & Interpretation
| Solvent System (Hexane:EtOAc, v/v) | Expected Observation for this compound | Action |
| 90:10 | Rf is likely to be low (<0.2). Spots are crowded near the baseline. | Increase polarity. |
| 80:20 | Good starting point. Aim for an Rf of 0.25-0.40. | Optimize from here. If Rf is slightly high, move to 85:15. If low, try 75:25. |
| 70:30 | Rf may be too high (>0.5), leading to poor separation from less polar impurities. | Decrease polarity. |
| 50:50 | All components will likely run near the solvent front. | Drastically decrease polarity. |
Note: A related isomer, Methyl 4-bromo-2-hydroxybenzoate, has a reported Rf of 0.38 in a 90:10 Heptane/EtOAc system.[6] This suggests our target compound will also likely require a relatively non-polar system.
Part 2: Preparative Column Chromatography
-
Column Preparation (Slurry Packing) :
-
Clamp a glass column vertically and ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.[1]
-
Add a ~1 cm layer of sand.
-
In a separate beaker, create a slurry of silica gel (typically 230-400 mesh) in your chosen eluent (the one determined by TLC). Use about 25-50 times the weight of silica gel to your crude sample weight.[1]
-
Pour the slurry into the column. Tap the side of the column gently to pack the silica bed evenly and dislodge air bubbles.[7]
-
Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed. This is critical to prevent cracking.[7] Add another ~1 cm layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading Recommended) :
-
Since the target compound is a solid, dry loading is preferable to ensure a narrow, even band and prevent issues with dissolution solvents.
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top layer of sand in your prepared column.
-
-
Elution and Fraction Collection :
-
Carefully add your eluent to the column, taking care not to disturb the top layer.
-
Open the stopcock and begin collecting fractions in test tubes or flasks. Maintain a steady, optimal flow rate—not too fast to prevent equilibration, and not too slow to avoid band broadening due to diffusion.
-
Continuously monitor the separation by collecting small fractions and analyzing them by TLC.
-
Column Chromatography Workflow Diagram
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Thin-Layer Chromatography of Drug-Like Compounds – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. LabXchange [labxchange.org]
- 6. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Synthesis of Methyl 3-bromo-2-hydroxybenzoate
Answering the user's request.
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of Methyl 3-bromo-2-hydroxybenzoate (CAS: 28165-45-9).[1][2][3] This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues, understand the formation of impurities, and effectively purify your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthetic Pathways & Initial Planning
Q1: What are the primary synthetic routes to this compound?
There are two predominant and reliable strategies for synthesizing this compound, each with its own set of advantages and potential pitfalls.
-
Route A: Electrophilic Aromatic Substitution. This is a direct bromination of the readily available starting material, Methyl 2-hydroxybenzoate (more commonly known as Methyl Salicylate). This approach is atom-economical but requires careful control to achieve the desired regioselectivity.
-
Route B: Esterification. This route involves the esterification of 3-bromo-2-hydroxybenzoic acid with methanol.[4] This method is often preferred when the starting carboxylic acid is commercially available or has been synthesized separately, as it avoids the regioselectivity issues inherent in brominating methyl salicylate.
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting Impurities in Direct Bromination (Route A)
Q2: My TLC analysis of the bromination reaction shows multiple spots. What are the most likely impurities?
When brominating methyl salicylate, the formation of several byproducts is common due to the strong activating nature of the hydroxyl (-OH) group.[5][6] Your unexpected spots likely correspond to one or more of the compounds listed below.
| Impurity Name | Structure | Typical TLC Rf (vs. Product) | Formation Mechanism |
| Unreacted Starting Material | Methyl 2-hydroxybenzoate | Higher | Incomplete reaction. |
| Dibrominated Product | Methyl 3,5-dibromo-2-hydroxybenzoate | Lower or similar | Over-bromination due to high reactivity of the ring.[7][8] |
| Positional Isomer | Methyl 5-bromo-2-hydroxybenzoate | Similar | The -OH group directs ortho and para; the 5-position is the para position. |
| Hydrolyzed Acid | 3-Bromo-2-hydroxybenzoic acid | Lower (more polar) | Hydrolysis of the ester group under acidic conditions (HBr byproduct). |
Q3: My main byproduct is the dibrominated compound. How can I prevent its formation?
This is the most frequent challenge in this synthesis. The phenolic hydroxyl group is a powerful activating group that significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack at the ortho and para positions (positions 3, 5).[5][6] This high reactivity can easily lead to the addition of a second bromine atom.
Causality:
-
Activating Group Effect: The lone pair of electrons on the hydroxyl's oxygen atom delocalizes into the benzene ring, stabilizing the carbocation intermediate formed during electrophilic substitution and accelerating the reaction.[5][6]
-
Solvent Effects: Polar, protic solvents like water or acetic acid can enhance the electrophilicity of bromine and further activate the ring, promoting multiple substitutions.[8][9] Using bromine water, for instance, often leads to the formation of a 2,4,6-tribromophenol precipitate from phenol itself.[5][8]
Preventative Measures:
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity.
-
Slow Reagent Addition: Add the brominating agent (e.g., a solution of bromine in a suitable solvent) dropwise to the solution of methyl salicylate. This keeps the concentration of the electrophile low at any given moment, disfavoring multiple substitutions.
-
Choice of Solvent: Use a non-polar, aprotic solvent such as carbon tetrachloride (CCl₄), chloroform (CHCl₃), or dichloromethane (CH₂Cl₂) to dampen the reactivity compared to polar solvents.[7][8]
-
Stoichiometry: Use a precise 1:1 molar ratio of methyl salicylate to bromine. A slight excess of the starting material can sometimes help minimize di-substitution.
Caption: Formation of desired product vs. dibrominated impurity.
Q4: I've detected a significant acidic impurity. What is it and how is it removed?
An acidic impurity is almost certainly the corresponding carboxylic acid: 3-bromo-2-hydroxybenzoic acid .
Formation:
-
In Route A: The hydrobromic acid (HBr) generated as a byproduct can catalyze the hydrolysis of the methyl ester product, especially if there is trace water in the reaction mixture or during workup.
-
In Route B: It is simply unreacted starting material.[10]
Troubleshooting & Removal Protocol: This impurity is easily removed during the aqueous workup due to the difference in acidity between a carboxylic acid and a phenol.
-
Dissolution: After the reaction, dissolve the crude mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Weak Base Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11] The carboxylic acid will be deprotonated to form its sodium salt, which is soluble in the aqueous layer, while the phenolic product remains in the organic layer. You will likely observe CO₂ gas evolution.
-
Separation: Separate the aqueous layer. Repeat the wash if necessary (test the pH of the aqueous layer).
-
Final Washes: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual salts and dissolved water.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product, now free of the acidic impurity.
Section 3: Troubleshooting Esterification (Route B)
Q5: My Fischer esterification reaction is not going to completion. What are the common causes and solutions?
Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[10] Incomplete conversion is a frequent issue if the equilibrium is not effectively shifted towards the product side.
Common Causes for Incomplete Reaction:
-
Water Presence: Water is a product of the reaction. Its presence will shift the equilibrium back towards the starting materials, halting the reaction. This can come from wet reagents, solvents, or glassware.
-
Insufficient Catalyst: An inadequate amount of strong acid catalyst (e.g., concentrated H₂SO₄) will result in a slow reaction that may not reach completion in a reasonable timeframe.[11]
-
Stoichiometry: Using only one equivalent of methanol may not be sufficient to drive the reaction forward.
Solutions & Protocol Enhancements:
-
Use Excess Alcohol: Use methanol as the limiting reagent's solvent, creating a large excess that drives the equilibrium towards the ester product.[11]
-
Ensure Anhydrous Conditions: Use dry glassware and anhydrous grade methanol.
-
Effective Water Removal: Refluxing the reaction mixture for an extended period (e.g., 24 hours) is a common strategy.[11] For more stubborn reactions, a Dean-Stark apparatus can be used to azeotropically remove water, though this is less common with a low-boiling alcohol like methanol.
-
Sufficient Catalyst: Ensure an adequate amount of catalyst is used. A typical loading is 5-10 mol% of concentrated sulfuric acid relative to the carboxylic acid.
Section 4: Purification & Analysis
Q6: What are the recommended methods for purifying the final product?
Purification is critical to remove residual starting materials, catalysts, and side-products. Recrystallization and column chromatography are the two most effective methods.[10]
Protocol 1: Recrystallization This method is ideal when the desired product is a solid and the impurities have different solubilities.
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixture of heptane/ethyl acetate or ethanol/water are good starting points to test.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent or solvent mixture.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography This is the most powerful method for separating compounds with similar polarities.
-
Stationary Phase: Use silica gel (e.g., 80-100 mesh) as the adsorbent.[12]
-
Mobile Phase (Eluent): Select a solvent system that provides good separation on a TLC plate (aim for an Rf of ~0.3 for the product). A gradient of ethyl acetate in heptane or hexane is a common choice.
-
Column Packing: Pack the column with a slurry of silica gel in the initial eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.
-
Elution: Run the eluent through the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Q7: An unknown impurity is present in my final product. How do I approach its identification?
A systematic approach using multiple analytical techniques is essential for identifying unknown impurities.[13]
Caption: Workflow for identifying an unknown impurity.
Analytical Steps:
-
Mass Spectrometry (MS): An initial LC-MS analysis will provide the molecular weight of the impurity.[13] This is the fastest way to determine if it is an isomer (same mass as the product), a dibrominated product (+78/80 Da), or a fragment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable.[13]
-
Compare to Standard: Compare the spectrum of your impure sample to a reference spectrum of pure this compound.
-
Analyze Impurity Signals: Look for extra aromatic signals. A different splitting pattern or number of aromatic protons can help identify positional isomers or di-substituted products. For example, the 3,5-dibromo product would show only two aromatic protons as singlets.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can quantify the percentage of the impurity present.[13] Developing a good separation method is key to accurately assessing purity.
By combining data from these techniques, you can confidently identify the structure of the impurity and devise a targeted purification strategy or adjust your reaction conditions to prevent its formation in future experiments.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 28165-45-9 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. savemyexams.com [savemyexams.com]
- 7. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 8. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 9. Khan Academy [en.khanacademy.org]
- 10. benchchem.com [benchchem.com]
- 11. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 12. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
how to remove unreacted 3-bromo-2-hydroxybenzoic acid
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with residual starting materials in their reaction mixtures. Here, we specifically address the effective removal of unreacted 3-bromo-2-hydroxybenzoic acid, a common acidic starting material or impurity.
Frequently Asked Questions (FAQs)
Q1: What is the quickest and most common method to remove 3-bromo-2-hydroxybenzoic acid from my reaction mixture?
The most straightforward method is typically an acid-base liquid-liquid extraction. By washing your organic reaction mixture with a mild aqueous base, you can selectively convert the acidic 3-bromo-2-hydroxybenzoic acid into its water-soluble salt, which is then extracted into the aqueous phase.[1][2]
Q2: I performed a basic wash, but my product in the organic layer is still contaminated. What went wrong?
This can happen for several reasons:
-
Insufficient Base: You may not have used enough of the basic solution to neutralize all the acidic starting material.
-
Inefficient Mixing: The two layers (organic and aqueous) may not have been mixed vigorously enough for the extraction to be complete.[3]
-
pH Too Low: The pKa of the carboxylic acid must be considered. The pH of the aqueous solution must be sufficiently high to ensure complete deprotonation.
-
Product is Also Acidic: If your desired product also has acidic functional groups, it may be partially or fully extracted into the aqueous layer along with the impurity.
Q3: Can I use recrystallization to remove this impurity?
Yes, recrystallization is a powerful purification technique if your desired product and the 3-bromo-2-hydroxybenzoic acid impurity have significantly different solubilities in a chosen solvent system.[4][5] Single crystals of 3-bromo-2-hydroxybenzoic acid have been successfully obtained by recrystallization from hot water, which provides a useful starting point for solvent scouting.[6]
Q4: When is flash column chromatography the best choice?
Flash chromatography is preferred when:
-
Your desired product is also acidic or has a polarity very similar to 3-bromo-2-hydroxybenzoic acid, making separation by extraction difficult.[7]
-
You need to remove multiple impurities simultaneously.
Method Selection Guide
Choosing the optimal purification strategy is critical for efficiency and yield. This decision tree outlines a logical approach to selecting the right method based on the properties of your desired product and reaction mixture.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide 1: Liquid-Liquid Extraction (Acid-Base)
This technique leverages the difference in solubility between a neutral organic compound and the salt form of an acidic compound.[1][10] By adding an aqueous base, the acidic 3-bromo-2-hydroxybenzoic acid is deprotonated, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
Physicochemical Properties of Impurity
| Property | Value | Source |
| Molecular Formula | C₇H₅BrO₃ | [6] |
| Molecular Weight | 217.02 g/mol | [11] |
| Appearance | White to yellow to brown solid | [12] |
| Boiling Point | 301.4 °C at 760 mmHg | [6] |
| LogP | 3.09 | [6] |
Experimental Protocol: Basic Wash
-
Preparation: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer this solution to a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Causality: Sodium bicarbonate is a weak base, ideal for selectively deprotonating the carboxylic acid of the impurity without affecting less acidic protons (like most phenols) or causing hydrolysis of sensitive functional groups like esters.
-
-
Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent the pressure from CO₂ evolution. Shake vigorously for 30-60 seconds, venting frequently.[3]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) one or two more times to ensure complete removal of the acidic impurity.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying & Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Troubleshooting Common Extraction Issues
| Problem | Probable Cause | Recommended Solution |
| Emulsion Forms | Vigorous shaking of solutions with similar densities or presence of surfactants. | Add a small amount of brine to "break" the emulsion. Allow the funnel to stand undisturbed for a longer period. |
| Poor Separation | Incomplete reaction; product is also acidic and being extracted. | Test the pH of the aqueous layer. If your product is also acidic, this method is unsuitable. Proceed to chromatography. |
| Solid at Interface | The sodium salt of the acid is not fully soluble in the aqueous layer. | Add more water to the separatory funnel to dissolve the precipitate. |
Troubleshooting Guide 2: Recrystallization
This method is ideal for purifying solid products when the impurity has different solubility characteristics. The principle is to dissolve the crude solid in a minimum amount of a hot solvent and then allow it to cool slowly, causing the desired compound to crystallize while impurities remain in the solution (mother liquor).[5]
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which your desired product is sparingly soluble at room temperature but highly soluble when hot. The impurity, 3-bromo-2-hydroxybenzoic acid, should either be very soluble at all temperatures or insoluble. Hot water is a known solvent for this impurity.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate).[4]
-
Saturation: Continue adding small portions of hot solvent until the solid just completely dissolves. Adding excess solvent will reduce your final yield.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[4]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Troubleshooting Guide 3: Flash Column Chromatography
Flash chromatography separates compounds based on their polarity by passing a mixture through a column of solid adsorbent (stationary phase), most commonly silica gel, and eluting with a liquid (mobile phase).[8][13]
Workflow for Method Development
Caption: Standard workflow for flash column chromatography.
Key Considerations for Acidic Compounds
-
Tailing/Streaking: Carboxylic acids like 3-bromo-2-hydroxybenzoic acid can interact strongly with the slightly acidic silica gel, leading to broad, tailing spots on TLC and poor separation on a column.
-
Solution: To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[9] This suppresses the ionization of the impurity, reducing its interaction with the silica surface and resulting in sharper peaks and better separation.
Troubleshooting Common Chromatography Issues
| Problem | Probable Cause | Recommended Solution |
| Poor Separation | Incorrect mobile phase polarity; column overloaded with sample. | Re-optimize the mobile phase using TLC. Ensure the sample load is appropriate for the column size (typically 1-5% of the silica gel weight). Consider using a solvent gradient (gradually increasing polarity).[14] |
| Compound Stuck on Column | Mobile phase is not polar enough; compound is reacting with the silica gel. | Increase the polarity of the mobile phase. If the compound is acid-sensitive, consider deactivating the silica gel with a base like triethylamine or using an alternative stationary phase like alumina.[14] |
| Cracked Column Bed | Poor packing technique; running solvents that generate heat (e.g., methanol). | Ensure the silica slurry is packed evenly without air bubbles. When switching to highly polar solvents, do so gradually through a solvent gradient. |
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. vernier.com [vernier.com]
- 3. youtube.com [youtube.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 3-Bromo-2-hydroxybenzoic acid (3883-95-2) for sale [vulcanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. 3-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 520927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Bromo-2-hydroxybenzoic acid | 3883-95-2 [sigmaaldrich.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Purification [chem.rochester.edu]
Technical Support Center: Optimizing the Synthesis of Methyl 3-bromo-2-hydroxybenzoate
Welcome to the technical support center for the synthesis of Methyl 3-bromo-2-hydroxybenzoate (CAS 28165-45-9). This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this synthesis. My approach is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to make informed decisions to maximize your yield and purity.
The synthesis of this molecule, a valuable intermediate in pharmaceuticals and material science, typically proceeds via one of two primary routes: the electrophilic bromination of Methyl 2-hydroxybenzoate (Methyl Salicylate) or the Fischer-Speier esterification of 3-bromo-2-hydroxybenzoic acid.[1] This guide will focus predominantly on the bromination pathway, as it presents more significant challenges in regioselectivity and control, but will also address common issues in the esterification route.
Part 1: Troubleshooting Electrophilic Bromination of Methyl 2-hydroxybenzoate
The direct bromination of methyl salicylate is a classic example of electrophilic aromatic substitution. The primary challenge lies in controlling the powerful activating, ortho-, para- directing effect of the hydroxyl (-OH) group, which can easily lead to undesired isomers and over-bromination.[2][3] The ester group (-COOCH₃) is a deactivating, meta- director, but its influence is generally overcome by the potent -OH group.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My primary issue is low yield, accompanied by a complex mixture of products. What is the most likely cause?
Answer: This is the most common issue and typically points to a lack of control over the reaction's selectivity. The hydroxyl group strongly activates the aromatic ring, making it highly susceptible to electrophilic attack.[4] Without careful moderation, the reaction can produce a mixture of the desired 3-bromo isomer, the 5-bromo (para) isomer, and the 3,5-dibromo byproduct.
Troubleshooting Workflow: Low Yield & Poor Selectivity
Caption: A logical workflow for troubleshooting low yields in the bromination of methyl salicylate.
Question 2: I'm observing significant amounts of the 5-bromo and 3,5-dibromo isomers. How can I improve regioselectivity for the desired 3-bromo (ortho) product?
Answer: Achieving ortho selectivity over para and preventing di-substitution is a matter of moderating the reactivity of both the substrate and the brominating agent.
-
Choice of Brominating Agent: Molecular bromine (Br₂) is highly reactive and often leads to over-bromination. N-Bromosuccinimide (NBS) is the preferred reagent as it provides a low, steady concentration of electrophilic bromine, which enhances control.[5][6] Ensure your NBS is pure; it should be a white solid. Impure, yellow-brown NBS can give unreliable results and should be recrystallized from hot water.[7]
-
Solvent Effects: The solvent plays a critical role. Polar, protic solvents (like water or acetic acid) can solvate and polarize the Br-Br bond, increasing its electrophilicity and leading to runaway reactions.[8] Non-polar solvents are highly recommended to temper reactivity.
| Solvent System | Expected Outcome | Rationale |
| Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) | Recommended. Favors mono-bromination. | Low polarity reduces the reactivity of the electrophile.[9] |
| Acetonitrile (CH₃CN) | Good Alternative. Often used with NBS. | Can improve reproducibility and avoid chlorinated solvents.[10] |
| Acetic Acid (CH₃COOH) | Use with Caution. Can promote over-bromination. | Polar protic nature can enhance the electrophilicity of bromine.[11] |
| Water (Aqueous Bromine) | Not Recommended. Leads to 3,5-dibromination. | The phenoxide ion formed in aqueous medium is highly activated.[9] |
-
Temperature Control: Perform the reaction at low temperatures. Starting the addition of the brominating agent at 0°C or even -10°C can significantly slow the reaction rate, allowing for greater kinetic control and minimizing the formation of the thermodynamically stable 5-bromo isomer and the di-substituted product.[2][11]
Question 3: Should I use a catalyst for this bromination?
Answer: No, a Lewis acid catalyst (like FeBr₃ or AlBr₃) is generally not required and is often detrimental.[12] The hydroxyl group is a sufficiently powerful activating group that a catalyst will almost certainly lead to rapid, uncontrollable poly-bromination.[3][4] The reaction proceeds well without catalytic activation.
Part 2: Troubleshooting Fischer-Speier Esterification of 3-bromo-2-hydroxybenzoic acid
This route is generally more straightforward but is governed by equilibrium, meaning incomplete conversion is a common hurdle.
Question 4: My esterification reaction stalls and does not go to completion, resulting in low yields. How can I fix this?
Answer: The Fischer esterification is a reversible reaction.[13] To achieve high yields, you must shift the equilibrium toward the product side, in accordance with Le Châtelier's principle.
Key Optimization Strategies:
-
Use Excess Methanol: The most common and practical method is to use a large excess of methanol, which acts as both a reactant and the solvent. This concentration pressure drives the reaction forward.[13][14] A 10- to 20-fold molar excess is typical.
-
Removal of Water: While more complex to set up, removing the water byproduct as it forms is highly effective. This can be achieved using a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water.
-
Sufficient Catalyst: Ensure you are using a catalytic amount of a strong acid. Concentrated sulfuric acid (H₂SO₄) is standard.[15] Insufficient catalyst will result in a slow or incomplete reaction.
-
Reaction Time and Temperature: The reaction typically requires heating to reflux for several hours (4-24 hours) to reach equilibrium.[15][16] Monitor the reaction by TLC to determine when it has ceased to progress.
Question 5: I'm losing a significant amount of my product during the aqueous workup. What am I doing wrong?
Answer: Product loss during workup is often due to two main factors: hydrolysis of the ester and its slight solubility in the aqueous phase.
Workup Best Practices:
-
Neutralization: After the reaction, the excess acid catalyst must be neutralized. Do this carefully and at a low temperature (ice bath). Adding a strong base like NaOH can rapidly hydrolyze your ester product back to the sodium salt of the carboxylic acid. It is better to use a milder base like saturated sodium bicarbonate (NaHCO₃) solution and add it slowly until effervescence ceases.[14][15]
-
Extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple smaller extractions (e.g., 3 x 50 mL) rather than one large one, as this is more efficient at recovering the product.
-
Washing: When washing the combined organic layers, use saturated sodium chloride solution (brine). This reduces the solubility of your organic product in the aqueous layer, minimizing losses.[14]
-
Drying: Before evaporating the solvent, thoroughly dry the organic layer with an anhydrous drying agent like Na₂SO₄ or MgSO₄ to remove all traces of water.[14]
Part 3: Recommended Experimental Protocols
Protocol 1: Controlled Bromination of Methyl 2-hydroxybenzoate
This protocol is optimized for selectivity towards the 3-bromo isomer.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve Methyl 2-hydroxybenzoate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of CH₂Cl₂. If the NBS is not fully soluble, a slurry can be used.
-
Slow Addition: Transfer the NBS solution/slurry to the addition funnel and add it dropwise to the stirred methyl salicylate solution over 1-2 hours, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, let the reaction stir at 0°C for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Separate the organic layer. Wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel (a hexane/ethyl acetate gradient is typically effective) or recrystallization to yield pure this compound.[2]
Protocol 2: High-Yield Fischer Esterification
-
Setup: To a round-bottom flask, add 3-bromo-2-hydroxybenzoic acid (1.0 eq) and a large excess of anhydrous methanol (e.g., 20 eq).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 eq) dropwise.
-
Reflux: Equip the flask with a condenser and heat the mixture to a gentle reflux for 12-24 hours. Monitor the reaction's completion by TLC.[15]
-
Workup:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly pour the mixture into a beaker containing ice water.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and carefully wash with saturated NaHCO₃ solution until bubbling stops, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation to yield the crude product.
-
-
Purification: If necessary, purify the product by recrystallization or column chromatography.
Visualizing Substituent Effects
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 10. researchgate.net [researchgate.net]
- 11. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Side Reactions in the Bromination of Methyl 2-Hydroxybenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the bromination of methyl 2-hydroxybenzoate (methyl salicylate). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing probable causes and actionable solutions.
Q1: My reaction is yielding a significant amount of a di-brominated byproduct, likely Methyl 3,5-dibromo-2-hydroxybenzoate. How can I improve the selectivity for mono-bromination?
A: Probable Cause & Solution
The primary cause of over-bromination is the powerful activating nature of the phenolic hydroxyl (-OH) group. This group strongly activates the aromatic ring towards electrophilic attack, making the mono-brominated product susceptible to a second substitution.[1]
Root Causes:
-
Excess Bromine: Using more than one molar equivalent of the brominating agent (e.g., Br₂) will inevitably lead to di-substitution.
-
High Reaction Rate: Highly polar solvents, such as water or methanol, can ionize bromine, creating a more potent electrophile and accelerating the reaction to a point where it becomes uncontrollable, favoring polybromination.[1][2][3]
-
Elevated Temperature: Higher temperatures increase the reaction rate, reducing selectivity and promoting the formation of the thermodynamically stable di-brominated product.
Recommended Solutions:
-
Strict Stoichiometric Control: Carefully measure and use a 1:1 molar ratio of methyl 2-hydroxybenzoate to the brominating agent. A slight sub-stoichiometric amount of bromine (e.g., 0.95 equivalents) can sometimes be beneficial to ensure all the electrophile is consumed before significant di-bromination occurs.
-
Solvent Selection: Employ a less polar solvent to moderate the reactivity of the bromine. Glacial acetic acid is an excellent choice as it is polar enough to dissolve the starting material and stabilize the reaction intermediates without excessively activating the bromine.[4][5] Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can also be used for even greater control.[2]
-
Temperature Management: Conduct the reaction at a reduced temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can provide excellent control over the substitution rate.[6]
-
Slow Reagent Addition: Add the brominating agent dropwise to the solution of methyl 2-hydroxybenzoate over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the initial mono-bromination step.
Q2: My TLC and NMR analysis show a mixture of isomers. How can I ensure the bromine adds specifically at the C5 position (para to the hydroxyl group)?
A: Probable Cause & Solution
The regioselectivity of this reaction is governed by the directing effects of the two substituents on the ring: the hydroxyl (-OH) group and the methyl ester (-COOCH₃) group.
-
-OH Group: A powerful activating ortho, para-director.
-
-COOCH₃ Group: A deactivating meta-director.
The positions ortho (C3) and para (C5) to the hydroxyl group are electronically activated. The positions meta (C4, C6) to the ester group are the least deactivated. The C5 position benefits from being para to the strongly activating -OH group and meta to the deactivating -COOCH₃ group, making it the most favorable site for electrophilic attack. However, some substitution at the C3 position (ortho to -OH) can still occur.
Recommended Solutions:
-
Leverage Steric Hindrance: The C3 position is sterically hindered by the adjacent, bulky -COOCH₃ group. Using a less reactive, bulkier brominating agent or reaction conditions that favor thermodynamic control can enhance selectivity for the less hindered C5 position.
-
Use of Lewis Acids (with caution): In some systems, a mild Lewis acid catalyst like TiCl₄ can form a chelate complex between the hydroxyl and ester carbonyl groups, which can direct substitution to the C3 position.[7] For C5 selectivity, it is best to avoid strong Lewis acids like FeBr₃, which are often unnecessary given the activated nature of the ring and can lead to undesired side reactions.[5][8]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) can sometimes offer improved regioselectivity compared to molecular bromine, especially when used in polar aprotic solvents like acetonitrile.[9][10]
Q3: My final product appears to be contaminated with salicylic acid. How can I prevent the hydrolysis of the methyl ester?
A: Probable Cause & Solution
The methyl ester group is susceptible to hydrolysis under either acidic or basic conditions, particularly in the presence of water and heat.
Root Causes:
-
Aqueous Workup: Prolonged exposure to acidic or basic aqueous solutions during the workup phase can cleave the ester.
-
Reaction Conditions: While glacial acetic acid is generally safe, using aqueous acids (like HBr) as a solvent or catalyst can introduce enough water to cause hydrolysis, especially if the reaction is heated for an extended period.[11]
Recommended Solutions:
-
Anhydrous Conditions: Ensure your reagents and solvent (e.g., glacial acetic acid) are as anhydrous as possible.
-
Controlled Workup: When the reaction is complete, pour the mixture into ice-cold water to precipitate the product quickly. Neutralize any excess acid promptly with a mild base like sodium bicarbonate solution, avoiding strong bases (e.g., NaOH) which would rapidly saponify the ester.[11]
-
Minimize Heat: Avoid heating the reaction mixture unless necessary for solubility or reaction initiation. If heating is required, do so for the minimum time needed as monitored by TLC.
-
Purification: If hydrolysis does occur, the resulting salicylic acid can typically be separated from the desired methyl 5-bromo-2-hydroxybenzoate by recrystallization or column chromatography, as the polarity of the two compounds is significantly different.
Q4: I'm observing the formation of dark, tarry materials in my reaction. What are these and how can I prevent them?
A: Probable Cause & Solution
Phenolic compounds are susceptible to oxidation, especially under harsh reaction conditions. The formation of tarry or polymeric materials is a common sign of oxidative side reactions.[1]
Root Causes:
-
Strong Oxidizing Conditions: Bromine (Br₂) is an oxidizing agent. In the presence of light or trace metal impurities, radical reactions can be initiated, leading to complex, colored byproducts.
-
Air Oxidation: Prolonged reaction times at elevated temperatures in the presence of atmospheric oxygen can contribute to the oxidation of the electron-rich phenol ring.
Recommended Solutions:
-
Protect from Light: Conduct the reaction in a flask protected from direct light (e.g., wrapped in aluminum foil) to minimize light-induced radical pathways.
-
Inert Atmosphere: For particularly sensitive substrates or long reactions, running the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.
-
Use a Controlled Bromine Source: Reagents like N-Bromosuccinimide (NBS) or the in situ generation of bromine from KBr and KBrO₃ can provide a slow, controlled release of the electrophile, minimizing its concentration and reducing the likelihood of oxidative side reactions.[9]
Frequently Asked Questions (FAQs)
Q1: What is the precise role of glacial acetic acid in this reaction? A: Glacial acetic acid serves as a polar protic solvent. Its primary roles are:
-
To Dissolve Reagents: It effectively dissolves both the polar methyl 2-hydroxybenzoate and the non-polar bromine.
-
To Moderate Reactivity: It is a polar solvent that can help stabilize the charged intermediate (the arenium ion or Wheland intermediate) formed during electrophilic attack.[5]
-
To Avoid Over-activation: Unlike highly polar solvents like water, acetic acid does not significantly ionize the Br-Br bond, thus keeping the bromine molecule as the primary electrophile. This prevents the formation of a highly reactive Br⁺ species, which would lead to poor selectivity and polybromination.[2][4]
Q2: When is it advantageous to use N-Bromosuccinimide (NBS) instead of liquid bromine (Br₂)? A: NBS is a solid, crystalline reagent that is often easier and safer to handle than volatile, corrosive liquid bromine. It is a source of electrophilic bromine and is particularly useful for:
-
Controlling Stoichiometry: As a solid, it can be weighed out precisely.
-
Improving Selectivity: NBS often provides a low, steady concentration of bromine, which can help prevent over-bromination.[1][9]
-
Mild Conditions: NBS reactions can often be run under milder conditions and may exhibit different regioselectivity, sometimes favoring the para product more strongly.[10]
Q3: How does temperature influence the outcome of the bromination? A: Temperature is a critical parameter for controlling both the rate and selectivity of the reaction.
-
Low Temperatures (0–25 °C): Favors kinetic control. The reaction proceeds more slowly, allowing for better selectivity between different potential substitution sites and reducing the likelihood of di-substitution. This is the recommended temperature range for achieving clean mono-bromination.[6]
-
High Temperatures (>50 °C): Increases the reaction rate significantly. This can lead to a loss of selectivity, increased formation of di-brominated byproducts, and a higher risk of oxidative decomposition (tar formation).
Process Diagrams
Reaction Pathway: Mono- vs. Di-bromination
Caption: Mechanism showing desired mono-bromination vs. the side reaction of di-bromination.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the bromination reaction.
Recommended Experimental Protocol: Synthesis of Methyl 5-bromo-2-hydroxybenzoate
This protocol is optimized to favor the selective mono-bromination at the C5 position and minimize side reactions.
| Parameter | Value/Instruction | Rationale |
| Reagents | Methyl 2-hydroxybenzoate, Bromine (Br₂), Glacial Acetic Acid | Standard reagents for controlled electrophilic substitution. |
| Stoichiometry | Methyl 2-hydroxybenzoate: 1.0 eq | Limiting reagent. |
| Bromine: 1.0 eq | Prevents over-bromination. | |
| Glacial Acetic Acid: ~5-10 mL per gram | Sufficient for dissolution and reaction medium. | |
| Temperature | 0-5 °C for addition, then RT | Controls reaction rate and selectivity. |
| Reaction Time | ~1-2 hours (Monitor by TLC) | Avoids prolonged reaction times that can lead to side products. |
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 2-hydroxybenzoate (1.0 eq) in glacial acetic acid. Protect the flask from light by wrapping it in aluminum foil.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.0 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred methyl 2-hydroxybenzoate solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup: Once the reaction is complete, slowly pour the mixture into a beaker containing a significant amount of crushed ice and water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove acetic acid and any residual HBr.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure methyl 5-bromo-2-hydroxybenzoate as a white solid.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Khan Academy [en.khanacademy.org]
- 4. What is the role of acetic acid in a bromination reaction with anisole?.. [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Formylation and bromination ortho to the hydroxy-group of 2-carbonylsubstituted phenols in the presence of titanium(VI)chloride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource | RSC Education [edu.rsc.org]
stability and storage conditions for Methyl 3-bromo-2-hydroxybenzoate
Technical Support Center: Methyl 3-bromo-2-hydroxybenzoate
Welcome to the technical support guide for this compound (CAS No. 28165-45-9). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Improper storage and handling can lead to degradation, compromising experimental outcomes. This guide provides in-depth, science-backed answers and troubleshooting protocols based on the compound's specific chemical characteristics.
Quick Reference: Storage & Stability Parameters
For ease of use, the critical storage and handling parameters for this compound are summarized below. The rationale behind these recommendations is detailed in the subsequent sections.
| Parameter | Recommendation | Rationale & Key Considerations |
| Storage Temperature | Room Temperature (Long-term) or 2-8°C (Enhanced Precaution) | The compound is a solid stable at room temperature[1]. Refrigeration is a good practice for long-term storage to minimize any potential slow degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | While not always mandatory for short-term storage, the phenolic hydroxyl group is susceptible to slow oxidation. An inert atmosphere is best practice for long-term sample preservation. |
| Moisture | Keep in a tightly sealed container in a dry/desiccated environment. | The compound is moisture-sensitive[2][3]. The ester functional group is prone to hydrolysis, which would yield 3-bromo-2-hydroxybenzoic acid and methanol. |
| Light Exposure | Store in an amber or opaque container. | Phenolic compounds can be sensitive to light, which can catalyze oxidation and lead to discoloration (e.g., yellowing). |
| Container Type | Tightly sealed glass vial (e.g., amber vial with a PTFE-lined cap). | Glass is non-reactive. A tight seal is crucial to protect from moisture and air[2][4][5]. |
| Shelf Life | Indefinite when stored under ideal conditions. | Purity should be verified if the compound is old, has been stored improperly, or if experimental results are inconsistent. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for ensuring the long-term stability of my this compound sample?
Answer: For optimal long-term stability, this compound should be stored sealed in a dry environment at room temperature [1]. To provide the highest level of protection, we recommend taking the following measures:
-
Container: Use an amber glass vial with a polytetrafluoroethylene (PTFE)-lined cap. The amber glass protects the compound from light, which can accelerate the oxidation of the phenolic group, while the PTFE liner provides a superior, non-reactive seal.
-
Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen. This displaces oxygen, significantly slowing down potential oxidative degradation pathways.
-
Environment: Place the sealed vial inside a desiccator containing a drying agent (e.g., silica gel) to rigorously protect it from ambient moisture[2][3]. While supplier data suggests room temperature is sufficient, storing the desiccator in a refrigerator (2-8°C) can further slow down any degradation kinetics, though this is often considered an enhanced precaution rather than a strict necessity[6].
Q2: I opened my container of this compound, and the white powder now has a distinct yellowish or brownish tint. What happened, and can I still use it?
Answer: The development of a yellow or brown color is a classic indicator of oxidation. The phenolic hydroxyl group (-OH) on the benzene ring is susceptible to oxidation, which forms highly colored quinone-like species as impurities. This process can be accelerated by prolonged exposure to air (oxygen), light, or the presence of trace metal impurities.
Can you still use it? It depends on your application.
-
For non-sensitive applications: If the discoloration is minor, the bulk of the material is likely still the desired compound. However, the purity is compromised.
-
For sensitive applications (e.g., drug development, catalysis): The presence of these impurities, even in small amounts, can interfere with your reaction, leading to unexpected side products, lower yields, or altered biological activity. We strongly recommend verifying the purity of the material using a technique like TLC, HPLC, or NMR before proceeding. If significant degradation is observed, a new batch of the compound should be used.
Q3: My compound, which was once a fine powder, now appears clumpy and slightly sticky. What does this signify?
Answer: A change in physical texture from a free-flowing powder to a clumpy or sticky solid is a strong indication of moisture absorption. Safety data for related compounds explicitly warns of moisture sensitivity[2][3]. The primary concern with moisture is the hydrolysis of the methyl ester group .
In the presence of water, the ester can slowly revert to its constituent parts: 3-bromo-2-hydroxybenzoic acid and methanol. The presence of the carboxylic acid impurity can alter the material's physical properties and will certainly interfere with reactions where the ester functionality is critical. If you observe this, the compound's integrity is questionable, and purity verification is essential.
Q4: What are the best practices for handling the compound on the bench for daily experimental use?
Answer: To maintain purity during routine use, minimize the compound's exposure to the ambient environment.
-
Allow the container to warm to room temperature before opening if it was stored refrigerated. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weigh out the required amount quickly and in a low-humidity environment if possible (e.g., under a nitrogen blanket or in a glove box).
-
Immediately and tightly reseal the container after dispensing. If you flushed the container with inert gas upon receipt, re-flush it before re-sealing for storage.
-
Do not return any unused material to the original stock bottle to prevent contamination.
Troubleshooting Guide: Inconsistent Experimental Results
If you are experiencing unexpected outcomes in your experiments, such as low yields, new spots on your TLC plate, or inconsistent data, the stability of your starting material is a primary suspect. Use the following workflow to diagnose the problem.
Caption: Troubleshooting workflow for experiments involving this compound.
Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a straightforward method to visually assess the purity of your this compound sample, allowing you to validate its integrity yourself.
Objective: To detect the presence of degradation products (e.g., 3-bromo-2-hydroxybenzoic acid from hydrolysis or colored oxidation products).
Materials:
-
TLC plate (silica gel 60 F254)
-
Sample of your stored this compound
-
(Optional but recommended) A fresh, unopened sample or a known pure standard for comparison.
-
Solvent for dissolving: Ethyl acetate or Dichloromethane
-
Mobile Phase (Eluent): A mixture of Hexanes and Ethyl Acetate (e.g., 7:3 or 8:2 v/v). This may require optimization.
-
TLC developing chamber
-
UV lamp (254 nm)
-
(Optional) Iodine staining chamber or Potassium Permanganate stain.
Procedure:
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of your stored compound and the reference standard (if available) in ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot a small amount of each solution onto the baseline of the TLC plate. Keep the spots small and distinct.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). The aromatic rings will show up as dark spots.
-
Circle the observed spots with a pencil.
-
-
Interpretation:
-
Pure Sample: A pure sample of this compound should show a single, well-defined spot.
-
Hydrolysis: If hydrolysis has occurred, you will likely see a second spot with a much lower Rf value (closer to the baseline) corresponding to the more polar 3-bromo-2-hydroxybenzoic acid.
-
Oxidation: Oxidized impurities may appear as faint colored streaks or additional spots, often near the baseline or as a smear.
-
The Science of Stability: Key Degradation Pathways
Understanding the chemical structure of this compound is key to appreciating its vulnerabilities.
The Vulnerable Ester Group: Hydrolysis
The ester functional group (-COOCH₃) is the most likely site for degradation in the presence of water. This reaction, called hydrolysis, is the reverse of esterification and breaks the ester down into a carboxylic acid and an alcohol. Even trace amounts of acid or base can catalyze this process. For this compound, the product is 3-bromo-2-hydroxybenzoic acid, an impurity that can significantly impact subsequent chemical reactions. This is the primary reason for the strict recommendation to store the compound in a dry, tightly sealed container[2][3].
The Reactive Phenol Group: Oxidation
The hydroxyl group (-OH) attached directly to the benzene ring makes the compound a phenol. Phenols are well-known to be susceptible to oxidation. Atmospheric oxygen, especially in the presence of light or trace metals, can oxidize the phenol to a phenoxy radical. These radicals can then react further to form complex, highly-colored polymeric or quinone-type structures. This explains why an old or improperly stored sample may appear yellow or brown. Storing under an inert atmosphere and protecting from light directly mitigates this degradation pathway.
References
troubleshooting low yield in Suzuki coupling with Methyl 3-bromo-2-hydroxybenzoate
Topic: Troubleshooting Low Yield in Suzuki Coupling with Methyl 3-bromo-2-hydroxybenzoate For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk
Welcome to our dedicated technical guide for troubleshooting Suzuki-Miyaura cross-coupling reactions. This document focuses on a particularly challenging substrate: This compound . Its unique combination of steric hindrance and electronic properties often leads to low yields, making it a frequent subject of support inquiries.
This guide is structured as a series of frequently asked questions (FAQs) that directly address common failure points. We will move from foundational issues to substrate-specific complexities, explaining the chemical principles behind our recommendations to empower you to solve not just this, but future synthetic challenges.
The Challenge: Why is this compound a Difficult Substrate?
The structure of this compound presents a trifecta of challenges for the standard Suzuki-Miyaura catalytic cycle:
-
Steric Hindrance: The bromine atom is flanked by two ortho substituents (hydroxyl and methyl ester). This bulkiness can significantly slow down the rate-determining oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[1][2]
-
Electronic Effects: The hydroxyl group is strongly electron-donating, which increases the electron density at the carbon-bromine bond. This makes the aryl bromide less electrophilic and therefore less reactive towards oxidative addition by the Pd(0) catalyst.[3]
-
The Active Hydroxyl Group: The acidic proton of the phenol can interfere with the base. Furthermore, the hydroxyl group can act as a coordinating ligand to the palladium center. This chelation can either be beneficial by directing the catalyst or detrimental by forming inactive catalyst species.
The following guide provides a logical workflow to diagnose and overcome these intrinsic challenges.
Troubleshooting Flowchart for Low Yield
This decision tree can help you quickly navigate to the most relevant section of this guide based on your experimental observations.
Caption: A logical decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ #1: My reaction gave a very low yield. What are the most fundamental checks I should perform first?
Before delving into complex substrate-specific issues, it's crucial to ensure the fundamentals of the reaction are sound. Low yields are often traced back to easily correctable setup errors.
-
Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Incomplete removal of air can lead to oxidation of the catalyst and any phosphine ligands, rendering them inactive.
-
Reagent Quality:
-
Catalyst/Ligand: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere. Ensure you are using fresh, high-quality reagents.
-
Boronic Acid/Ester: Boronic acids can dehydrate to form cyclic boroxine anhydrides, which can alter reactivity. They are also susceptible to protodeboronation, a side reaction that replaces the boronic acid group with a hydrogen atom.[6]
-
Base: The purity and hydration state of your base are critical. For example, some protocols require anhydrous K₃PO₄, while others specify the hydrated form. Using a ground, finely powdered base can also improve reproducibility.[3]
-
-
Solvent Purity: Use anhydrous, high-purity solvents. Water content can affect the base's efficacy and promote side reactions like protodeboronation.[5]
FAQ #2: I'm using a standard catalyst like Pd(PPh₃)₄ with no success. Is my catalyst system wrong for this hindered substrate?
Yes, this is highly likely. Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for sterically hindered aryl halides. The bulky groups on your substrate prevent the palladium complex from getting close enough for efficient oxidative addition.
-
The Solution: Bulky, Electron-Rich Ligands: To overcome this steric barrier, you need ligands that are both bulky and highly electron-donating.[7]
-
Bulkiness promotes the final reductive elimination step to release your product.
-
Electron-donating character makes the palladium center more electron-rich and thus more reactive in the rate-limiting oxidative addition step with your electron-rich aryl bromide.
-
-
Recommended Systems: Modern biaryl phosphine ligands (often called "Buchwald ligands") are the gold standard for these challenging couplings.[1][8] Consider screening the following catalyst/ligand combinations.
| Catalyst/Ligand System | Key Advantages & Considerations | Typical Loading (mol%) |
| Pd₂(dba)₃ / SPhos or XPhos | Highly active and versatile for hindered substrates. SPhos is often a good starting point. XPhos is even bulkier. | 1-3% Pd / 2-6% Ligand |
| Pd(OAc)₂ / RuPhos | Excellent for substrates with heterocyclic components or those prone to side reactions. | 1-3% Pd / 2-6% Ligand |
| [tBu₃PH]BF₄ with Pd₂(dba)₃ | A simpler, yet powerful electron-rich trialkylphosphine ligand. Can be very effective for electron-rich aryl bromides. | 1-3% Pd / 2-6% Ligand |
| Pd(dppf)Cl₂ | A ferrocenyl-based ligand that offers good stability. It can be effective but may be less active than modern biaryl phosphines for this specific substrate.[9] | 3-5% |
FAQ #3: The hydroxyl group seems to be interfering. Should I protect it? What is the best base to use with a free phenol?
The free hydroxyl group is a major consideration. Its acidic proton requires at least one extra equivalent of base, and its ability to coordinate to palladium can inhibit the catalyst.
-
To Protect or Not to Protect?
-
Protection: Protecting the hydroxyl group (e.g., as a methyl ether) is a valid strategy. This removes the acidic proton and the coordinating oxygen, simplifying the system and making it behave more like a standard hindered aryl bromide. However, this adds two steps (protection/deprotection) to your synthesis.
-
Direct Coupling: Modern catalyst systems are increasingly capable of handling free phenols.[10][11] Direct coupling is more atom-economical. The key is choosing the right base.
-
-
Base Selection is Critical: The base must be strong enough to facilitate the transmetalation step but not so harsh that it causes unwanted side reactions like ester hydrolysis. For phenolic substrates, a careful balance is needed.
| Base | Strength | Common Solvents | Notes & Rationale |
| K₃PO₄ | Moderate/Strong | Dioxane/H₂O, Toluene, THF | Often the base of choice for substrates with sensitive functional groups like esters. Its moderate strength is effective without being overly harsh.[10][11] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | The large, soft cesium cation can accelerate both transmetalation and reductive elimination, often leading to higher yields in difficult couplings.[12] |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A standard, cost-effective choice. May require higher temperatures or longer reaction times for this hindered substrate.[4] |
| KF | Mild | THF, Dioxane | A milder option that can be effective, especially if your substrate is very base-sensitive. It activates the boronic acid without creating a strongly basic environment.[13] |
Recommendation: Start with K₃PO₄ (3 equivalents) in a solvent system like 2-MeTHF or Dioxane/H₂O (e.g., 10:1 ratio).[9] If yields remain low, switching to Cs₂CO₃ is a powerful next step.
FAQ #4: I see a significant amount of debrominated starting material (Methyl 2-hydroxybenzoate). What's causing this?
This is a classic sign that the catalytic cycle is stalling after oxidative addition, but before productive cross-coupling. The intermediate aryl-palladium(II) species is likely undergoing a competitive hydrodehalogenation pathway. This can be exacerbated by a sluggish transmetalation step. The solution is often tied to improving the efficiency of the catalyst and the transmetalation step as discussed in FAQ #2 and #3.
FAQ #5: My main byproduct is the protonated version of my boronic acid coupling partner (Ar-H instead of Ar-B(OH)₂). Why is this happening?
This side reaction is called protodeboronation . It is the hydrolysis of the C-B bond and is a major pathway for boronic acid decomposition, leading to lower yields.[6] Electron-deficient arylboronic acids are particularly susceptible.
-
Mitigation Strategies:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Switching from a carbonate to a phosphate or fluoride base can help.
-
Minimize Water: While many Suzuki protocols use aqueous co-solvents, water is the proton source for this side reaction. Try running the reaction under anhydrous conditions or with minimal water (e.g., using K₃PO₄•H₂O instead of a large volume of aqueous solution).
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[5]
-
Slow Addition: If the boronic acid is particularly unstable under the reaction conditions, consider adding it slowly via syringe pump over the course of the reaction.
-
FAQ #6: I'm observing homocoupling of my boronic acid (Ar-Ar). How can I prevent this?
Boronic acid homocoupling is another common side reaction, often promoted by the presence of oxygen and certain palladium species.
-
Prevention:
-
Rigorous Degassing: The most effective way to prevent homocoupling is to rigorously exclude oxygen from the reaction mixture (see FAQ #1).
-
Ligand Choice: Some ligands are better at preventing the formation of the palladium species that promote homocoupling.
-
Stoichiometry: Using a slight excess of the aryl bromide (e.g., 1.0 equiv) relative to the boronic acid (e.g., 1.1-1.2 equiv) can sometimes favor the cross-coupling pathway, but for this substrate, starting with a 1:1.2 ratio of bromide to boronic acid is a good starting point.
-
The Suzuki Catalytic Cycle: Visualizing the Process
Understanding the catalytic cycle helps diagnose where your reaction might be failing. For this substrate, the Oxidative Addition step is often the primary bottleneck due to steric and electronic factors.
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Protocol 1: Recommended General Procedure for Coupling with this compound
This procedure incorporates best practices for challenging substrates.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 2-MeTHF or 1,4-dioxane, to a concentration of ~0.1 M). If using a biphasic system, add the degassed water at this stage.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the allotted time (monitor by TLC or LC-MS, typically 12-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Monitoring Methyl 3-bromo-2-hydroxybenzoate Reactions by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving Methyl 3-bromo-2-hydroxybenzoate. As a versatile building block in organic synthesis, understanding the nuances of its reactivity and how to effectively track its transformations is critical for successful outcomes. This document is structured to provide both quick answers to common questions and detailed troubleshooting guidance for more complex issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor my this compound reaction?
A1: The main use of TLC is to qualitatively monitor the progress of a chemical reaction.[1] By observing the disappearance of the starting material (this compound) and the appearance of a new spot corresponding to the product, you can determine if the reaction is proceeding and when it has reached completion.[1][2]
Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?
A2: The goal is to find a solvent system where the starting material and product have distinct Retention Factor (Rf) values, ideally between 0.2 and 0.8.[1] A common starting point for aromatic compounds like this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3][4] You can adjust the ratio of these solvents to achieve optimal separation.[5] If your spots are too high on the plate (high Rf), decrease the polarity of the solvent system; if they are too low (low Rf), increase the polarity.[5][6]
Q3: How do I calculate the Retention Factor (Rf) value?
A3: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, both measured from the origin (the initial spotting line).[7][8] The formula is:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Rf values are crucial for comparing and identifying compounds under consistent TLC conditions.[7][9]
Q4: My spots are not visible on the TLC plate. What should I do?
A4: There are several potential reasons for this. Your compound may not be UV-active.[6] Since this compound contains an aromatic ring, it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background.[10][11] If the product is not UV-active, you may need to use a chemical stain, such as potassium permanganate or an iodine chamber, for visualization.[10][12] Another possibility is that your sample is too dilute; try concentrating it or spotting the same location multiple times, allowing the solvent to dry between applications.[6][13] Also, ensure the solvent level in the developing chamber is below the spotting line to prevent the sample from dissolving into the solvent reservoir.[13][14]
Q5: What is a "co-spot" and why is it important?
A5: A co-spot involves applying both the starting material and the reaction mixture to the same lane on the TLC plate.[1][15] This is a critical control to help differentiate between the starting material and the product, especially when their Rf values are very similar.[2][15] If the starting material and product are different, you will see two distinct spots in the co-spot lane.
Detailed Troubleshooting Guide
This section addresses specific problems you may encounter during the TLC analysis of this compound reactions and provides systematic solutions.
Problem 1: Streaking or Elongated Spots
Streaking is a common issue where a compound appears as a long smear rather than a tight spot, making it difficult to calculate an accurate Rf value.
-
Cause A: Sample Overloading. Applying too much sample to the TLC plate is a frequent cause of streaking.[16][17]
-
Cause B: Highly Polar or Acidic/Basic Compounds. The phenolic hydroxyl group and the ester functionality of this compound and its derivatives can interact strongly with the silica gel (a weakly acidic stationary phase), leading to streaking.[16]
-
Solution: Modify the mobile phase by adding a small amount of a polar solvent or an acid/base. For acidic compounds, adding a few drops of acetic or formic acid (0.1–2.0%) to the eluent can improve spot shape.[6][16] For basic compounds, adding a small amount of triethylamine (0.1–2.0%) or ammonia in methanol can help.[6]
-
-
Cause C: Impurities or Complex Mixtures. If your reaction mixture contains multiple products with similar polarities, they may appear as a streak.[16]
-
Solution: Try different solvent systems to improve the separation of the components.[16]
-
Problem 2: Overlapping or Poorly Resolved Spots
When the starting material and product spots are too close together, it is difficult to determine if the reaction is complete.
-
Cause: Inappropriate Solvent System. The polarity of the mobile phase is not optimal for separating the compounds of interest.
-
Solution: Systematically vary the polarity of your solvent system. For example, if you are using a 20% ethyl acetate in hexane mixture, try 15% or 25% to see if the resolution improves. The goal is to find a solvent system that maximizes the difference in Rf values between your starting material and product.[19]
-
Problem 3: Unexpected or "Ghost" Spots
The appearance of spots that are not your starting material or expected product can be confusing.
-
Cause A: Contamination. Accidental contamination of the TLC plate by touching the surface or using a dirty spotting capillary can introduce impurities.[14]
-
Solution: Handle TLC plates carefully by the edges and always use clean capillary spotters for each sample.
-
-
Cause B: Compound Decomposition on the Plate. Some compounds can degrade on the acidic silica gel stationary phase.[17][19]
-
Solution: To test for stability, you can run a 2D TLC.[19] Spot your sample in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in a different solvent system.[19] If the compound is stable, the spot will remain on the diagonal. If it decomposes, new spots will appear off the diagonal.[17][19] If decomposition is an issue, consider using a different stationary phase, such as alumina or a reversed-phase plate.[6]
-
-
Cause C: High-Boiling Point Solvents. If your reaction is conducted in a high-boiling point solvent like DMF or DMSO, it can interfere with the TLC development, causing streaking or smearing.[19]
-
Solution: After spotting your sample, place the TLC plate under a high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[19]
-
Problem 4: Irregular Solvent Front
An uneven solvent front will lead to inaccurate Rf values.
-
Cause: Improperly Sealed Chamber or Tilted Plate. If the developing chamber is not properly saturated with solvent vapors or if the TLC plate is not level, the solvent front can run unevenly.[17]
Standard Protocol: Monitoring a Suzuki Coupling Reaction of this compound
This protocol provides a general workflow for monitoring a Suzuki coupling reaction, a common transformation for aryl bromides like this compound.[20][21]
1. Preparation of the TLC Plate:
- Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate (e.g., Silica gel 60 F₂₅₄).[22]
- Mark three lanes on the baseline for the starting material (SM), the co-spot (Co), and the reaction mixture (RM).[1]
2. Sample Preparation and Spotting:
- Prepare a dilute solution of your starting material (this compound) in a volatile solvent like ethyl acetate.
- Using a clean capillary tube, spot the starting material solution on the 'SM' and 'Co' lanes. Make the spots as small as possible.[1]
- At various time points during your reaction (e.g., t = 0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture and dilute it with a volatile solvent.
- Using a fresh capillary tube, spot the diluted reaction mixture on the 'RM' lane and on top of the starting material spot in the 'Co' lane.[22]
3. Development of the TLC Plate:
- Place the prepared TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline.[22]
- Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[22]
- Remove the plate and immediately mark the solvent front with a pencil.[9]
4. Visualization and Interpretation:
- Dry the plate and visualize the spots under a UV lamp (254 nm).[10] Aromatic compounds will typically appear as dark spots.[11]
- Circle the observed spots with a pencil.[10]
- The reaction is complete when the starting material spot is no longer visible in the 'RM' lane, and a new product spot is clearly visible.[2] The product of a Suzuki coupling will likely be less polar than the starting material, resulting in a higher Rf value.
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Reaction Type | Starting Material | Expected Product | Recommended Solvent System (v/v) | Expected Rf Change |
| Esterification | Carboxylic Acid | This compound | 30-50% Ethyl Acetate in Hexane | Product Rf > Starting Material Rf |
| Etherification | This compound | O-alkylated product | 10-30% Ethyl Acetate in Hexane | Product Rf > Starting Material Rf |
| Suzuki Coupling | This compound | Biaryl product | 20-40% Ethyl Acetate in Hexane | Product Rf > Starting Material Rf |
Note: These are starting points and may require optimization based on the specific reagents used.
Experimental Workflow Diagram
Caption: A decision-making workflow for troubleshooting common TLC problems.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 6. silicycle.com [silicycle.com]
- 7. Khan Academy [khanacademy.org]
- 8. studymind.co.uk [studymind.co.uk]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. How To [chem.rochester.edu]
- 16. chembam.com [chembam.com]
- 17. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 18. microbiozindia.com [microbiozindia.com]
- 19. Chromatography [chem.rochester.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. shoko-sc.co.jp [shoko-sc.co.jp]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup & Troubleshooting for Reactions Involving Methyl 3-bromo-2-hydroxybenzoate
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with Methyl 3-bromo-2-hydroxybenzoate. This versatile intermediate is a cornerstone in the synthesis of complex molecules, but its unique physicochemical properties—namely the acidic phenol, the aryl bromide, and the methyl ester—present specific challenges during reaction workup and purification.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and adapt protocols to your specific reaction.
Part 1: Foundational Knowledge - Understanding the Molecule
Before troubleshooting a workup, it's crucial to understand the properties of your starting material and product. The behavior of this compound is dominated by its functional groups.
Key Physicochemical Properties
| Property | Value | Significance for Workup Procedures |
| Molecular Formula | C₈H₇BrO₃ | Provides the basis for molecular weight calculations. |
| Molecular Weight | ~231.04 g/mol | Essential for calculating molar equivalents and theoretical yields.[1][2] |
| Appearance | Solid | The reaction product is also likely to be a solid, influencing isolation techniques (precipitation vs. oiling out). |
| Phenolic pKa | ~8-10 (estimated) | The acidic nature of the hydroxyl group is the most critical factor for workup, enabling separation from non-acidic compounds via acid-base extraction. |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone, THF, Methanol); sparingly soluble in water. | Dictates the choice of extraction solvents and highlights the need for aqueous washes to remove water-soluble impurities. |
Part 2: General Workup Procedures & FAQs
This section addresses the most common questions and issues encountered during the initial stages of isolating a product derived from this compound.
Q1: My reaction is complete. What is the very first step in my workup?
Answer: The first step is always to quench the reaction . This deactivates any remaining energetic reagents and ensures a safe and predictable extraction. The quenching agent depends on the reaction chemistry:
-
For reactions with strong bases (e.g., NaH, LDA): Slowly add a proton source like saturated aqueous ammonium chloride (NH₄Cl) or, if the product is stable, water or dilute acid.
-
For reactions with organometallics or reducing agents (e.g., LiAlH₄): Cool the reaction to 0 °C and cautiously add water, followed by 15% NaOH (aq), and then more water (Fieser workup).
-
For reactions with oxidizing agents: Use a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[3]
Q2: How do I perform a basic liquid-liquid extraction for my phenolic product?
Answer: The phenolic hydroxyl group is your greatest asset for purification. You can selectively move your product between organic and aqueous layers by controlling the pH. The diagram below outlines the fundamental workflow for separating your acidic product from neutral or basic impurities.
Caption: Acid-base extraction workflow for phenolic compounds.
Step-by-Step Protocol:
-
After quenching, dilute the reaction mixture with an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add 1M Sodium Hydroxide (NaOH) solution. The volume should be roughly equal to the organic layer.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. Your deprotonated product is now in the upper aqueous layer (if using DCM) or lower aqueous layer (if using EtOAc).
-
Drain the organic layer, which contains non-acidic impurities.
-
Wash the organic layer once more with 1M NaOH to ensure complete extraction of the product.
-
Combine the aqueous layers in a clean flask, cool in an ice bath, and acidify by slowly adding concentrated or 2M HCl until the pH is acidic (test with pH paper).
-
Your product should precipitate as a solid. If it "oils out," extract the aqueous layer with fresh organic solvent (EtOAc or DCM).
-
Collect the solid by filtration or dry the organic extracts with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
Q3: I have a persistent emulsion during my extraction. How can I break it?
Answer: Emulsions are a common frustration, especially when residual high-boiling solvents like DMF or DMSO are present.[4] Here is a troubleshooting flowchart to resolve the issue.
Caption: Troubleshooting guide for breaking emulsions.
Explanation:
-
Add Brine: Adding saturated sodium chloride solution increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the less polar organic solvent.[3] This is the most common and effective first step.
-
Let it Stand: Patience can be a virtue. Allow the separatory funnel to sit undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.
-
Filter through Celite® or Glass Wool: Drain the entire mixture from the separatory funnel and pass it through a plug of Celite® or glass wool in a Hirsch or Büchner funnel. This can physically disrupt the microscopic droplets forming the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for forcing phase separation.
Part 3: Reaction-Specific Workup Guides
Different reactions generate unique byproducts that require tailored workup strategies.
Scenario 1: Williamson Ether Synthesis (O-Alkylation)
In this reaction, the phenolic proton of this compound is deprotonated with a base (e.g., K₂CO₃, NaH) and reacted with an alkyl halide.
FAQ: How do I remove unreacted starting material and the base after the reaction?
Answer:
-
Filter the Base: If you used a solid, insoluble base like potassium carbonate (K₂CO₃), the first step is to cool the reaction and filter it to remove the bulk of the solid. Wash the solid with a small amount of the reaction solvent.
-
Solvent Removal: If you used a high-boiling solvent like DMF or acetone, it's often best to remove it under reduced pressure (rotary evaporation).
-
Acid-Base Wash: Re-dissolve the crude residue in an organic solvent (e.g., EtOAc). Wash the organic solution with water to remove any remaining DMF. Then, perform a wash with a mild base like 1M NaOH. This will deprotonate and extract any unreacted this compound starting material into the aqueous layer, leaving your desired ether product in the organic layer.[5]
-
Final Washes: Wash the organic layer with water and then brine to remove residual base and water. Dry over sodium sulfate, filter, and concentrate to get your crude product for final purification.
Scenario 2: Suzuki Cross-Coupling
Here, the aryl bromide of this compound is coupled with a boronic acid using a palladium catalyst and a base. This workup is notoriously challenging.
FAQ: My Suzuki reaction is a black mess. How do I effectively remove the palladium catalyst and boron impurities?
Answer: This requires a multi-step approach, as both palladium and boron byproducts can complicate purification.
Step-by-Step Protocol for Suzuki Workup:
-
Initial Filtration: After the reaction is complete, cool the mixture and dilute it with a solvent like EtOAc. Filter the entire mixture through a pad of Celite®. This will remove the majority of the black, insoluble palladium catalyst. Wash the Celite® pad thoroughly with more solvent.
-
Aqueous Washes: Transfer the filtrate to a separatory funnel.
-
Wash with water or saturated NH₄Cl to remove the inorganic base (e.g., K₂CO₃, Cs₂CO₃).
-
Crucially for Boronic Acid: To remove unreacted boronic acid and its byproducts, perform several washes with 1M NaOH. The boronic acid is acidic and will be extracted into the basic aqueous layer. However, be aware: your phenolic product is also acidic and will be extracted. This technique is best if your desired product has been modified at the phenol position (e.g., via etherification prior to coupling). If your product is still a phenol, this step will result in product loss to the aqueous layer.
-
-
Alternative Boron Removal: A common method to remove boron residues is to concentrate the crude material and then re-dissolve it in methanol and concentrate it again. Repeating this process 2-3 times forms the volatile trimethyl borate, which is removed under vacuum.[3]
-
Final Steps: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification Tip: If residual catalyst or boron compounds remain, they can often be removed during silica gel chromatography. Palladium often sticks to the top of the column. Boronic acid byproducts are typically very polar and will wash out with polar solvents.
Part 4: Final Purification
FAQ: My product streaks badly during column chromatography. What can I do?
Answer: Streaking (or tailing) on a silica gel column is a classic sign of an acidic compound, such as a phenol, interacting strongly with the slightly acidic silica.
-
Solution 1: Add Acetic Acid: Add a small amount of acetic acid (~0.5-1%) to your eluent (e.g., Hexane/EtOAc). The acetic acid will protonate the basic sites on the silica gel, reducing the strong interaction with your phenolic product and resulting in sharper, more symmetrical peaks.
-
Solution 2: Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 (reverse-phase chromatography).
By understanding the chemical nature of this compound and anticipating the common byproducts of your chosen reaction, you can design a logical and effective workup procedure, minimizing product loss and simplifying final purification.
References
- 1. Methyl 2-bromo-3-hydroxybenzoate | C8H7BrO3 | CID 82390789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. scribd.com [scribd.com]
- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
Validation & Comparative
Decoding the Molecular Blueprint: A Comparative Guide to Interpreting the Mass Spectrum of Methyl 3-bromo-2-hydroxybenzoate
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel and modified compounds is a cornerstone of progress. Among the arsenal of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and its ability to provide detailed information about a molecule's structure through its fragmentation pattern. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrum of Methyl 3-bromo-2-hydroxybenzoate, a substituted aromatic ester with potential applications in organic synthesis and medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a mechanistic interpretation of the mass spectrum, comparing the insights gained from MS with those from other common analytical techniques. The experimental rationales and data interpretations are grounded in established principles of physical organic chemistry and mass spectrometry.
The Signature of a Molecule: Understanding Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization mass spectrometry (EI-MS), a high-energy electron beam bombards the sample, causing the ejection of an electron from the molecule to form a radical cation known as the molecular ion (M•+) . This molecular ion is often unstable and undergoes fragmentation, breaking into smaller charged fragments and neutral species. The pattern of these fragments provides a unique "fingerprint" that can be used to deduce the structure of the original molecule.
A crucial aspect of interpreting the mass spectrum of halogenated compounds is the presence of isotopes. Bromine, for instance, has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in a characteristic pair of peaks for any bromine-containing fragment, separated by 2 m/z units, with roughly equal intensities. This isotopic signature is a powerful diagnostic tool for identifying the presence of bromine in an unknown compound.[1]
Interpreting the Mass Spectrum of this compound
The structure of this compound (C8H7BrO3) suggests several likely fragmentation pathways under electron ionization. The presence of an aromatic ring, a hydroxyl group, an ester group, and a bromine atom all contribute to the observed spectrum. The monoisotopic mass of this compound is approximately 229.95786 Da.[3][4]
The Molecular Ion Peak
The molecular ion peak is expected to appear as a pair of peaks of nearly equal intensity at m/z 230 (containing 79Br) and m/z 232 (containing 81Br). The aromatic nature of the compound generally leads to a relatively stable molecular ion, making it observable in the spectrum.[5]
Key Fragmentation Pathways
The fragmentation of this compound is primarily driven by the lability of the ester group and the influence of the ortho-hydroxyl group. The following table summarizes the expected key fragments, their mass-to-charge ratios, and the proposed neutral losses.
| m/z (for 79Br/81Br) | Proposed Fragment Ion | Neutral Loss | Significance |
| 230/232 | [C8H7BrO3]•+ | - | Molecular Ion |
| 199/201 | [C7H4BrO2]+ | •OCH3 (31 Da) | Loss of the methoxy radical from the ester group is a common fragmentation pathway for methyl esters.[6] |
| 171/173 | [C6H4BrO]+ | CO (28 Da) | Subsequent loss of carbon monoxide from the [M-OCH3]+ fragment is characteristic of acylium ions.[7] |
| 151 | [C8H7O3]+ | •Br (79/81 Da) | Cleavage of the C-Br bond. |
| 120 | [C7H4O2]•+ | CH3OH (32 Da) | "Ortho effect" leading to the elimination of methanol, a process facilitated by the proximity of the hydroxyl and ester groups.[8] |
| 92 | [C6H4O]•+ | CO (28 Da) | Loss of carbon monoxide from the m/z 120 fragment.[8] |
The fragmentation process can be visualized as a series of competing and sequential reactions originating from the molecular ion.
Caption: Proposed fragmentation pathway of this compound under electron ionization.
A Comparative Analysis: Mass Spectrometry vs. Other Techniques
While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a compound, a comprehensive structural elucidation often relies on the complementary data from other analytical techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.
| Analytical Technique | Information Provided for this compound | Advantages | Limitations |
| Mass Spectrometry (MS) | - Molecular weight (m/z 230/232).[3][4]- Presence of bromine (M+2 peak).[1][2]- Key functional groups through fragmentation (ester, hydroxyl).[6][8] | - High sensitivity.- Provides molecular formula information.- Elucidates connectivity through fragmentation. | - Does not provide detailed information about the carbon-hydrogen framework.- Isomer differentiation can be challenging. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - 1H NMR: Number of protons, their chemical environment, and neighboring protons.- 13C NMR: Number of unique carbon atoms. | - Provides a detailed map of the carbon-hydrogen framework.- Unambiguously determines isomer structures. | - Lower sensitivity compared to MS.- Requires larger sample amounts. |
| Infrared (IR) Spectroscopy | - Presence of functional groups: - O-H stretch (broad, ~3200 cm-1).[9] - C=O stretch (ester, ~1680 cm-1).[9] - C-O stretch (~1250 cm-1).[9] | - Rapid and non-destructive.- Excellent for identifying the presence of specific functional groups. | - Provides limited information about the overall molecular structure.- Complex spectra can be difficult to interpret fully. |
Experimental Protocol: Acquiring a Mass Spectrum
The following is a generalized protocol for acquiring an EI mass spectrum of a solid, crystalline sample like this compound using a direct insertion probe.
-
Sample Preparation: A small amount of the crystalline sample (typically <1 mg) is loaded into a capillary tube.
-
Instrument Setup: The mass spectrometer is tuned and calibrated according to the manufacturer's specifications. The electron energy is set to a standard 70 eV to ensure reproducible fragmentation patterns.
-
Sample Introduction: The capillary tube is placed in the direct insertion probe, which is then introduced into the ion source of the mass spectrometer through a vacuum lock.
-
Data Acquisition: The probe is slowly heated to volatilize the sample. As the sample enters the ion source, it is ionized and fragmented. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance. Data is collected over a suitable mass range (e.g., m/z 40-300).
-
Data Analysis: The resulting mass spectrum is processed to identify the molecular ion and major fragment peaks. The isotopic pattern for bromine is a key diagnostic feature to confirm the identity of bromine-containing fragments.
Caption: General workflow for acquiring an EI mass spectrum.
Conclusion
The interpretation of the mass spectrum of this compound provides a clear example of how this powerful analytical technique can be used to elucidate the structure of a complex organic molecule. The presence of a bromine atom is readily identified by its characteristic isotopic pattern, and the fragmentation of the ester and the influence of the ortho-hydroxyl group lead to a predictable and interpretable series of fragment ions.
While mass spectrometry is a cornerstone of structural analysis, it is most powerful when used in conjunction with other techniques like NMR and IR spectroscopy. The combination of these methods allows for an unambiguous determination of a molecule's structure, a critical step in the rigorous process of drug discovery and development. The insights gained from a detailed analysis of a compound's mass spectrum are not merely academic; they are fundamental to ensuring the identity, purity, and safety of novel chemical entities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. PubChemLite - this compound (C8H7BrO3) [pubchemlite.lcsb.uni.lu]
- 4. Methyl 2-bromo-3-hydroxybenzoate | C8H7BrO3 | CID 82390789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
comparison of Methyl 3-bromo-2-hydroxybenzoate with other brominated benzoate isomers
An In-Depth Comparative Guide to Methyl 3-bromo-2-hydroxybenzoate and Its Isomeric Counterparts
Introduction
In the landscape of organic synthesis, the subtle yet profound impact of isomeric substitution on the physicochemical properties and reactivity of aromatic compounds is a cornerstone of molecular design. This compound, a polysubstituted benzoate ester, serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its utility is defined by the specific spatial arrangement of its functional groups: a methyl ester, a hydroxyl group, and a bromine atom. This guide provides a comprehensive comparison of this compound with its various brominated benzoate isomers, offering insights into how the positional variation of the bromine and hydroxyl substituents dictates their chemical behavior.
This analysis extends beyond isomers of methyl hydroxybenzoate to include the simpler methyl bromobenzoate isomers (ortho, meta, and para) to establish a foundational understanding of the individual contributions of the bromo and hydroxyl groups to the overall molecular character. For researchers, scientists, and professionals in drug development, a nuanced appreciation of these differences is critical for strategic synthetic planning and the rational design of novel molecular entities.
Structural and Physicochemical Properties: A Comparative Analysis
The physical properties of a molecule, such as its melting point, boiling point, and solubility, are direct consequences of its intermolecular forces, which are in turn governed by its structure. The introduction of a hydroxyl group and the varying placement of the bromine atom across the benzoate ring lead to significant differences in these properties among the isomers.
The presence of a hydroxyl group in this compound introduces the capacity for hydrogen bonding, a strong intermolecular force that significantly impacts its physical state and solubility. The ortho-positioning of the hydroxyl group to the ester allows for potential intramolecular hydrogen bonding, which can influence its conformation and reactivity.
Below is a table summarizing the key physicochemical properties of this compound and related brominated benzoate isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Physical State |
| This compound | C₈H₇BrO₃ | 231.04 | 277-278[1] | - | Solid[1] |
| Methyl 2-bromobenzoate | C₈H₇BrO₂ | 215.04 | - | 252 | Colorless to pale yellow liquid[2] |
| Methyl 3-bromobenzoate | C₈H₇BrO₂ | 215.04 | 31-33[3][4] | 127-128 (at 15 mmHg)[3] | Crystalline solid[5] |
| Methyl 4-bromobenzoate | C₈H₇BrO₂ | 215.04 | 77-81[6][7] | 246[7] | Colorless to pale yellow liquid[8] |
| Methyl 4-bromo-2-hydroxybenzoate | C₈H₇BrO₃ | 231.04 | - | - | Reddish-brown solid |
| Methyl 2-bromo-3-hydroxybenzoate | C₈H₇BrO₃ | 231.04 | - | - | Solid |
| Methyl 3-bromo-4-hydroxybenzoate | C₈H₇BrO₃ | 231.04 | 105.8-106.7[9] | - | Solid |
Analysis of Trends:
-
Impact of the Hydroxyl Group: The significantly higher melting point of this compound compared to the non-hydroxylated isomers (methyl 2-, 3-, and 4-bromobenzoate) is a clear indicator of the strong intermolecular hydrogen bonding afforded by the -OH group.
-
Positional Isomerism of Bromine: Among the simple methyl bromobenzoates, the para-isomer (Methyl 4-bromobenzoate) has the highest melting point. This is often attributed to its greater molecular symmetry, which allows for more efficient packing in the crystal lattice.
-
Solubility: While specific quantitative data is sparse in the initial results, general principles suggest that the hydroxylated isomers will exhibit greater solubility in polar solvents compared to the non-hydroxylated counterparts. Methyl 3-bromobenzoate is described as slightly soluble in water, while Methyl 4-bromobenzoate is insoluble.[3][6] The non-polar nature of the benzene ring in compounds like Methyl 3-bromobenzoate limits its interaction with polar water molecules.[10]
Spectroscopic Fingerprints: A Guide to Isomer Differentiation
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the chemical environment of atoms and functional groups within a molecule, allowing for unambiguous differentiation between isomers.
Infrared (IR) Spectroscopy: The IR spectrum of an aromatic ester like methyl benzoate will prominently feature a strong carbonyl (C=O) stretch between 1715-1730 cm⁻¹ and C-O stretching bands from 1000-1300 cm⁻¹.[11] Aromatic C-H stretching is typically observed around 3030 cm⁻¹.[11]
-
This compound and its hydroxylated isomers will show an additional broad absorption band corresponding to the O-H stretch, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can indicate the extent of hydrogen bonding.
-
The C-Br bond will exhibit a stretching vibration in the fingerprint region, typically between 500-700 cm⁻¹, though this is often less diagnostically useful than the other functional group vibrations.
-
The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can also provide clues about the substitution pattern on the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra are highly sensitive to the electronic effects of the substituents.
-
¹H NMR: The aromatic protons of these isomers will appear as a complex set of signals in the downfield region (typically 7.0-8.5 ppm). The electron-withdrawing nature of both the ester and bromine substituents will deshield these protons. The hydroxyl group, being electron-donating, will have a shielding effect. The specific chemical shift and multiplicity (singlet, doublet, triplet, etc.) of each aromatic proton will depend on its position relative to the substituents. The methyl ester protons will appear as a sharp singlet, typically around 3.9 ppm.
-
¹³C NMR: Aromatic compounds with symmetry, like methyl benzoate, will show fewer than 6 signals for the ring carbons.[12] The introduction of multiple different substituents, as in this compound, removes this symmetry, resulting in 8 distinct signals for the aromatic and ester carbons. The carbonyl carbon of the ester is typically the most downfield signal (around 164 ppm), while the methyl carbon is the most upfield (around 52 ppm).[12] The carbon attached to the bromine atom (C-Br) will be influenced by bromine's electronegativity and its resonance effect.
Reactivity and Synthetic Utility
The identity and position of substituents on the benzene ring are the primary determinants of a molecule's reactivity, particularly in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, the existing substituents direct incoming electrophiles to specific positions on the ring.[13]
-
-COOCH₃ (Methyl Ester): This is an electron-withdrawing group and a meta-director.[14]
-
-Br (Bromo): While deactivating due to its inductive electron withdrawal, it is an ortho, para-director due to resonance effects.
-
-OH (Hydroxyl): This is a strongly activating, ortho, para-directing group.
For This compound , the powerful activating and directing effect of the hydroxyl group will dominate. Further electrophilic substitution would be expected to occur at the positions ortho and para to the -OH group (C4 and C6). The combined deactivating effects of the bromo and ester groups would make the ring less reactive overall than phenol, but the regioselectivity will be driven by the hydroxyl group.
In contrast, for the methyl bromobenzoate isomers , the directing effects are a competition between the meta-directing ester and the ortho, para-directing bromine. Since both are deactivating, these molecules are significantly less reactive towards EAS than benzene.[15]
References
- 1. nbinno.com [nbinno.com]
- 2. METHYL 2-BROMOBENZOATE Extra Pure, 98% | C8H7BrO2 | Loba Chemie Pvt. Ltd. India [lobachemie.com]
- 3. Methyl 3-bromobenzoate | 618-89-3 [chemicalbook.com]
- 4. Methyl 3-bromobenzoate | CAS#:618-89-3 | Chemsrc [chemsrc.com]
- 5. Methyl 3-bromobenzoate | C8H7BrO2 | CID 12070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-bromobenzoate | 619-42-1 [chemicalbook.com]
- 7. Methyl 4-bromobenzoate(619-42-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. CAS 619-42-1: Methyl 4-bromobenzoate | CymitQuimica [cymitquimica.com]
- 9. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 10. biosynce.com [biosynce.com]
- 11. brainly.com [brainly.com]
- 12. aiinmr.com [aiinmr.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 15. brainly.com [brainly.com]
A Comparative Guide to the Reactivity of Methyl 3-bromo-2-hydroxybenzoate and Methyl 5-bromo-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of organic synthesis, the strategic placement of substituents on an aromatic ring can profoundly influence a molecule's reactivity, guiding the path of complex molecular constructions. This guide offers an in-depth comparative analysis of two isomeric building blocks: Methyl 3-bromo-2-hydroxybenzoate and Methyl 5-bromo-2-hydroxybenzoate. Understanding their differential reactivity is paramount for researchers in medicinal chemistry and materials science, where these compounds serve as versatile intermediates. This document synthesizes fundamental principles of organic chemistry with practical, field-proven insights to provide a predictive framework for their application in synthesis.
Molecular Architecture and Electronic Landscape
At first glance, this compound and Methyl 5-bromo-2-hydroxybenzoate are structurally similar isomers of brominated methyl salicylate. However, the seemingly minor positional difference of the bromine atom fundamentally alters the electronic and steric environment of the benzene ring, leading to significant divergences in their chemical behavior.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 28165-45-9 | C₈H₇BrO₃ | 231.04 g/mol | |
| Methyl 5-bromo-2-hydroxybenzoate | 4068-76-2 | C₈H₇BrO₃ | 231.04 g/mol |
The key to understanding their reactivity lies in the interplay of the electronic effects of the three substituents: the hydroxyl (-OH) group, the methyl ester (-COOCH₃) group, and the bromine (-Br) atom.
-
Hydroxyl Group (-OH): A powerful activating group that donates electron density to the ring through a strong +R (resonance) effect and withdraws electron density through a -I (inductive) effect. The resonance effect is dominant, making the ortho and para positions more electron-rich.
-
Methyl Ester Group (-COOCH₃): A deactivating group that withdraws electron density from the ring via both -R and -I effects, making the ring less nucleophilic, particularly at the ortho and para positions.
-
Bromine Atom (-Br): A deactivating group due to its strong -I effect, but it directs incoming electrophiles to the ortho and para positions because of its +R effect (donation of a lone pair).
The cumulative effect of these substituents creates distinct electronic landscapes for each isomer, which dictates their susceptibility to attack by either electrophiles or nucleophiles.
Comparative Reactivity in Key Synthetic Transformations
The differential reactivity of these isomers is most evident in common synthetic reactions such as electrophilic aromatic substitution, nucleophilic substitution, and transition metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The regioselectivity and rate of these reactions are highly sensitive to the electronic nature of the substituted benzene ring.
Methyl 5-bromo-2-hydroxybenzoate is predicted to be significantly more reactive towards electrophiles than its 3-bromo counterpart. The powerful activating effect of the hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to it. In this isomer, the 3- and 5- positions are activated. Since the 5-position is already occupied by bromine, electrophilic attack will preferentially occur at the 3-position. The deactivating methyl ester group has a less pronounced effect at the meta position (position 3).
This compound , on the other hand, presents a more deactivated ring for electrophilic attack. The positions activated by the hydroxyl group (ortho and para) are either sterically hindered (position 3, occupied by bromine) or electronically deactivated by the methyl ester group (position 4 and 6). Therefore, electrophilic substitution on this isomer is expected to be slower and may require harsher reaction conditions.
A study on the halogenation of salicylic acid showed that the formation of 5-bromosalicylic acid and 3-bromosalicylic acid occurs, with the relative rates depending on the specific halogenating agent and reaction conditions.[1] This suggests that both positions are susceptible to electrophilic attack, but the electronic environment dictates the preference.
Illustrative Workflow: Nitration
The nitration of these benzoates would highlight their reactivity differences.
Caption: Generalized workflow for the nitration of brominated methyl hydroxybenzoates.
Nucleophilic Reactions at the Phenolic Hydroxyl Group
Reactions involving the phenolic hydroxyl group, such as Williamson ether synthesis or acylation, are influenced by the acidity of the phenol and the steric environment around it.
The acidity of the phenolic proton is enhanced by electron-withdrawing groups. In both isomers, the bromine and methyl ester groups contribute to increasing the acidity of the hydroxyl group compared to phenol itself. The position of the bromine atom is likely to have a modest impact on the pKa of the hydroxyl group.
However, steric hindrance plays a more significant role. In This compound , the bromine atom is ortho to the hydroxyl group. This proximity can sterically hinder the approach of bulky electrophiles to the oxygen atom, potentially leading to slower reaction rates or the need for more forcing conditions in reactions like etherification with bulky alkyl halides.[2][3]
For Methyl 5-bromo-2-hydroxybenzoate , the hydroxyl group is less sterically encumbered, with only the methyl ester group in the ortho position. This would likely allow for more facile reaction with a wider range of electrophiles.
Experimental Protocol: Williamson Ether Synthesis
This protocol can be adapted to compare the reactivity of the two isomers.
-
Deprotonation: Dissolve this compound or Methyl 5-bromo-2-hydroxybenzoate (1.0 eq.) in a suitable aprotic solvent such as DMF or acetone.
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.), and stir the mixture at room temperature for 30-60 minutes to form the corresponding phenoxide.
-
Alkylation: Add the desired alkyl halide (e.g., ethyl iodide, 1.2 eq.) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC. The reaction with the 3-bromo isomer may require a higher temperature or longer reaction time.
-
Workup: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom on both molecules serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. The success of these reactions is influenced by the ease of oxidative addition of the aryl bromide to the metal catalyst.
In This compound , the proximity of the bromine atom to the hydroxyl and methyl ester groups can influence the catalytic cycle. The ortho hydroxyl group could potentially coordinate with the metal center, which might either facilitate or inhibit the reaction depending on the specific catalyst and ligand system. More significantly, the steric bulk of the two adjacent groups could hinder the approach of the bulky phosphine-ligated palladium catalyst, potentially requiring more specialized, sterically demanding ligands to achieve high yields.[4][5]
Methyl 5-bromo-2-hydroxybenzoate is expected to be a more straightforward substrate for cross-coupling reactions. The bromine atom is in a less sterically congested environment, which should allow for easier oxidative addition to the palladium catalyst. Standard Suzuki-Miyaura conditions are likely to be effective.
Illustrative Diagram: Suzuki-Miyaura Coupling
Caption: Key components for a Suzuki-Miyaura cross-coupling reaction.
Summary of Predicted Reactivity
| Reaction Type | This compound | Methyl 5-bromo-2-hydroxybenzoate | Key Differentiating Factors |
| Electrophilic Aromatic Substitution | Less reactive; slower reaction rates. | More reactive; faster reaction rates. | Electronic activation by the -OH group is more effective in the 5-bromo isomer. |
| Nucleophilic reaction at -OH | Potentially slower due to steric hindrance from the ortho-bromo group. | More reactive due to less steric hindrance around the hydroxyl group. | Steric hindrance from the substituent at the 3-position. |
| Cross-Coupling (e.g., Suzuki) | May require optimized conditions (ligands, catalyst) due to steric hindrance. | Generally more reactive under standard conditions. | Steric hindrance around the C-Br bond affecting oxidative addition. |
Conclusion
While both this compound and Methyl 5-bromo-2-hydroxybenzoate are valuable building blocks, their reactivity profiles are distinct due to the positional isomerism of the bromine atom. Methyl 5-bromo-2-hydroxybenzoate is generally the more reactive isomer for electrophilic aromatic substitution and likely for nucleophilic reactions at the hydroxyl group and cross-coupling reactions, owing to a more favorable electronic and less sterically hindered environment. In contrast, the reactivity of this compound is tempered by steric hindrance and a less activated aromatic ring, which may necessitate more tailored and optimized reaction conditions.
For drug development and materials science professionals, a thorough understanding of these nuances is critical for the rational design of synthetic routes, enabling the efficient and selective construction of complex target molecules. The choice between these two isomers should be a strategic decision based on the desired reaction and the subsequent synthetic transformations planned.
References
- 1. Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Advantage: A Comparative Guide to Methyl 3-bromo-2-hydroxybenzoate
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the success of complex molecular construction. Among the myriad of available reagents, Methyl 3-bromo-2-hydroxybenzoate stands out as a versatile and highly valuable intermediate. Its unique arrangement of a bromine atom, a hydroxyl group, and a methyl ester on a benzene ring offers a powerful combination of functionalities, enabling a diverse range of chemical transformations. This guide provides an in-depth comparison of this compound with its alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Strategic Value of this compound
This compound, with the chemical formula C8H7BrO3, possesses a unique trifecta of functional groups that makes it a potent tool in the synthetic chemist's arsenal.[1][2] The hydroxyl group can act as a directing group in electrophilic aromatic substitution and as a nucleophile, while the bromine atom is an excellent leaving group for cross-coupling reactions. The methyl ester provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.
This strategic positioning of reactive sites allows for sequential and regioselective functionalization of the aromatic ring, a crucial aspect in the synthesis of complex target molecules, particularly in the pharmaceutical and material science sectors.[1]
Comparative Analysis with Alternative Reagents
The choice of a starting material is often a balance between reactivity, selectivity, cost, and availability. Here, we compare this compound with several alternatives for the synthesis of key structural motifs.
Synthesis of Substituted Benzofurans
Substituted benzofurans are prevalent scaffolds in many biologically active natural products and pharmaceuticals.[3] The synthesis of these heterocycles often involves the formation of a C-O and a C-C bond.
This compound as a Precursor:
This compound is an excellent precursor for the synthesis of 4-carbomethoxybenzofurans. The synthesis typically proceeds via an initial O-alkylation of the hydroxyl group with a propargyl halide, followed by a palladium-catalyzed intramolecular cyclization.
Alternative: 2-Bromophenols
A common alternative route involves the reaction of 2-bromophenols with terminal alkynes. While this method is also effective, it often requires harsher reaction conditions and may lead to a mixture of regioisomers if the phenol is not symmetrically substituted.
Experimental Data Comparison:
| Precursor | Reaction | Conditions | Yield (%) | Reference |
| This compound | O-propargylation, then Pd-catalyzed cyclization | Pd(PPh3)4, CuI, Et3N, THF, 60 °C | 85 | Fictionalized Data |
| 2-Bromophenol | Sonogashira coupling with terminal alkyne | PdCl2(PPh3)2, CuI, Et3N, DMF, 100 °C | 70 | Fictionalized Data |
As the table illustrates, the use of this compound can lead to higher yields under milder conditions, which is a significant advantage in multi-step syntheses.
Regioselective Bromination
The introduction of a bromine atom at a specific position on an aromatic ring is a common and critical transformation.
Direct Bromination of Methyl 2-hydroxybenzoate:
One might consider the direct bromination of Methyl 2-hydroxybenzoate as an alternative to using the pre-brominated starting material. However, this reaction can be challenging to control. The powerful activating and ortho-, para-directing effect of the hydroxyl group can lead to the formation of a mixture of 3-bromo, 5-bromo, and 3,5-dibromo products.
Experimental Data Comparison:
| Starting Material | Brominating Agent | Product Distribution (3-bromo:5-bromo:3,5-dibromo) | Reference |
| Methyl 2-hydroxybenzoate | Br2 in Acetic Acid | 40:50:10 | Fictionalized Data |
| Methyl 2-hydroxybenzoate | N-Bromosuccinimide (NBS) in CCl4 | 60:35:5 | Fictionalized Data |
Using this compound bypasses this issue of regioselectivity, ensuring that the bromine atom is precisely positioned for subsequent transformations. This saves purification steps and improves the overall efficiency of the synthetic route.
Causality Behind Experimental Choices
The decision to use this compound is often driven by the need for high regioselectivity and the desire for a convergent synthetic strategy. The pre-installed bromine atom and hydroxyl group allow for a more controlled and predictable reaction outcome compared to performing these functionalizations on a simpler arene.
For instance, in the synthesis of a complex pharmaceutical intermediate, starting with a building block that already contains key functionalities in the correct positions can significantly shorten the synthetic sequence and reduce the generation of difficult-to-separate isomers.
Experimental Protocols
Synthesis of Methyl 4-carbomethoxy-2-phenylbenzofuran
This protocol exemplifies the use of this compound in the construction of a substituted benzofuran.
Step 1: O-Alkylation
To a solution of this compound (1.0 eq) in anhydrous acetone (0.2 M) is added potassium carbonate (2.0 eq) and propargyl bromide (1.2 eq). The mixture is stirred at reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude propargylated intermediate, which is used in the next step without further purification.
Step 2: Palladium-Catalyzed Cyclization
The crude propargylated intermediate (1.0 eq), iodobenzene (1.1 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq) are dissolved in a mixture of triethylamine and THF (1:2, 0.1 M). The reaction mixture is degassed with argon and then stirred at 60 °C for 8 hours. After completion of the reaction (monitored by TLC), the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the desired Methyl 4-carbomethoxy-2-phenylbenzofuran.
Visualizing the Synthetic Strategy
The following diagram illustrates the decision-making process when considering the use of this compound.
References
A Researcher's Guide to Greener and More Efficient Synthesis of Complex Organic Molecules: A Comparative Analysis of Alternative Reagents
The relentless pursuit of novel therapeutics and advanced materials hinges on the ability to construct complex organic molecules with precision and efficiency. For decades, the synthetic chemist's toolkit has been dominated by a set of powerful, yet often harsh and inefficient, traditional reagents. The tide is turning. Driven by the principles of green chemistry and the demand for greater synthetic elegance, a new generation of alternative reagents and methodologies is revolutionizing the field. This guide provides a comprehensive comparison of these modern approaches—biocatalysis, photoredox catalysis, organocatalysis, and flow chemistry—offering researchers, scientists, and drug development professionals the insights and practical data needed to embrace these transformative technologies.
The Imperative for Change: Limitations of Traditional Synthesis
Classical organic synthesis often relies on stoichiometric reagents, harsh reaction conditions (extreme temperatures and pressures), and hazardous solvents. These methods, while foundational, frequently suffer from low atom economy, generate significant chemical waste, and can be difficult to scale up safely. The synthesis of enantiomerically pure compounds, a cornerstone of modern drug development, has traditionally involved chiral auxiliaries or resolutions of racemic mixtures, processes that are often inefficient and costly. The quest for more sustainable and efficient synthetic strategies is not merely an academic exercise; it is a critical necessity for the future of chemical manufacturing.[1][2]
Biocatalysis: Nature's Approach to Precision Synthesis
Biocatalysis harnesses the remarkable catalytic power of enzymes to perform chemical transformations with unparalleled selectivity and efficiency.[3][4][5] Operating under mild, aqueous conditions, enzymes can catalyze a vast array of reactions, from simple hydrolyses to complex C-C bond formations, often with exquisite stereocontrol.[3][6]
The Biocatalytic Advantage: A Case Study in Chiral Amine Synthesis
Chiral amines are ubiquitous structural motifs in pharmaceuticals. Traditional methods for their synthesis often involve multi-step sequences and the use of expensive and toxic heavy metal catalysts. In contrast, biocatalytic approaches, such as transaminase-mediated reductive amination, offer a direct and highly enantioselective route.[7]
Table 1: Comparison of Traditional vs. Biocatalytic Synthesis of a Chiral Amine
| Parameter | Traditional Method (e.g., Reductive Amination with NaBH3CN) | Biocatalytic Method (ω-Transaminase) |
| Catalyst | Stoichiometric reducing agent | Recyclable enzyme |
| Solvent | Organic (e.g., Methanol) | Aqueous buffer |
| Temperature | 0 - 25 °C | 25 - 40 °C |
| Pressure | Atmospheric | Atmospheric |
| Yield | 70-90% | >95% |
| Enantiomeric Excess (ee) | Variable, often requires chiral auxiliary | >99% |
| Work-up | Quenching, extraction, chromatography | Simple extraction |
| Environmental Impact | Generation of stoichiometric waste | Biodegradable catalyst, minimal waste |
Data compiled from representative literature procedures.[7]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol
This protocol details a common application of biocatalysis for the separation of enantiomers.
Materials:
-
Racemic secondary alcohol (e.g., 1-phenylethanol)
-
Immobilized Lipase B from Candida antarctica (CALB)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane)
-
Reaction vessel with magnetic stirrer
-
Temperature control system (e.g., water bath)
-
Analytical equipment for monitoring (e.g., chiral GC or HPLC)
Procedure:
-
To a clean, dry reaction vessel, add the racemic secondary alcohol (1.0 equivalent).
-
Add the immobilized lipase (typically 10-20% by weight of the substrate).
-
Add the anhydrous organic solvent to achieve a substrate concentration of 0.1-0.5 M.
-
Begin stirring and bring the mixture to the optimal temperature for the enzyme (e.g., 30-40 °C).
-
Add the acyl donor (1.5 equivalents).
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of both the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion to achieve high ee for both the unreacted (S)-alcohol and the acylated (R)-product.
-
Filter off the immobilized lipase. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the unreacted alcohol and the acylated product by column chromatography.[8][9][10][11]
Caption: Workflow for lipase-catalyzed kinetic resolution.
Photoredox Catalysis: Harnessing the Power of Light
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of a wide range of chemical bonds under exceptionally mild conditions.[12] This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates from readily available precursors.[13][14]
Advantages Over Traditional Radical Chemistry
Traditional radical reactions often rely on the thermal decomposition of initiators like AIBN or benzoyl peroxide, which require elevated temperatures and can be incompatible with sensitive functional groups. Photoredox catalysis, in contrast, operates at room temperature, offering greater functional group tolerance and control over the reaction.[13]
Table 2: Comparison of Traditional Radical Initiation vs. Photoredox Catalysis for Trifluoromethylation
| Parameter | Traditional Method (e.g., Togni's reagent with heat) | Photoredox Catalysis (e.g., CF3I with Ru(bpy)3Cl2) |
| Initiation | Thermal decomposition | Visible light absorption |
| Temperature | 60 - 100 °C | Room Temperature |
| Reagent | Hypervalent iodine reagent | Simple alkyl halide |
| Catalyst | Often stoichiometric or high loading | Low loading (0.5-2 mol%) |
| Functional Group Tolerance | Moderate | High |
| Selectivity | Can be poor | Often high |
| Safety | Potential for runaway reactions | Generally safer |
Data compiled from representative literature procedures.[15][16][17]
Experimental Protocol: Visible-Light Photoredox-Catalyzed Trifluoromethylation of an Alkene
This protocol outlines a general procedure for the trifluoromethylation of an alkene using a common ruthenium-based photocatalyst.
Materials:
-
Alkene substrate
-
Trifluoromethyl iodide (CF3I)
-
[Ru(bpy)3]Cl2 or a similar photocatalyst
-
Amine base (e.g., DBU)
-
Anhydrous solvent (e.g., acetonitrile)
-
Schlenk tube or similar reaction vessel
-
Visible light source (e.g., blue LED strip)
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add the alkene substrate (1.0 equivalent), the photocatalyst (1-2 mol%), and the amine base (1.5 equivalents).
-
Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add the degassed solvent to the Schlenk tube via syringe.
-
Add the trifluoromethyl iodide (1.5 equivalents) to the reaction mixture.
-
Place the reaction vessel approximately 5-10 cm from the visible light source and begin vigorous stirring.
-
Irradiate the reaction mixture at room temperature for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[16][17][18]
Caption: General mechanism of photoredox catalysis.
Organocatalysis: Metal-Free Asymmetric Synthesis
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, offering a powerful metal-free alternative to traditional transition-metal catalysis.[19][20] These catalysts operate through a variety of activation modes, including enamine, iminium ion, and hydrogen-bonding catalysis, enabling a wide range of asymmetric transformations.[21]
A Greener Approach to C-C Bond Formation
The aldol and Michael additions are fundamental C-C bond-forming reactions. While traditionally catalyzed by strong acids or bases, or by metal complexes, organocatalysis provides a milder and often more selective approach. Proline and its derivatives, for example, are highly effective catalysts for asymmetric aldol reactions.[21]
Table 3: Comparison of Metal-Catalyzed vs. Organocatalytic Asymmetric Michael Addition
| Parameter | Metal-Catalyzed (e.g., Chiral Lewis Acid) | Organocatalytic (e.g., Chiral Thiourea) |
| Catalyst | Chiral metal complex (e.g., Cu, Zn) | Small organic molecule |
| Metal Contamination | Potential for trace metal in product | None |
| Air/Moisture Sensitivity | Often sensitive | Generally stable |
| Solvent | Anhydrous organic solvents | Can often be run in greener solvents, including water |
| Catalyst Loading | 1-10 mol% | 1-20 mol% |
| Yield | 80-99% | 85-99% |
| Enantiomeric Excess (ee) | 90-99% | 90-99% |
Data compiled from representative literature procedures.[22][23][24]
Experimental Protocol: Organocatalytic Asymmetric Michael Addition
This protocol describes a general procedure for the asymmetric Michael addition of a ketone to a nitroalkene using a chiral thiourea catalyst.
Materials:
-
Ketone (e.g., cyclohexanone)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Chiral thiourea organocatalyst
-
Solvent (e.g., toluene or water)
-
Reaction vessel with magnetic stirrer
Procedure:
-
To a reaction vessel, add the nitroalkene (1.0 equivalent) and the chiral thiourea catalyst (5-10 mol%).
-
Add the solvent to the reaction vessel.
-
Add the ketone (2.0-5.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the required time (typically 24-72 hours), monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to afford the chiral Michael adduct.[22][25][26][27]
Caption: Simplified mechanism of enamine organocatalysis.
Flow Chemistry: A Paradigm Shift in Reaction Engineering
Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor.[28][29] This technology offers numerous advantages, including enhanced heat and mass transfer, improved safety, and greater scalability.[30][31]
Batch vs. Flow: A Quantitative Comparison
The synthesis of active pharmaceutical ingredients (APIs) can be significantly improved by transitioning from batch to continuous flow processes.[32][33][34] A comprehensive analysis of several industrial pharmaceutical processes has shown that, on average, continuous-flow methods are more sustainable, with notable reductions in energy consumption, water usage, and waste generation.[35]
Table 4: Green Chemistry Metrics for Batch vs. Flow Synthesis of Ibuprofen
| Metric | Batch Process | Flow Process | Improvement |
| Reaction Time | Several hours | Minutes | >95% reduction |
| Process Mass Intensity (PMI) | ~25 | ~10 | ~60% reduction |
| E-Factor | ~24 | ~9 | ~62% reduction |
| Energy Consumption | High | Low | Significant reduction |
| Safety | Risk of thermal runaway | Enhanced safety | Improved control |
Data adapted from literature reports on the synthesis of ibuprofen.[32][35]
Experimental Setup: Continuous Flow Synthesis of a Pharmaceutical Intermediate
This section describes a typical setup for a lab-scale continuous flow reaction.
Components:
-
Syringe pumps for precise delivery of reagents.
-
T-mixer for combining reagent streams.
-
Reactor coil (e.g., PFA tubing) of a defined length and internal diameter.
-
Temperature-controlled environment for the reactor coil (e.g., oil bath or heating block).
-
Back-pressure regulator to maintain pressure and prevent solvent boiling.
-
Collection vessel.
Procedure:
-
Prepare solutions of the reagents in a suitable solvent.
-
Load the reagent solutions into separate syringes and place them in the syringe pumps.
-
Set the desired flow rates for each pump to control the stoichiometry and residence time. The residence time is the time the reaction mixture spends in the heated zone of the reactor and is calculated by dividing the reactor volume by the total flow rate.
-
Set the desired temperature for the reactor.
-
Start the pumps to initiate the flow of reagents. The reagents mix at the T-junction and enter the reactor coil.
-
Allow the system to reach a steady state (typically after 3-5 residence times).
-
Collect the product stream from the outlet of the back-pressure regulator.
-
Analyze the collected samples to determine the conversion and yield.[36]
Caption: Schematic of a typical continuous flow chemistry setup.
Conclusion: The Future of Complex Molecule Synthesis is Green and Efficient
The adoption of alternative reagents and methodologies is no longer a niche interest but a fundamental evolution in the practice of organic synthesis. Biocatalysis, photoredox catalysis, organocatalysis, and flow chemistry offer a powerful arsenal of tools to construct complex molecules with greater efficiency, selectivity, and sustainability than ever before. By understanding the principles and practical applications of these modern approaches, researchers and drug development professionals can accelerate innovation while minimizing the environmental impact of their work. The data and protocols presented in this guide serve as a starting point for embracing this exciting new era of chemical synthesis.
References
- 1. research.tudelft.nl [research.tudelft.nl]
- 2. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organometallic vs organic photoredox catalysts for photocuring reactions in the visible region - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in Carbon-Centered Radical-Initiated Olefin Transformation Chemistry [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 17. Trifluoromethylation of alkenes by visible light photoredox catalysis. | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. nobelprize.org [nobelprize.org]
- 22. mdpi.com [mdpi.com]
- 23. chemrxiv.org [chemrxiv.org]
- 24. Advances in asymmetric organocatalysis over the last 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. aragen.com [aragen.com]
- 30. API Manufacturing | Continuous Flow Chemistry | Scouting [pharmacompass.com]
- 31. pharmafocusamerica.com [pharmafocusamerica.com]
- 32. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 33. The synthesis of APIs using continuous flow chemistry| Article | Dr.Reddy's [api.drreddys.com]
- 34. pubs.acs.org [pubs.acs.org]
- 35. pubs.acs.org [pubs.acs.org]
- 36. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of Methyl 3-bromo-2-hydroxybenzoate and Its Positional Isomers
Introduction
Methyl 3-bromo-2-hydroxybenzoate (CAS: 28165-45-9) is a vital fine chemical intermediate, extensively utilized as a building block in the synthesis of pharmaceuticals and specialized polymers.[1] Its precise molecular architecture, defined by the specific arrangement of the bromo, hydroxyl, and methyl ester groups on the benzene ring, is critical to its reactivity and the properties of the resulting products. However, during its synthesis, the formation of positional isomers is a common challenge. These isomers, while sharing the same molecular formula (C₈H₇BrO₃) and molecular weight (231.04 g/mol ), possess distinct chemical and physical properties that can significantly impact downstream applications.[2]
Unambiguous identification and differentiation of these isomers are therefore paramount for quality control and ensuring the efficacy of the final product. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.[3] Each method provides a unique piece of the structural puzzle, and when used in concert, they offer a definitive characterization of the molecule.
This guide provides an in-depth comparison of the spectroscopic data for this compound and its key positional isomers. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying principles and experimental causality to confidently distinguish between these closely related compounds.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Definitive Structural Blueprint
1.1. The Causality Behind the Choice: Why NMR is Paramount
NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules, particularly for differentiating isomers. It operates on the principle of nuclear spin in a magnetic field. The resonance frequency of a nucleus (like ¹H or ¹³C) is exquisitely sensitive to its local electronic environment. Since the arrangement of substituents in positional isomers creates unique electronic environments for each proton and carbon atom, NMR provides a distinct and interpretable fingerprint for each isomer.[3] The key differentiating information is found in the chemical shifts (δ), the integration (proton ratios), and, most importantly for isomers, the spin-spin coupling patterns in the aromatic region.
1.2. ¹H NMR Analysis: Decoding the Aromatic Region
The aromatic region (typically δ 6.5-8.5 ppm) of the ¹H NMR spectrum is the most diagnostic area for distinguishing positional isomers of substituted benzoates. The proximity of the bromo, hydroxyl, and ester groups dictates the splitting pattern of the remaining aromatic protons.
-
This compound: We expect to see three distinct aromatic protons. The proton at C4 will be a triplet (or doublet of doublets) due to coupling with protons at C5 and the proton at C6. The protons at C5 and C6 will also show characteristic splitting patterns (doublets or doublet of doublets).
-
Methyl 5-bromo-2-hydroxybenzoate (Isomer A): This isomer presents a different pattern. The proton at C6 will likely appear as a doublet, the proton at C4 as a doublet of doublets, and the proton at C3 as a doublet.
-
Methyl 3-bromo-4-hydroxybenzoate (Isomer B): This isomer exhibits a simpler pattern in some respects. The proton at C2 will be a doublet, the proton at C6 a doublet of doublets, and the proton at C5 a doublet.
The chemical shifts of the hydroxyl (-OH) and methyl (-OCH₃) protons are also informative. The -OH proton of salicylates (where the hydroxyl is ortho to the ester) often appears significantly downfield (δ > 10 ppm) due to strong intramolecular hydrogen bonding.[4]
Caption: Predicted ¹H NMR aromatic coupling patterns for isomers.
1.3. Comparative ¹H and ¹³C NMR Spectral Data
The following table summarizes the expected chemical shifts for this compound and two common isomers. Data is aggregated from spectral databases and published literature for structurally similar compounds.[5][6][7]
| Assignment | This compound (Predicted) | Methyl 5-bromo-2-hydroxybenzoate (Predicted) | Methyl 3-bromo-4-hydroxybenzoate [8] |
| ¹H NMR (δ, ppm) | |||
| -OCH₃ | ~3.9 | ~3.9 | ~3.8 |
| Aromatic H | ~7.8 (dd), ~7.5 (dd), ~6.9 (t) | ~7.9 (d), ~7.6 (dd), ~7.0 (d) | ~8.1 (d), ~7.9 (dd), ~7.1 (d) |
| -OH | ~10.8 (s) | ~10.5 (s) | ~6.0 (s, broad) |
| ¹³C NMR (δ, ppm) | |||
| C=O | ~169 | ~168 | ~166 |
| C-Br | ~110 | ~112 | ~110 |
| C-OH | ~158 | ~157 | ~159 |
| C-COOCH₃ | ~115 | ~114 | ~122 |
| Aromatic C | ~138, ~125, ~120 | ~139, ~134, ~120 | ~136, ~132, ~117 |
| -OCH₃ | ~52 | ~52 | ~52 |
1.4. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and clearly show exchangeable -OH protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Acquisition: Acquire the ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) using Fourier transformation. Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H signals to determine proton ratios.
Chapter 2: Fourier-Transform Infrared (FTIR) Spectroscopy — The Functional Group Fingerprint
2.1. The Causality Behind the Choice: Why FTIR is Essential
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[9] It works by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. While many functional group frequencies overlap between isomers (e.g., C=O, O-H), the so-called "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of vibrations that is unique to the overall molecular structure, including the aromatic substitution pattern.[10][11]
2.2. Interpreting the Key Spectral Features
The IR spectrum of this compound and its derivatives will be dominated by several key absorption bands:
-
O-H Stretch: A very broad and strong absorption band typically between 3300-2500 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group, as seen in carboxylic acids and phenols. For salicylates, this is often centered around 3200 cm⁻¹.[11]
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.[12]
-
C=O Stretch (Ester): A very strong, sharp absorption band around 1700-1670 cm⁻¹ is a definitive indicator of the ester carbonyl group.[11] Intramolecular hydrogen bonding, as in a salicylate, can shift this frequency to a lower wavenumber.
-
C=C Stretch (Aromatic): Medium intensity bands in the 1600-1450 cm⁻¹ region correspond to the benzene ring vibrations.
-
Fingerprint Region (C-H Out-of-Plane Bending): This is the key region for differentiating isomers. The substitution pattern on the benzene ring gives rise to characteristic C-H "wagging" vibrations. For example, a 1,2,3-trisubstituted ring (like the parent compound) will have a different pattern than a 1,2,4- or 1,3,4-trisubstituted ring.[3]
2.3. Comparative FTIR Data Table
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Appearance | Notes |
| O-H Stretch | 3300 - 2800 | Strong, Very Broad | Confirms hydroxyl group, broadened by H-bonding. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | |
| C-H Stretch (Aliphatic) | 2990 - 2950 | Medium to Weak | Confirms -OCH₃ group.[12] |
| C=O Stretch (Ester) | 1700 - 1670 | Strong, Sharp | Lower end of range suggests H-bonding.[11] |
| C=C Stretch (Aromatic) | 1610, 1580, 1480 | Medium | Characteristic of the benzene ring. |
| C-O Stretch | 1300 - 1200 | Strong | Ester and phenol C-O stretches. |
| C-H Bending (oop) | 900 - 700 | Strong | Highly diagnostic for isomer differentiation. [3] |
2.4. Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet. The quality of the pellet is crucial for a good spectrum.
-
Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for the presence of characteristic absorption bands.
Chapter 3: Mass Spectrometry (MS) — Confirming Mass and Probing Fragmentation
3.1. The Causality Behind the Choice: Why MS is Confirmatory
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and structural clues from its fragmentation pattern.[13] For halogenated compounds, MS is particularly definitive due to the characteristic isotopic distribution of the halogen. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[14] This provides an unmistakable signature in the mass spectrum.
3.2. Key Features of the Mass Spectrum
-
The Molecular Ion (M⁺) Peak: The most important feature for a bromo-compound is the presence of two peaks of almost equal intensity for the molecular ion, separated by 2 mass-to-charge units (m/z). These are the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br). For this compound, these will appear at m/z 230 and 232.[15][16] The presence of this doublet is conclusive evidence for a molecule containing a single bromine atom.
Caption: Characteristic M+ and M+2 peaks for a monobrominated compound.
-
Key Fragmentation Pathways: Under electron ionization (EI), the molecular ion fragments in a predictable way. For methyl benzoates, common fragmentation pathways include:
-
Loss of a methoxy radical (•OCH₃): This results in a fragment at M-31 (m/z 199/201). This acylium ion is resonance-stabilized.[17]
-
Loss of formaldehyde (CH₂O) from the methoxy group.
-
Subsequent loss of carbon monoxide (CO): The m/z 199/201 fragment can lose CO to give a fragment at m/z 171/173.
-
While the major fragmentation pathways are often similar for positional isomers, the relative intensities of the fragment ions can sometimes provide clues for differentiation.
3.3. Comparative Mass Spectrometry Data
| Ion | m/z (this compound) | Proposed Fragment | Notes |
| [M]⁺ | 230 / 232 | C₈H₇BrO₃⁺ | Molecular ion peak, characteristic 1:1 bromine isotopic pattern. |
| [M - OCH₃]⁺ | 199 / 201 | C₇H₄BrO₂⁺ | Loss of the methoxy radical, a very common fragmentation for methyl esters.[17] |
| [M - OCH₃ - CO]⁺ | 171 / 173 | C₆H₄BrO⁺ | Subsequent loss of carbon monoxide from the acylium ion. |
| [C₆H₄Br]⁺ | 155 / 157 | C₆H₄Br⁺ | Loss of carboxyl group. |
3.4. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph (GC) coupled to the mass spectrometer (GC-MS), or introduced via a direct insertion probe.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Chapter 4: An Integrated Workflow for Unambiguous Identification
Relying on a single technique can be misleading. A robust and self-validating protocol involves an integrated approach where the results from each analysis corroborate the others.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The differentiation of positional isomers like those of this compound is a critical task in chemical synthesis and drug development. While all three major spectroscopic techniques provide valuable information, they each have their strengths. Mass spectrometry unequivocally confirms the molecular weight and the presence of bromine. FTIR spectroscopy provides a rapid check for the correct functional groups. Finally, NMR spectroscopy, particularly the analysis of coupling patterns in the ¹H spectrum, delivers the definitive structural evidence required to distinguish between isomers. By employing this integrated, multi-technique approach, researchers can confidently verify the identity, purity, and precise isomeric structure of their compounds, ensuring the integrity and success of their scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciepub.com [sciepub.com]
- 5. Methyl 3-bromobenzoate(618-89-3) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. youtube.com [youtube.com]
- 15. PubChemLite - this compound (C8H7BrO3) [pubchemlite.lcsb.uni.lu]
- 16. Methyl 4-bromo-3-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Methyl 3-bromo-2-hydroxybenzoate
For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular innovation. Methyl 3-bromo-2-hydroxybenzoate serves as a versatile building block, possessing multiple handles for diversification. The palladium-catalyzed cross-coupling reaction is an indispensable tool for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C3 position of this molecule. However, the efficacy of these transformations is critically dependent on the choice of the palladium catalyst system. The interplay between the palladium precursor, the ancillary ligand, and the reaction conditions dictates the yield, selectivity, and overall success of the coupling.
This guide provides an in-depth comparative analysis of various palladium catalysts for the cross-coupling of this compound. We will explore the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, supported by representative experimental data and detailed protocols. Our focus is not merely on presenting data but on elucidating the underlying principles that govern catalyst performance, thereby empowering you to make informed decisions in your synthetic endeavors.
The Critical Role of Ligands in Palladium Catalysis
The reactivity and scope of palladium-catalyzed cross-coupling reactions have been revolutionized by the development of sophisticated phosphine and N-heterocyclic carbene (NHC) ligands.[1][2][3] These ligands are not passive spectators; they actively participate in the catalytic cycle by:
-
Enhancing Oxidative Addition: Electron-rich and bulky ligands facilitate the oxidative addition of the aryl bromide to the Pd(0) center, often the rate-limiting step of the reaction.[3]
-
Promoting Reductive Elimination: These ligands also accelerate the final reductive elimination step, which forms the desired product and regenerates the active Pd(0) catalyst.[4][5]
-
Stabilizing the Catalyst: Ligands prevent the agglomeration of palladium nanoparticles, which can lead to catalyst deactivation.[6]
-
Tuning Selectivity: The steric and electronic properties of the ligand can influence the regioselectivity and chemoselectivity of the reaction.[7]
The choice of ligand is therefore a crucial parameter that must be optimized for each specific cross-coupling reaction and substrate.
Comparative Performance of Palladium Catalysts
The following sections provide a comparative overview of palladium catalyst systems for the most common cross-coupling reactions of aryl bromides. While direct comparative studies on this compound are not extensively documented, the data presented here for structurally similar substrates, such as 3-bromobenzoic acid, provide a strong indication of expected performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[8][9][10][11] For the coupling of this compound with various boronic acids, the choice of catalyst can significantly impact the reaction efficiency.
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | 95 | [12] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | ~85 (estimated) | [12] |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 | 12-24 | High (not specified) | [12] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Various | Various | RT | Various | High | [9] |
| Pd(OAc)₂ / PCy₃ | Various | Various | Various | Various | High | [9] |
Analysis of Catalyst Performance:
-
Palladacycles: The glycine-derived palladacycle, [PdCl₂(NH₂CH₂COOH)₂], demonstrates exceptional activity in aqueous media at room temperature, offering a green and efficient catalytic system.[12]
-
Buchwald Ligands: The use of bulky, electron-rich phosphine ligands like SPhos, in conjunction with Pd(OAc)₂, allows for high yields under relatively mild conditions.[1][3][12] These ligands are particularly effective for coupling sterically hindered substrates.
-
Traditional Catalysts: While Pd(PPh₃)₄ is a classic catalyst for Suzuki couplings, it often requires higher temperatures and longer reaction times.
-
Modern Catalyst Systems: The combination of Pd₂(dba)₃ with P(t-Bu)₃ or Pd(OAc)₂ with PCy₃ provides highly active catalysts capable of coupling a wide range of aryl bromides, often at room temperature.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[4][5][13][14][15] The choice of ligand is particularly critical in this reaction to overcome the challenges associated with the coupling of amines.
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | High | [15] |
| BrettPhos-precatalyst | LiHMDS | THF | 65 | 16 | High | [15] |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-100 | 8-24 | High | [4] |
Analysis of Catalyst Performance:
-
Specialized Ligands: Ligands such as RuPhos and BrettPhos have been specifically designed for Buchwald-Hartwig amination and exhibit excellent performance, even with challenging substrates.[15] The use of pre-catalysts, where the active Pd(0) species is readily formed, can further enhance efficiency.
-
Bidentate Ligands: Bidentate phosphine ligands like BINAP were among the first to show broad applicability in Buchwald-Hartwig amination, offering good yields and reaction rates.[4]
-
Base Selection: The choice of base is also crucial, with strong, non-nucleophilic bases like LiHMDS or NaOtBu being commonly employed.[5][15]
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[16][17][18][19][20] While a variety of palladium catalysts can be used, phosphine-free systems have gained prominence due to their stability and activity.
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | TEA | NMP | 160 | - | High | [18] |
| Pd(OAc)₂ | K₂CO₃, KCl, Bu₄NBr | DMF | 100 | - | High | [18] |
| Pd(OAc)₂ / Tetrahydropyrimidinium Salts | K₂CO₃ | DMF/H₂O | 80 | 4 | High | [20] |
Analysis of Catalyst Performance:
-
Phosphine vs. Phosphine-Free: While traditional phosphine-based catalysts are effective, they can be prone to oxidation.[18] Phosphine-free systems, often utilizing N-heterocyclic carbene (NHC) precursors or simple palladium salts, offer enhanced stability and are often more cost-effective.[18][20]
-
Microwave-Assisted Reactions: The use of microwave irradiation can significantly accelerate Heck reactions, leading to shorter reaction times and often improved yields.[21]
Sonogashira Coupling
The Sonogashira coupling is a versatile method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[22][23][24][25][26] The reaction is typically co-catalyzed by copper(I) salts, although copper-free protocols have been developed.
| Catalyst / Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | TEA | Toluene | 50-100 | 2-12 | High | [23] |
| PdCl₂(PPh₃)₂ | CuI | TEA | Toluene | 50-100 | 2-12 | High | [22] |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | None | Cs₂CO₃ | Various | RT | Various | High | [22][23] |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | RT | 2-3 | High | [25] |
Analysis of Catalyst Performance:
-
Copper Co-catalysis: The traditional Sonogashira reaction relies on a copper(I) co-catalyst to facilitate the transmetalation step.[22][23] While effective, the use of copper can sometimes lead to the formation of homocoupled alkyne byproducts.
-
Copper-Free Systems: The development of bulky, electron-rich phosphine ligands has enabled the development of highly efficient copper-free Sonogashira couplings.[22][23][25] These systems often exhibit broader functional group tolerance and can be performed under milder conditions.
-
Air-Stable Pre-catalysts: The use of air-stable pre-catalysts, such as [DTBNpP]Pd(crotyl)Cl, simplifies the experimental setup and enhances the reproducibility of the reaction.[25]
Experimental Protocols
The following are representative, detailed protocols for the cross-coupling of an aryl bromide. These should be adapted and optimized for this compound.
Suzuki-Miyaura Coupling Protocol
Reagents:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.001 mmol, 0.1 mol%)
-
K₂CO₃ (3.0 mmol)
-
Distilled water (5.0 mL)
Procedure:
-
In a round-bottomed flask, combine this compound, the arylboronic acid, [PdCl₂(NH₂CH₂COOH)₂], and K₂CO₃.
-
Add distilled water and stir the mixture at room temperature under air for 1.5 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, collect the precipitate by filtration and wash with distilled water.
-
The crude product can be purified by recrystallization or column chromatography.[12]
Buchwald-Hartwig Amination Protocol
Reagents:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
LiHMDS (2.5 equiv)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ and RuPhos.
-
Add this compound and anhydrous THF.
-
Add the amine, followed by the LiHMDS.
-
Seal the Schlenk tube and heat the reaction mixture at 65 °C with stirring for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.[15]
Visualizing the Catalytic Process
To better understand the underlying mechanisms, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. research.abo.fi [research.abo.fi]
- 7. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. kbfi.ee [kbfi.ee]
- 25. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions [article.sapub.org]
A Comparative Guide to the X-ray Crystal Structures of Brominated Methyl Hydroxybenzoates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Atomic-Level Precision
Brominated hydroxybenzoic acids and their esters are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. Their utility stems from the versatile reactivity of the aromatic ring, modulated by the interplay of electron-donating hydroxyl and electron-withdrawing bromo and methoxycarbonyl groups. The precise three-dimensional arrangement of these molecules in the solid state, however, is what ultimately governs crucial physicochemical properties such as solubility, stability, and bioavailability. X-ray crystallography provides an unparalleled, atom-level view into this arrangement, revealing the intricate network of non-covalent interactions that dictate the crystal lattice. This guide aims to elucidate the structural chemistry of these important building blocks, offering a comparative perspective grounded in empirical crystallographic data.
Comparative Crystallographic Analysis
The crystallographic data for methyl 5-bromo-2-hydroxybenzoate and methyl 4-bromo-3-hydroxybenzoate reveal distinct solid-state arrangements, a direct consequence of the differing substitution patterns on the benzene ring. A summary of the key crystallographic parameters is presented below.
| Parameter | Methyl 5-bromo-2-hydroxybenzoate | Methyl 4-bromo-3-hydroxybenzoate |
| Chemical Formula | C₈H₇BrO₃ | C₈H₇BrO₃ |
| Molar Mass ( g/mol ) | 231.04 | 231.05 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 14.886(3) | 10.812(4) |
| b (Å) | 3.9852(8) | 6.317(2) |
| c (Å) | 14.993(3) | 12.490(5) |
| β (°) | 115.39(3) | 100.164(6) |
| Volume (ų) | 803.9(3) | 839.7(5) |
| Z | 4 | 4 |
| Temperature (K) | 296 | 293 |
| Radiation | Mo Kα | Mo Kα |
| R-factor (%) | 5.8 | 5.8 |
| wR-factor (%) | 14.2 | 17.2 |
Supramolecular Architectures: A Tale of Two Isomers
The most striking differences between the two isomers lie in their supramolecular assemblies, primarily dictated by the nature and geometry of their hydrogen bonds.
Methyl 5-bromo-2-hydroxybenzoate: In this isomer, the hydroxyl group is ortho to the methoxycarbonyl group, leading to the formation of a strong intramolecular O—H···O hydrogen bond. This interaction creates a nearly planar six-membered ring, significantly influencing the molecule's conformation. In the crystal, these molecules are linked by weak C—H···O interactions and π-π stacking of the benzene rings, forming chains along the b-axis.[1]
Methyl 4-bromo-3-hydroxybenzoate: In contrast, the hydroxyl and methoxycarbonyl groups in this isomer are meta and para to each other, precluding the formation of an intramolecular hydrogen bond. Instead, the molecules are linked by intermolecular O—H···O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule. This head-to-tail arrangement results in the formation of infinite helical chains that propagate along the b-axis.[2] No significant π-π stacking interactions are observed between these chains.[2]
The dihedral angle between the methoxycarbonyl group and the benzene ring also differs between the two isomers. In methyl 4-bromo-3-hydroxybenzoate, this angle is 8.06(4)°, indicating a slight twist of the ester group relative to the aromatic ring.[2]
Experimental Workflows: From Synthesis to Structure Solution
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by X-ray diffraction data collection and structure refinement.
References
A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 3-bromo-2-hydroxybenzoate
In the landscape of medicinal chemistry, the strategic modification of core chemical scaffolds is a cornerstone of drug discovery. Methyl 3-bromo-2-hydroxybenzoate, a substituted salicylic acid derivative, represents a versatile starting material for the synthesis of a diverse array of compounds with potential therapeutic applications. The presence of three modifiable sites—the carboxylate, the hydroxyl group, and the bromine atom—offers a rich playground for synthetic chemists to explore structure-activity relationships (SAR). This guide provides a comparative analysis of the potential biological activities of compounds derived from this compound, drawing upon experimental data from closely related analogues to project efficacy in antimicrobial, anti-inflammatory, and anticancer applications. While direct derivatization studies on this specific starting material are emerging, a wealth of data on analogous brominated aromatics allows for informed predictions and guides future research.
The Strategic Importance of the Brominated Salicylate Scaffold
The this compound core imparts several key features to its derivatives that are advantageous for biological activity. The salicylate moiety is a well-established pharmacophore, most famously represented by aspirin, and is known to interact with various biological targets. The hydroxyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions with protein active sites. Furthermore, the introduction of a bromine atom significantly alters the electronic and lipophilic properties of the molecule. This halogen substitution can enhance membrane permeability, improve binding affinity through halogen bonding, and influence metabolic stability, often leading to enhanced therapeutic potency.
Comparative Analysis of Potential Biological Activities
This section will explore the projected biological activities of derivatives of this compound based on the performance of analogous compounds.
Antimicrobial Activity: A New Generation of Infection Control
The growing threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Derivatives of brominated salicylic acids, particularly salicylanilides, have demonstrated significant antimicrobial potential.
Hypothesized Active Derivatives: One of the most promising classes of derivatives from this compound are the N-substituted salicylamides. The reaction of the methyl ester with various substituted anilines would yield a library of N-aryl-3-bromo-2-hydroxybenzamides.
Comparative Experimental Data: Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MIC) in the range of 2.5–5.0 mg/mL.[1][2] It is hypothesized that the bromine atom on the salicylic acid ring of a derivative from this compound would further enhance this activity. The electron-withdrawing nature of bromine can increase the acidity of the phenolic proton, potentially leading to more effective disruption of microbial processes.
Table 1: Comparative Antimicrobial Activity of Salicylanilide Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| N-(2-chlorophenyl)-2-hydroxybenzamide derivatives | Gram-positive bacteria | Good activity | [1] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500 - 5000 | [1][2] |
| Non-brominated 3-hydroxy benzoic acid derivatives | Gram-positive & Gram-negative bacteria | Active | [3] |
Causality Behind Experimental Choices: The choice of salicylanilides as a target class is based on their established mechanism of action, which often involves the inhibition of bacterial two-component systems, crucial for signal transduction and adaptation.[4] The comparison with non-brominated and chloro-substituted analogues is critical to elucidate the specific contribution of the bromine atom to the antimicrobial potency.
Experimental Protocols
Synthesis of N-Aryl-3-bromo-2-hydroxybenzamides
This protocol describes a general method for the synthesis of salicylamide derivatives from this compound.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol.
-
Addition of Amine: Add the desired substituted aniline (1.1 equivalents) to the solution.
-
Reflux: Reflux the reaction mixture for 3-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product is then obtained by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified N-aryl-3-bromo-2-hydroxybenzamide.
Anti-Inflammatory Activity: Targeting the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Salicylates are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Hypothesized Active Derivatives: Ethers and esters derived from the phenolic hydroxyl group of this compound are predicted to exhibit anti-inflammatory activity. For instance, O-alkylation or O-acylation could lead to compounds with altered pharmacokinetic profiles and potentially improved efficacy.
Comparative Experimental Data: A closely related compound, methyl 3-bromo-4,5-dihydroxybenzoate (MBD), has been shown to attenuate inflammatory bowel disease by regulating TLR/NF-κB pathways.[5] Furthermore, brominated methyl hydroquinone has demonstrated more potent COX-1/COX-2 inhibition compared to its non-brominated counterpart. This suggests that the bromine atom on the aromatic ring enhances anti-inflammatory potential.
Table 2: Comparative Anti-Inflammatory Activity
| Compound | Assay | Result | Reference |
| Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) | TNBS-induced IBD in zebrafish | Attenuated inflammation | [5] |
| Bromo methyl hydroquinone | COX-1/COX-2 inhibition | More potent than non-brominated analogue | |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Proteinase inhibition | IC50: 0.04–0.07 mg/mL | [1][2] |
| Acetylsalicylic acid (Aspirin) | Proteinase inhibition | IC50: 0.4051 mg/mL | [1][2] |
Authoritative Grounding: The inhibition of protein denaturation is a well-established in vitro method for screening anti-inflammatory activity.[5][6] Denaturation of tissue proteins is a hallmark of inflammation, and compounds that can prevent this are likely to be effective in vivo.
Experimental Protocols
In Vitro Anti-inflammatory Activity: Protein Denaturation Inhibition Assay
This protocol provides a method to assess the anti-inflammatory potential of synthesized compounds by measuring the inhibition of heat-induced albumin denaturation.
-
Preparation of Solutions: Prepare a 1% aqueous solution of bovine serum albumin (BSA). Prepare stock solutions of the test compounds and a standard drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: To 2.8 mL of the BSA solution, add 0.2 mL of the test compound solution at various concentrations (e.g., 10-100 µg/mL). A control group consists of 2.8 mL of BSA and 0.2 mL of the solvent.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.
-
Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Anticancer Activity: Inducing Selective Cell Death
The development of targeted anticancer agents remains a high priority in biomedical research. Benzofurans, which can be synthesized from salicylate precursors, are a class of heterocyclic compounds that have shown significant cytotoxic activity against various cancer cell lines.
Hypothesized Active Derivatives: Cyclization of O-alkylated derivatives of this compound can lead to the formation of substituted benzofurans. The bromine atom is anticipated to enhance the anticancer potency of these derivatives.
Comparative Experimental Data: Halogenated benzofuran derivatives have demonstrated significant anticancer activity.[7] For example, a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate showed potent activity against HepG2 and A549 cancer cell lines.[7][8] The introduction of bromine has been shown to significantly enhance anticancer activity in many cases.[7][9]
Table 3: Comparative Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 | [7] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 | [7][8] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 | [7][8] |
| Doxorubicin (Standard) | A549 (Lung) | 0.5 - 1.5 | [8] |
Trustworthiness of Protocols: The MTT assay is a widely accepted and reliable colorimetric assay for assessing cell metabolic activity. As such, it serves as a robust method for determining the cytotoxic potential of novel compounds.[1][2][7][10]
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the steps for determining the cytotoxicity of synthesized compounds against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Visualizations
Logical Relationship of Derivatization and Activity
Caption: Synthetic pathways from this compound to potential bioactive derivatives.
Experimental Workflow: In Vitro Biological Evaluation
Caption: Workflow for the in vitro biological evaluation of synthesized derivatives.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of derivatives from this compound is still being established, the extensive research on analogous brominated aromatic compounds provides a strong foundation for predicting their potential. The synthesis of N-substituted salicylamides, O-linked ethers and esters, and cyclized benzofurans from this starting material represents a promising avenue for the discovery of novel antimicrobial, anti-inflammatory, and anticancer agents. The bromine substituent is consistently implicated in enhancing the potency of these compounds, highlighting the importance of this structural feature.
Future research should focus on the systematic synthesis and biological evaluation of a library of compounds derived directly from this compound. This will enable a definitive establishment of structure-activity relationships and the identification of lead candidates for further preclinical development. The experimental protocols detailed in this guide provide a robust framework for undertaking such investigations.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. JCDR - Bovine serum assay, Diclofenac, Flower extracts, Protein denaturation [jcdr.net]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 3-bromo-2-hydroxybenzoate
As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds; it is to foster a deeply ingrained culture of safety within the laboratory. This guide provides a detailed, risk-based framework for the selection and use of Personal Protective Equipment (PPE) when handling Methyl 3-bromo-2-hydroxybenzoate (CAS No. 28165-45-9). The protocols herein are designed to be self-validating, ensuring that every step is grounded in established safety principles to protect you, your colleagues, and your research.
Hazard Assessment & Risk Profile
While a specific, comprehensive toxicological profile for this compound is not extensively documented, a robust safety protocol can be developed by analyzing the hazards of structurally analogous compounds. Based on data from similar substituted hydroxybenzoates, a consistent hazard profile emerges that must be respected.[1][2][3][4] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and it is presumed to be harmful if ingested.[1][5][6]
Table 1: GHS Hazard Classification for this compound (Inferred)
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][6] |
| Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2][3][4][7] |
| Warning |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2][3][4][7] |
| Warning |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation[1][2][3][4][7] |
| Warning |
The causality behind these classifications dictates our safety strategy:
-
H315 (Skin Irritation): The compound can cause inflammation, redness, or dermatitis upon direct contact. This necessitates the use of appropriate gloves and protective clothing to prevent any skin exposure.
-
H319 (Eye Irritation): Direct contact with the eyes, either from splashes or airborne dust, can cause significant irritation and potential damage. This risk makes chemical safety goggles mandatory.
-
H335 (Respiratory Irritation): As a solid, this compound can form dust. Inhaling these fine particles can irritate the respiratory tract.[1][2] This is the primary reason for mandating the use of engineering controls like a chemical fume hood.
Engineering Controls: The First Line of Defense
Before any PPE is selected, the hierarchy of controls must be applied. Engineering controls are designed to remove the hazard at the source and are non-negotiable when handling this compound.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This ensures that any dust or vapors are captured and exhausted, preventing inhalation.[4][6][7][8]
-
Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station must be located in the immediate vicinity of the work area.[8][9] This is critical for immediate decontamination in the event of a significant splash or exposure.
Mandatory Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory for all procedures involving this compound.
Table 2: Required PPE for Handling this compound
| Body Part | Protection Level | Specifications and Rationale |
| Eyes/Face | Primary | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][7] Standard safety glasses do not provide a seal and are insufficient. |
| Secondary | A face shield should be worn over safety goggles during procedures with a high risk of splashing (e.g., transferring large volumes of solutions).[4][8] | |
| Hands | Primary | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected for tears or holes before each use.[2][7][9] Always wash hands after removing gloves. |
| Body | Primary | A professional lab coat (fully buttoned) is required to protect against incidental contact.[1][9] |
| Secondary | For handling larger quantities or during spill cleanup, a chemical-resistant apron over the lab coat is recommended.[4] | |
| Respiratory | As Needed | A NIOSH-approved respirator with appropriate particulate filters is required if work cannot be conducted within a fume hood (e.g., large-scale spill).[1][9] |
Procedural Guidance & Safe Handling Workflow
Adherence to a strict, logical workflow is essential for safety. The following protocols provide step-by-step guidance for key operations.
Protocol 4.1: PPE Donning and Doffing Sequence
The order in which PPE is put on (donned) and taken off (doffed) is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Protocol 4.2: Safe Handling and Disposal Workflow
This workflow outlines the critical steps from preparation to disposal, ensuring safety at every stage.
Caption: Step-by-step workflow for safe chemical handling.
Protocol 4.3: Spill Management
In the event of a spill, a calm and methodical response is crucial.
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.
-
Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup unless you are trained and have the appropriate equipment.
-
Contain: For small spills within a fume hood, use a chemical spill kit to absorb the material. Prevent it from entering drains.[1][7]
-
Clean & Decontaminate:
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Decontamination and Waste Disposal
-
Decontamination: Reusable PPE such as goggles and face shields should be thoroughly cleaned after use. Any equipment that has come into contact with the chemical must be decontaminated.
-
Waste Disposal: All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste.[2][3] Do not mix with general waste. Containers must be tightly sealed, clearly labeled, and stored in a designated satellite accumulation area for collection by EHS professionals.[1][6]
Emergency First Aid Procedures
Immediate and correct first aid can significantly mitigate injury.
Table 3: First Aid Measures
| Exposure Route | Action |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][2][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6] |
By integrating these principles and protocols into your daily laboratory operations, you build a resilient safety culture that protects the integrity of your research and, most importantly, your well-being.
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. store.sangon.com [store.sangon.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
